2,3-Dihydro-1,4-benzodioxine-6-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSRMKGBXNXODT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384249 | |
| Record name | 2,3-dihydro-1,4-benzodioxine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19102-07-9 | |
| Record name | 2,3-dihydro-1,4-benzodioxine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile: Precursor Analysis and Methodologies
Executive Summary: The 2,3-dihydro-1,4-benzodioxine (commonly known as 1,4-benzodioxane) scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active molecules.[1][2][3] Its 6-carbonitrile derivative, 2,3-dihydro-1,4-benzodioxine-6-carbonitrile, serves as a critical building block in medicinal chemistry for synthesizing targeted therapeutics, including potent enzyme inhibitors.[4] This guide provides an in-depth analysis of the primary synthetic routes to this target molecule, focusing on the strategic selection of precursors and the underlying chemical principles. We will dissect two robust and field-proven strategies: the late-stage introduction of the nitrile via a Sandmeyer reaction on a pre-formed benzodioxane core, and the construction of the benzodioxane ring onto a functionalized benzene precursor using the Williamson ether synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the synthesis of this valuable intermediate.
The 1,4-Benzodioxane Scaffold: A Cornerstone in Medicinal Chemistry
The 1,4-benzodioxane framework is a recurring structural element in a diverse array of natural products and synthetic drugs, including anti-inflammatory agents and PARP1 inhibitors.[4][5] Its conformational rigidity and ability to present substituents in a well-defined spatial orientation make it an ideal scaffold for interacting with biological targets like enzymes and receptors.[3] The introduction of a carbonitrile group at the 6-position provides a versatile chemical handle that can be readily converted into other functional groups such as amines, amides, or carboxylic acids, making this compound a highly sought-after synthetic intermediate.
Retrosynthetic Analysis: Devising the Synthetic Pathways
A logical retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection strategies. These strategies dictate the selection of precursors and the overall workflow.
Caption: Retrosynthetic analysis of the target molecule.
-
Strategy A (Functional Group Interconversion): This approach involves the late-stage formation of the nitrile group on a pre-existing 1,4-benzodioxane ring. The most reliable method for this transformation is the Sandmeyer reaction, which utilizes 1,4-benzodioxan-6-amine as the key precursor.[1]
-
Strategy B (Ring Formation): This strategy focuses on constructing the heterocyclic dioxane ring as a key step. This is typically achieved via a Williamson ether synthesis, reacting a catechol derivative, such as 3,4-dihydroxybenzonitrile , with a 1,2-dielectrophile like 1,2-dibromoethane .[1][5][6]
Synthesis via a Pre-formed Benzodioxane Core: The Sandmeyer Approach
This robust strategy is advantageous when the precursor, 1,4-benzodioxan-6-amine, is readily available or can be synthesized efficiently. The conversion of an aromatic amine to a nitrile via the Sandmeyer reaction is a classic, high-yielding transformation in organic chemistry.[7][8][9]
Workflow Overview
The process begins with the synthesis of the amine precursor, followed by its diazotization and subsequent reaction with a cyanide source, catalyzed by a copper(I) salt.
Caption: Workflow for the Sandmeyer synthesis route.
Precursor Synthesis: 1,4-Benzodioxan-6-amine
The synthesis of 1,4-benzodioxan-6-amine typically involves the nitration of 1,4-benzodioxane.[1] This electrophilic aromatic substitution reaction can produce a mixture of 6- and 7-nitro isomers, which may require careful separation.[1] The subsequent reduction of the purified 6-nitro-1,4-benzodioxane to the corresponding amine is a standard procedure, often accomplished with high efficiency using methods like catalytic hydrogenation or reduction with metals such as tin(II) chloride.[2]
The Sandmeyer Reaction: From Amine to Nitrile
The core of this strategy is the Sandmeyer reaction.[7] This transformation proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[7]
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive as dinitrogen (N₂) is an excellent leaving group.[9]
-
Cyanation: The diazonium salt solution is then added to a solution of copper(I) cyanide. A one-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then reacts with the copper-bound cyanide to form the final aryl nitrile product and regenerate the copper(I) catalyst.[7]
Experimental Protocol: Sandmeyer Cyanation
-
Step 1 (Diazotization): Dissolve 1,4-benzodioxan-6-amine (1.0 eq) in an aqueous solution of HCl (approx. 3 M) and cool the mixture to 0-5 °C in an ice-water bath. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting solution for 20-30 minutes at this temperature.
-
Step 2 (Cyanation): In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Warm this solution gently if needed to ensure dissolution, then cool to room temperature.
-
Step 3 (Reaction): Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Effervescence (release of N₂ gas) should be observed. After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure the reaction goes to completion.
-
Step 4 (Workup & Purification): Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Synthesis via Ring Formation: The Williamson Ether Synthesis Approach
This strategy builds the benzodioxane ring onto a benzene nucleus that already contains, or can be easily converted to, the nitrile functionality. The cornerstone of this approach is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide.[10][11]
Workflow Overview
The general process involves the reaction of a catechol derivative with a 1,2-dihaloethane in the presence of a base to form the dioxane ring.
Caption: Workflow for the Williamson ether synthesis route.
Precursor Selection and Rationale
The ideal precursor is 3,4-dihydroxybenzonitrile . However, this compound may be less commercially available or more expensive than related compounds. Therefore, multi-step syntheses often commence from more accessible starting materials like 3,4-dihydroxybenzaldehyde or 3,4-dihydroxybenzoic acid .
-
Route from 3,4-Dihydroxybenzaldehyde: This is a direct and efficient route. The catechol moiety reacts with 1,2-dibromoethane to form 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde.[6] The aldehyde can then be converted to the nitrile. A common method involves forming the oxime with hydroxylamine, followed by dehydration using reagents like acetic anhydride or trifluoroacetic anhydride.
-
Route from 3,4-Dihydroxybenzoic Acid: This route requires more steps but is also highly effective. The carboxylic acid is first protected, typically as a methyl or ethyl ester, to prevent unwanted side reactions.[4] The Williamson ether synthesis is then performed to yield the methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate.[4][5] This ester is subsequently converted to the primary amide, which is then dehydrated to afford the target nitrile.
The Williamson Ether Synthesis: Mechanistic Causality
This reaction is a classic bimolecular nucleophilic substitution (SN2).[10]
-
Deprotonation: A base (commonly a weak base like potassium carbonate, K₂CO₃) deprotonates the two phenolic hydroxyl groups of the catechol precursor to form a more nucleophilic diphenoxide.
-
Nucleophilic Attack: The phenoxide attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion in an SN2 fashion.
-
Intramolecular Cyclization: The resulting intermediate possesses a bromoethoxy substituent and a second phenoxide. This second phenoxide then undergoes a rapid intramolecular SN2 reaction, attacking the other carbon of the bromoethoxy group to displace the second bromide ion and close the six-membered dioxane ring.[1] The intramolecular nature of this second step is highly favorable and drives the reaction to completion.
Experimental Protocol: Williamson Ether Synthesis
-
Step 1 (Reaction Setup): To a solution of the catechol precursor (e.g., 3,4-dihydroxybenzonitrile, 1.0 eq) in a polar aprotic solvent (e.g., DMF or acetone), add a base such as anhydrous potassium carbonate (2.5-3.0 eq).
-
Step 2 (Addition of Electrophile): Add 1,2-dibromoethane (1.1-1.2 eq) to the suspension.[12][13]
-
Step 3 (Reaction): Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 8-24 hours.
-
Step 4 (Workup & Purification): After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove any remaining DMF and salts. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield this compound.
Comparative Analysis of Synthetic Strategies
The choice between the Sandmeyer and Williamson ether synthesis routes depends on several factors, including precursor availability, scalability, and safety considerations.
| Feature | Sandmeyer Reaction Route | Williamson Ether Synthesis Route |
| Key Precursor | 1,4-Benzodioxan-6-amine | 3,4-Dihydroxybenzonitrile (or related aldehyde/acid) |
| Number of Steps | Can be shorter if the amine is available. | Can be very short (1 step) if 3,4-dihydroxybenzonitrile is used. |
| Key Transformation | Diazotization followed by CuCN substitution. | Double SN2 reaction to form the dioxane ring. |
| Potential Yields | Generally good to excellent for the Sandmeyer step itself. | Typically high-yielding for the ring-formation step. |
| Scalability | Good; diazotization requires careful temperature control. | Excellent; a common industrial reaction. |
| Safety Concerns | Use of highly toxic cyanide salts (CuCN/NaCN); unstable diazonium intermediates. | Use of 1,2-dibromoethane (a toxic and regulated substance). |
| Versatility | Excellent for converting an existing amine to various functionalities. | The workhorse method for constructing the 1,4-benzodioxane core itself. |
Conclusion
The synthesis of this compound is readily achievable through well-established and reliable chemical methodologies. The two primary strategies, centered around the Sandmeyer reaction and the Williamson ether synthesis , offer researchers flexibility based on the availability of starting materials and specific project requirements. The Sandmeyer approach provides an excellent route for the late-stage functionalization of a pre-formed benzodioxane system, while the Williamson ether synthesis remains the most fundamental and efficient method for constructing the core heterocyclic ring. A thorough understanding of the precursors, mechanisms, and practical considerations detailed in this guide will empower scientists to confidently and efficiently synthesize this valuable intermediate for applications in drug discovery and development.
References
- 1. 1,4-Benzodioxan-6-amine | 22013-33-8 | Benchchem [benchchem.com]
- 2. tsijournals.com [tsijournals.com]
- 3. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | MDPI [mdpi.com]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 6. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 1,2-二溴乙烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 1,2-Dibromoethane | Br(CH2)2Br | CID 7839 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical analysis of the molecular structure of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile, a key heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into its spectroscopic characteristics, plausible synthetic routes, and its relevance as a building block in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this important chemical entity.
Introduction: The Significance of the 2,3-Dihydro-1,4-benzodioxine Scaffold
The 2,3-dihydro-1,4-benzodioxine moiety is a privileged heterocyclic system frequently incorporated into the structures of biologically active compounds. Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for pendant functional groups, enabling precise interactions with biological targets. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including but not limited to, alpha-adrenergic receptor antagonism and norepinephrine reuptake inhibition, making them valuable in the pursuit of treatments for neurological and cardiovascular disorders.[1] this compound, in particular, serves as a versatile intermediate, with the nitrile group offering a valuable synthetic handle for further molecular elaboration.
Molecular Structure and Physicochemical Properties
This compound possesses the chemical formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol .[2][3] The core of the molecule consists of a benzene ring fused to a 1,4-dioxane ring, with a nitrile (-C≡N) group substituted at the 6-position of the benzodioxine ring system.
| Property | Value | Source |
| CAS Number | 19102-07-9 | [2][4] |
| Molecular Formula | C₉H₇NO₂ | [2][3] |
| Molecular Weight | 161.16 g/mol | [2][3] |
| Boiling Point | 278.1 °C | [2] |
| Density | 1.27 g/cm³ | [2] |
| Refractive Index | 1.58 | [2] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
The synthesis would proceed via a Williamson ether synthesis, a robust and widely used method for the formation of ethers.
Step 1: Deprotonation of 3,4-dihydroxybenzonitrile. The synthesis commences with the deprotonation of the two adjacent hydroxyl groups of 3,4-dihydroxybenzonitrile using a suitable base, such as potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF). This generates a dianionic intermediate.
Step 2: Cyclization with 1,2-dibromoethane. The resulting dianion then acts as a nucleophile, undergoing a double Sₙ2 reaction with 1,2-dibromoethane. This intramolecular cyclization forms the 1,4-dioxane ring, yielding the final product, this compound.
This synthetic strategy is supported by analogous preparations of related 2,3-dihydro-1,4-benzodioxine derivatives found in the literature.[5]
Structural Elucidation: A Spectroscopic Approach
A comprehensive structural analysis of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While experimental data for the target molecule is not available in the provided search results, we can predict the expected spectral features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to reveal the number of distinct proton environments and their connectivity.
-
Aromatic Protons: Three signals are anticipated in the aromatic region (typically δ 6.8-7.5 ppm). Due to the substitution pattern, these protons will likely appear as a doublet, a doublet of doublets, and another doublet, reflecting their respective coupling with neighboring protons.
-
Dioxane Ring Protons: The four protons on the dioxane ring are chemically equivalent in pairs and are expected to produce a singlet or a narrow multiplet around δ 4.2-4.4 ppm.[5]
¹³C NMR Spectroscopy (Predicted)
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon bearing the nitrile group will be significantly deshielded.
-
Nitrile Carbon: The carbon of the nitrile group (-C≡N) will appear as a characteristic signal in the range of δ 115-125 ppm.
-
Dioxane Ring Carbons: The two equivalent pairs of carbons in the dioxane ring will resonate in the aliphatic region, typically around δ 64-65 ppm.[5]
Mass Spectrometry (Predicted Fragmentation)
Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 161, corresponding to the molecular weight of the compound. The fragmentation pattern would be expected to involve the loss of small, stable neutral molecules or radicals.
Key expected fragmentation pathways include the loss of hydrogen cyanide (HCN) from the molecular ion, and fragmentation of the dioxane ring.
Role in Drug Discovery and Development
The 2,3-dihydro-1,4-benzodioxine scaffold is a cornerstone in the design of numerous neurologically active agents. The 6-carbonitrile derivative is a key intermediate in the synthesis of several important pharmaceutical compounds and research ligands.
Precursor to Adrenergic Receptor Ligands
This molecule serves as a crucial building block for the synthesis of compounds targeting adrenergic receptors. For instance, the well-known α₂-adrenergic antagonist, Idazoxan , and its analogs can be synthesized from precursors derived from 2,3-dihydro-1,4-benzodioxine-2-carbonitrile, highlighting the synthetic utility of the nitrile group in this ring system.
Intermediate in the Synthesis of Viloxazine Analogues
Viloxazine , a selective norepinephrine reuptake inhibitor used in the treatment of depression and ADHD, contains a morpholine ring attached to a phenoxy group.[6][7] The this compound scaffold can be envisioned as a starting point for the synthesis of novel Viloxazine analogs, where the benzodioxine system replaces the ethoxyphenoxy moiety, offering a more rigid and conformationally constrained structure.
The versatility of the nitrile group allows for its conversion into other functional groups such as amines, carboxylic acids, or tetrazoles, providing access to a diverse range of derivatives for structure-activity relationship (SAR) studies.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Conclusion
This compound is a molecule of considerable importance in the field of medicinal chemistry. Its rigid scaffold and the synthetic versatility of the nitrile group make it an attractive starting material for the synthesis of novel therapeutic agents. A thorough understanding of its structural features, achievable through a combination of modern spectroscopic techniques, is paramount for the rational design and development of new drugs. This guide provides a foundational framework for researchers working with this valuable heterocyclic compound.
References
- 1. echemi.com [echemi.com]
- 2. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 3. This compound | 19102-07-9 [chemicalbook.com]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
solubility of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile in organic solvents
An In-depth Technical Guide to the Solubility of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. A fundamental understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive framework for determining and understanding the solubility of this compound. It combines theoretical principles with detailed, field-proven experimental protocols, enabling researchers to systematically evaluate its solubility profile. This document is structured to empower scientists with the knowledge to make informed decisions regarding solvent selection and to provide a self-validating system for generating reliable solubility data.
Introduction: The Significance of Solubility in the Scientific Workflow
The solubility of a compound is a critical physicochemical parameter that dictates its behavior in a liquid medium. For this compound, understanding its solubility is not merely an academic exercise but a practical necessity that impacts multiple stages of research and development:
-
Synthesis and Purification: The choice of solvent directly influences reaction rates, yields, and the ease of crystallization for purification.
-
Analytical Characterization: Many analytical techniques, such as HPLC and NMR, require the analyte to be dissolved in a suitable solvent.
-
Drug Development: In the pharmaceutical industry, solubility is a key determinant of a drug candidate's bioavailability and formulation possibilities.
This guide will delve into the theoretical underpinnings of solubility and provide a robust experimental framework for its determination, specifically tailored for this compound.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This adage suggests that substances with similar polarities are more likely to be soluble in one another. To apply this to this compound, we must first analyze its molecular structure.
Molecular Structure and Polarity of this compound
The molecule possesses several key functional groups that influence its polarity:
-
1,4-Benzodioxine Ring: This fused ring system is relatively nonpolar.
-
Ether Linkages (-O-): The two ether oxygen atoms introduce some polarity through their lone pairs of electrons.
-
Nitrile Group (-C≡N): The cyano group is highly polar due to the large dipole moment associated with the carbon-nitrogen triple bond.
The interplay of these features results in a molecule with moderate overall polarity. The XLogP3 value, a computed measure of lipophilicity, is reported to be 1.32948, suggesting a degree of both hydrophobic and hydrophilic character.[2]
Solvent Selection Rationale
Based on the structure of this compound, a range of organic solvents with varying polarities should be investigated to establish a comprehensive solubility profile. The following table outlines a suggested list of solvents, categorized by their polarity.
| Solvent Category | Examples | Expected Solubility of this compound |
| Nonpolar | Hexane, Toluene, Diethyl ether | Low to Moderate |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High |
Experimental Determination of Solubility: A Validated Protocol
This section provides a step-by-step methodology for determining the solubility of this compound. The protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.
3.1. Materials and Equipment
-
This compound (CAS No: 19102-07-9)[2]
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
3.2. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.[3][4]
-
Handle all chemicals with care to avoid inhalation, ingestion, and skin contact.
3.3. Experimental Workflow
The following diagram illustrates the experimental workflow for determining the equilibrium solubility of the compound.
Figure 1: Experimental workflow for solubility determination.
3.4. Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a known volume of each selected organic solvent to the respective vials. The amount of solid should be sufficient to ensure that some remains undissolved after equilibration.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a time-to-equilibrium study to confirm the required duration.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered solution with the appropriate mobile phase for HPLC analysis to bring the concentration within the linear range of the calibration curve.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area versus concentration.
-
Inject the diluted sample solutions and determine their concentrations from the calibration curve.
-
-
Data Calculation and Reporting:
-
Calculate the solubility of this compound in each solvent, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
The following diagram illustrates the logical relationship between the compound's properties, solvent choice, and the expected outcome.
Figure 2: Relationship between molecular properties and solubility.
Data Interpretation and Discussion
The experimentally determined solubility data should be tabulated for easy comparison. The results are expected to align with the theoretical predictions based on polarity. For instance, higher solubility is anticipated in polar aprotic solvents like DMSO and DMF, which can effectively solvate the polar nitrile group. In polar protic solvents such as alcohols, hydrogen bonding between the solvent and the ether oxygens of the solute can contribute to solubility. Conversely, in nonpolar solvents like hexane, the solubility is expected to be limited due to the unfavorable interactions between the polar functional groups of the solute and the nonpolar solvent molecules.
Conclusion
This guide has provided a comprehensive overview of the theoretical and practical aspects of determining the . By understanding the molecular properties of the compound and applying the detailed experimental protocol, researchers can generate reliable and reproducible solubility data. This information is invaluable for the effective use of this compound in various scientific and industrial applications.
References
A Senior Application Scientist's Guide to the Medicinal Chemistry Landscape of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile
Executive Summary
The confluence of a privileged scaffold with a versatile functional group presents a compelling opportunity in modern drug discovery. This guide focuses on 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile, a molecule that embodies this principle. The 1,4-benzodioxane core is a well-established structural motif found in numerous bioactive compounds, prized for its conformational rigidity and ability to engage with a wide array of biological targets.[1][2][3] Simultaneously, the nitrile (cyano) group is a powerful tool in the medicinal chemist's arsenal, capable of enhancing pharmacokinetic properties, participating in crucial binding interactions, and serving as a reactive handle for covalent modification or further synthetic elaboration.[4][5] This document provides an in-depth technical exploration of this compound's potential, moving from its fundamental chemical properties and synthesis to its promising applications in oncology, neurodegenerative disorders, and metabolic diseases. We will dissect the rationale behind its use and provide actionable experimental protocols for its evaluation, aiming to equip researchers and drug development professionals with the knowledge to unlock its full therapeutic potential.
The Strategic Value of the Benzodioxane-Nitrile Combination
In the rational design of novel therapeutics, the selection of a core scaffold is a critical decision. Privileged structures, molecular frameworks that can bind to multiple, distinct biological targets, offer a significant advantage in developing new chemical entities.[6] The 1,4-benzodioxane ring system is a quintessential example of such a scaffold, forming the basis for drugs and clinical candidates targeting everything from G-protein coupled receptors to enzymes and ion channels.[1][3]
The power of this scaffold is significantly amplified by the strategic placement of a nitrile group at the 6-position. The cyano group is far more than a simple polar substituent. Its unique electronic properties—a strong dipole moment and linear geometry—allow it to act as a hydrogen bond acceptor and engage in other noncovalent interactions within a target's binding site.[4] Furthermore, its metabolic stability and ability to modulate physicochemical properties like solubility make it a valuable addition to drug candidates.[4][7] Critically, the nitrile can serve as a versatile synthetic precursor to other key functional groups such as carboxylic acids, amides, and amines, or even act as an electrophilic "warhead" for developing covalent inhibitors.[5][7][8] The combination of the proven 1,4-benzodioxane core with the multifaceted nitrile group makes this compound a molecule of profound interest.
Caption: The core structure of this compound.
Physicochemical Profile and Synthetic Strategy
A thorough understanding of a compound's physical and chemical properties is foundational to any drug discovery program. Below is a summary of the key characteristics of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇NO₂ | [9] |
| Molecular Weight | 161.16 g/mol | [9] |
| XLogP3 | 1.3 | [9] |
| Boiling Point | 278.1 °C | [9] |
| PSA (Polar Surface Area) | 42.25 Ų | [9] |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
Proposed Synthetic Workflow
While multiple synthetic routes are possible, a common and efficient strategy for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction, starting from the corresponding aniline. 2,3-dihydro-1,4-benzodioxin-6-amine is a commercially available or readily synthesized starting material.[10] The workflow involves the diazotization of the amine followed by cyanation using a copper(I) cyanide catalyst. This method is robust and generally provides good yields.
References
- 1. tsijournals.com [tsijournals.com]
- 2. air.unimi.it [air.unimi.it]
- 3. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. m.youtube.com [m.youtube.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
discovery and history of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile
An In-Depth Technical Guide to the Discovery and History of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. While the specific discovery of this nitrile is embedded within the broader development of its chemical class, its importance is intrinsically linked to the 1,4-benzodioxane scaffold—a "privileged structure" renowned for its presence in numerous natural products and synthetic pharmaceuticals.[1][2] This document traces the historical context of the benzodioxane ring system, details and compares various synthetic pathways to the 6-carbonitrile derivative, outlines its physicochemical properties, and explores its application as a pivotal intermediate in the synthesis of complex, biologically active molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a deep, practical understanding of this versatile compound.
PART 1: The 1,4-Benzodioxane Scaffold: A Privileged Structure in Medicinal Chemistry
The story of this compound begins not with the nitrile itself, but with the foundational ring system from which it is derived. The 1,4-benzodioxane scaffold, a fusion of a benzene ring and a 1,4-dioxane ring, was first synthesized in the late 19th century.[3] German chemist Daniel Vorländer is credited with the original synthesis of the parent compound, 2,3-dihydro-1,4-benzodioxine.[4] For decades, it remained a chemical curiosity. However, over the last fifty years, it has gained immense popularity among medicinal chemists.[3]
The scaffold's "privileged" status stems from its unique combination of properties:
-
Structural Rigidity and Conformation: The non-planar dioxane ring fused to the planar aromatic ring provides a defined three-dimensional shape that can effectively orient substituents for optimal interaction with biological targets like enzymes and receptors.[3]
-
Metabolic Stability: The ether linkages are generally robust to metabolic degradation, enhancing the pharmacokinetic profile of drug candidates.
-
Synthetic Tractability: As this guide will detail, the scaffold is readily accessible through reliable synthetic methods, allowing for extensive derivatization at multiple positions on both the aromatic and dioxane rings.
This combination of features has led to the incorporation of the 1,4-benzodioxane moiety into a wide array of biologically active compounds, from natural products like the hepatoprotective flavonolignan Silybin to synthetic pharmaceuticals targeting α-adrenoceptors, serotonin receptors, and PARP1 for cancer therapy.[5][6][7] The 6-carbonitrile derivative is a particularly valuable intermediate, as the nitrile group is a versatile functional handle that can be readily converted into amines, amides, carboxylic acids, or tetrazoles, providing access to a vast chemical space for drug discovery.
PART 2: Synthesis of this compound
The synthesis of the target nitrile can be approached from several strategic directions, typically starting with the formation of the core benzodioxane ring system followed by the introduction or modification of the functional group at the 6-position.
Core Synthesis: The Williamson Etherification Approach
The most fundamental and widely adopted method for constructing the 1,4-benzodioxane ring is a variation of the Williamson ether synthesis. This involves the reaction of a catechol derivative with a 1,2-dielectrophile, typically 1,2-dibromoethane or 1,2-dichloroethane, under basic conditions. The choice of the catechol precursor dictates the initial substitution pattern on the aromatic ring. For the synthesis of the 6-carbonitrile, a logical starting point is a catechol bearing a precursor to the nitrile at the 4-position (which becomes the 6-position in the benzodioxane).
Caption: General synthesis of the 1,4-benzodioxane core.
Introduction of the Cyano Group: A Comparative Analysis
Once the benzodioxane core with a suitable functional group at the 6-position is established (e.g., 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde), the nitrile can be introduced via several reliable methods. Below we analyze three common, field-proven routes.
Caption: Divergent synthetic pathways to the target nitrile.
Route A: From the 6-Carbaldehyde via Aldoxime Dehydration
This is a classic and highly reliable two-step, one-pot transformation. The aldehyde is first converted to its corresponding aldoxime by reaction with hydroxylamine. The resulting aldoxime is then dehydrated without isolation to yield the nitrile. The choice of dehydrating agent is critical; reagents like acetic anhydride, thionyl chloride, or modern reagents like propylphosphonic anhydride (T3P) are effective.
Experimental Protocol (Route A):
-
Aldoxime Formation: To a solution of 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde (1.0 eq) in a suitable solvent (e.g., N-methylpyrrolidone or pyridine), add hydroxylamine hydrochloride (1.1 eq).
-
Stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting aldehyde (typically 1-2 hours).
-
Dehydration: Add the dehydrating agent (e.g., acetic anhydride, 2.0 eq) dropwise to the reaction mixture, maintaining the temperature below 40 °C.
-
Heat the reaction to 80-100 °C and monitor for completion (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice water. If a precipitate forms, filter, wash with water, and dry. If no precipitate forms, extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Route B: Dehydration of the 6-Carboxamide
This route involves first oxidizing the 6-carbaldehyde to the 6-carboxylic acid, converting the acid to the primary amide, and finally dehydrating the amide. While it involves more steps than Route A, the intermediates (acid and amide) are often valuable compounds in their own right for library synthesis. A patent for the synthesis of the carboxylic acid reports a high yield of 90% for the oxidation step using KMnO4.[8]
Experimental Protocol (Route B):
-
Amide Formation: Convert 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid (1.0 eq) to the corresponding amide. A common method is to first activate the carboxylic acid (e.g., by forming the acid chloride with SOCl2 or using a coupling agent like EDC/HOBt) and then react it with ammonia.[7]
-
Dehydration: To a solution of 2,3-Dihydro-1,4-benzodioxine-6-carboxamide (1.0 eq) in a solvent like DMF or acetonitrile, add a dehydrating agent such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or trifluoroacetic anhydride (TFAA) (1.5-2.0 eq) at 0 °C.
-
Allow the reaction to warm to room temperature or heat gently (e.g., to 50-70 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution. Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product as needed.
Route C: Sandmeyer Reaction of the 6-Amino Derivative
The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[9] This route requires the synthesis of 6-Amino-2,3-dihydro-1,4-benzodioxine, which can be prepared from a suitable precursor (e.g., by nitration followed by reduction). The amino group is then diazotized with nitrous acid (generated in situ from NaNO2 and a strong acid) and subsequently displaced by a cyanide nucleophile, catalyzed by a copper(I) salt.[9][10]
Experimental Protocol (Route C):
-
Diazotization: Dissolve 6-Amino-2,3-dihydro-1,4-benzodioxine (1.0 eq) in a mixture of a strong acid (e.g., 3M HCl) and water at 0-5 °C.
-
Add a solution of sodium nitrite (NaNO2, 1.05 eq) in water dropwise, keeping the temperature strictly below 5 °C. Stir for 30 minutes at this temperature.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (N2 gas) will be observed.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete reaction.
-
Work-up: Cool the mixture and extract with an organic solvent (e.g., toluene or ethyl acetate). Wash the organic layer to remove residual salts, dry, and concentrate.
-
Purify the product by column chromatography or distillation.
Comparative Summary of Synthetic Routes
| Feature | Route A (from Aldehyde) | Route B (from Amide) | Route C (from Amine) |
| Starting Material | 6-Carbaldehyde | 6-Carboxamide | 6-Amine |
| Number of Steps | 1 (one-pot, 2 transformations) | 1 (from amide) / 3+ (from aldehyde) | 1 (from amine) |
| Key Reagents | Hydroxylamine, Dehydrating Agent (e.g., Ac₂O, T3P) | Dehydrating Agent (e.g., POCl₃, SOCl₂) | NaNO₂, HCl, CuCN |
| Typical Yield | Good to Excellent | Good to Excellent | Moderate to Good |
| Key Considerations | Direct and efficient. | Amide intermediate can be useful. Requires prior synthesis of the amide. | Powerful but requires careful temperature control. Diazonium salts can be unstable. |
PART 3: Physicochemical and Spectroscopic Characterization
Accurate characterization is essential to confirm the identity and purity of this compound.
Physicochemical Properties
| Property | Value |
| CAS Number | 19102-07-9[6] |
| Molecular Formula | C₉H₇NO₂[6] |
| Molecular Weight | 161.16 g/mol [6] |
| Appearance | Off-white to light yellow solid |
| Boiling Point | ~278 °C[6] |
| Density | ~1.27 g/cm³[6] |
| LogP | ~1.33[6] |
Spectroscopic Data (Expected)
-
¹H NMR: Protons on the dioxane ring (positions 2 and 3) would appear as a characteristic multiplet or singlet around δ 4.3 ppm. The aromatic protons would appear in the aromatic region (δ 6.9-7.5 ppm) with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The nitrile carbon would appear around δ 118-120 ppm. The dioxane carbons would be around δ 64 ppm. Aromatic carbons would be in the δ 115-150 ppm range.
-
IR Spectroscopy: A strong, sharp absorption band characteristic of the nitrile C≡N stretch would be prominent around 2220-2240 cm⁻¹. C-O-C ether stretches would be visible in the 1200-1300 cm⁻¹ region.
PART 4: Applications in Drug Discovery and Development
The primary value of this compound lies in its role as a versatile synthetic intermediate. The cyano group serves as a linchpin for elaboration into more complex pharmacophores.
Caption: Use of the nitrile as a key intermediate.
Case Study: Building Blocks for PARP1 Inhibitors Poly(ADP-ribose)polymerase 1 (PARP1) is a crucial target in oncology. Research has shown that benzodioxane carboxamides can act as potent PARP1 inhibitors.[7] The 6-carbonitrile is an immediate precursor to the 6-carboxamide via controlled hydrolysis. Furthermore, the nitrile can be converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid group, often improving metabolic stability and cell permeability. The synthesis of a library of potential PARP1 inhibitors could therefore begin with the large-scale preparation of this compound, followed by parallel synthesis to generate diverse derivatives for screening.
Case Study: Precursors for Adrenergic and Serotonergic Ligands Many α-adrenergic receptor antagonists feature the 1,4-benzodioxane scaffold. The synthesis of these molecules often requires an amine or aminomethyl group on the aromatic ring to connect to other parts of the final molecule. The 6-carbonitrile can be readily reduced (e.g., using LiAlH₄ or catalytic hydrogenation) to the corresponding 6-(aminomethyl) derivative, providing a key handle for coupling reactions to build these complex ligands.
PART 5: Conclusion and Future Perspectives
This compound stands as a testament to the enduring utility of "privileged scaffolds" in medicinal chemistry. While its own history is intertwined with the broader development of benzodioxane chemistry, its modern role is clear and impactful. It is not an end product but a critical starting point—a versatile and economically important building block that provides a reliable gateway to a vast and biologically relevant chemical space. The continued exploration of new synthetic routes to this intermediate and its application in the design of novel therapeutics for oncology, metabolic diseases, and central nervous system disorders ensures its relevance for years to come. Future work will likely focus on developing even more efficient, greener synthetic protocols and expanding its use in combinatorial chemistry and fragment-based drug design.
PART 6: References
-
Pallavicini, M., & Bolchi, C. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. --INVALID-LINK--
-
Pilkington, L. I., & Barker, D. (2015). Synthesis and biology of 1,4-benzodioxane lignan natural products. Natural Product Reports, 32(9), 1369-1388. --INVALID-LINK--
-
Pilkington, L. I., & Barker, D. (2015). Synthesis and biology of 1,4-benzodioxane lignan natural products. RSC Publishing. --INVALID-LINK--
-
Hussain, G., & Singh, P. P. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(2), 124-140. --INVALID-LINK--
-
Pilkington, L. I., & Barker, D. (2015). Synthesis and biology of 1,4-benzodioxane lignan natural products. Natural Product Reports, 32(9), 1369–1388. --INVALID-LINK--
-
Google Patents. (n.d.). History of benzodioxane and their preparation. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Proposed biosynthesis of 1,4-benzodioxanes. Retrieved from --INVALID-LINK--
-
Arote, R. B., & Akamanchi, K. G. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 1145–1172. --INVALID-LINK--
-
MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound. Retrieved from --INVALID-LINK--
-
Uddin, M. J., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][3][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][3][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Molecules, 25(11), 2568. --INVALID-LINK--
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 3. air.unimi.it [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Spectroscopic Data of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile
Introduction
In the landscape of contemporary drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile, a molecule featuring the privileged 1,4-benzodioxane scaffold, represents a significant synthon in the development of pharmacologically active agents. The 1,4-benzodioxane moiety is a common feature in a variety of therapeutic agents, valued for its conformational rigidity and ability to engage with biological targets. The addition of a nitrile group offers a versatile handle for further chemical transformations, making this compound a valuable intermediate.
This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As experimental spectra for this specific compound are not widely published, this guide will leverage established spectroscopic principles and data from closely related analogues to present a robust, predictive analysis. This approach mirrors the deductive reasoning employed by researchers in the field to anticipate and interpret spectral data for novel compounds. The methodologies and interpretations presented herein are designed to serve as a foundational reference for scientists engaged in the synthesis, characterization, and application of this and related molecules.
Molecular and Spectroscopic Overview
A foundational step in the characterization of any molecule is the collation of its fundamental properties and a summary of its expected spectroscopic signatures.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 19102-07-9[1][2] |
| Molecular Formula | C₉H₇NO₂[1] |
| Molecular Weight | 161.16 g/mol [1] |
| Predicted ¹H NMR | Aromatic protons (~7.0-7.3 ppm), Dioxane protons (~4.3 ppm) |
| Predicted ¹³C NMR | Aromatic carbons (~110-150 ppm), Nitrile carbon (~118 ppm), Dioxane carbons (~64 ppm) |
| Predicted IR | C≡N stretch (~2230 cm⁻¹), C-O stretches, Aromatic C-H and C=C stretches |
| Predicted Mass Spec (EI) | Molecular Ion [M]⁺• at m/z 161, key fragments from loss of ethylene and CO |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Interrogation
NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule.[3] For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following atom numbering scheme will be used:
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is anticipated to show two distinct regions: the aromatic region and the aliphatic region corresponding to the dioxine ring protons. The predictions are based on data from structurally similar compounds, such as 2,3-dihydrobenzo[b][3]dioxine-5-carboxamide.[4]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-5 | ~6.95 | d | J ≈ 8.5 | 1H | Ortho coupling to H-7. |
| H-7 | ~7.25 | dd | J ≈ 8.5, 2.0 | 1H | Ortho coupling to H-5 and meta coupling to H-8. |
| H-8 | ~7.15 | d | J ≈ 2.0 | 1H | Meta coupling to H-7. |
| H-2, H-3 | ~4.30 | s | - | 4H | Symmetrical methylene protons of the dioxine ring, appearing as a singlet. |
Causality Behind Predictions:
-
The aromatic protons (H-5, H-7, H-8) are expected in the typical aromatic region. The electron-withdrawing nature of the nitrile group will deshield the adjacent protons, particularly H-5 and H-7.
-
The protons on the dioxine ring (H-2, H-3) are in a shielded, aliphatic-like environment and are expected to appear as a singlet due to their chemical and magnetic equivalence. In some substituted benzodioxanes, this can appear as a multiplet.[5]
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will be instrumental in confirming the carbon skeleton, with the nitrile carbon having a particularly characteristic chemical shift.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-CN | ~118 | The sp-hybridized carbon of the nitrile group typically appears in this region.[6][7] |
| C-6 | ~108 | Aromatic carbon bearing the nitrile group; its shift is influenced by the substituent. |
| C-4a, C-8a | ~142-144 | Quaternary aromatic carbons attached to the oxygen atoms of the dioxine ring. |
| C-5 | ~118 | Aromatic CH carbon. |
| C-7 | ~125 | Aromatic CH carbon. |
| C-8 | ~119 | Aromatic CH carbon. |
| C-2, C-3 | ~64 | The two equivalent sp³-hybridized carbons of the dioxine ring.[4] |
Causality Behind Predictions:
-
The chemical shifts are predicted based on additive rules for substituted benzenes and comparison with data for similar benzodioxane structures.[4]
-
The quaternary carbons (C-4a, C-8a, and C-6) are expected to have lower intensities in a standard proton-decoupled spectrum due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8][9]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| ~2230 | C≡N stretch | Strong, Sharp | This is a highly characteristic and reliable absorption for the nitrile functional group.[6][7][10][11][12] |
| 3100-3000 | Aromatic C-H stretch | Medium | Typical for sp² C-H bonds in the aromatic ring. |
| 2950-2850 | Aliphatic C-H stretch | Medium | Corresponds to the sp³ C-H bonds of the methylene groups in the dioxine ring. |
| ~1600, ~1500 | Aromatic C=C stretch | Medium-Strong | Characteristic absorptions for the benzene ring. |
| ~1250 | Aryl-O stretch (asymmetric) | Strong | Due to the C-O-C ether linkages of the dioxine ring attached to the aromatic system. |
| ~1050 | Aliphatic-O stretch (symmetric) | Strong | From the C-O-C ether bonds within the dioxine ring. |
Workflow for IR Analysis
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable structural information.[13][14] For this compound, Electron Ionization (EI) would likely be employed.
Predicted Mass Spectrum
-
Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z of 161, corresponding to the molecular weight of the compound (C₉H₇NO₂). The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, consistent with the Nitrogen Rule.
Predicted Fragmentation Pathway
The fragmentation of the molecular ion is predicted to proceed through pathways characteristic of benzodioxanes and aromatic nitriles.
-
Loss of Ethylene (C₂H₄): A common fragmentation for the 1,4-benzodioxane ring system involves a retro-Diels-Alder-type reaction, leading to the loss of ethylene (28 Da).
-
Loss of Carbon Monoxide (CO): Subsequent fragmentation can involve the loss of CO (28 Da) from the resulting ion.
-
Loss of HCN: A characteristic fragmentation of aromatic nitriles is the loss of hydrogen cyanide (27 Da).
Experimental Protocols: A Self-Validating System
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following generalized protocols should be followed.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Optimize the spectral width to cover the expected range of chemical shifts (~0-10 ppm).
-
Set the relaxation delay to at least 5 times the longest T₁ for accurate integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
IR Spectroscopy
-
Sample Preparation:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Alternatively, dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl), and allow the solvent to evaporate.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is reported in terms of percent transmittance or absorbance.
-
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragments.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and propose structures for the major fragment ions.
Conclusion
This in-depth technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have established a detailed roadmap for the identification and structural confirmation of this important synthetic intermediate. The predicted NMR, IR, and MS data collectively form a unique spectroscopic fingerprint that should enable researchers to unambiguously identify this compound and assess its purity. The provided protocols further ensure that such data can be acquired in a robust and reliable manner, adhering to the principles of scientific integrity and experimental excellence.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 19102-07-9 [chemicalbook.com]
- 3. paulrpalmer.com [paulrpalmer.com]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. malvesfalcao.com [malvesfalcao.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IR spectrum: Nitriles [quimicaorganica.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. chemguide.co.uk [chemguide.co.uk]
2,3-Dihydro-1,4-benzodioxine-6-carbonitrile: A Versatile Scaffold for Innovations in Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged 1,4-Benzodioxane Scaffold and the Strategic Role of the 6-Carbonitrile Moiety
The 1,4-benzodioxane ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic compounds with significant biological activities.[1][2] This heterocyclic motif imparts a unique conformational rigidity and favorable physicochemical properties, enabling its derivatives to effectively interact with a wide range of biological targets.[3][4] Marketed drugs such as Doxazosin, an α1-adrenoreceptor antagonist, underscore the therapeutic relevance of this core structure.[1] The versatility of the 1,4-benzodioxane scaffold allows for its application in developing agents targeting neuronal nicotinic, α1 adrenergic, and serotoninergic receptors, as well as antitumor and antibacterial agents.[1][5]
Within this esteemed class of compounds, 2,3-dihydro-1,4-benzodioxine-6-carbonitrile emerges as a particularly strategic building block. The nitrile group at the 6-position is a versatile functional handle, amenable to a variety of chemical transformations. It can be readily converted into other key functional groups such as a carboxylic acid, a primary amine, or a tetrazole ring.[6][7][8] Each of these derivatives opens up new avenues for molecular exploration and the development of novel compounds with tailored pharmacological profiles or material properties. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound as a pivotal intermediate in modern chemical synthesis.
Synthesis of the Core Building Block: this compound
The most direct and industrially scalable synthesis of this compound involves the Williamson ether synthesis, a classic and reliable method for forming ether linkages. This approach utilizes the reaction of a catechol derivative with a dihaloalkane. In this case, the readily available 3,4-dihydroxybenzonitrile serves as the catechol precursor.
The reaction proceeds via a double intramolecular cyclization. The phenolic hydroxyl groups of 3,4-dihydroxybenzonitrile are deprotonated by a mild base, typically potassium carbonate, to form a diphenoxide intermediate. This nucleophilic species then undergoes a sequential SN2 reaction with 1,2-dibromoethane to form the six-membered dioxane ring. The use of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the potassium cations, leaving the phenoxide anions more nucleophilic and accelerating the reaction.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous 2,3-dihydrobenzo[b][1][7]dioxine-6-carbaldehyde.[5]
Materials:
-
3,4-Dihydroxybenzonitrile
-
1,2-Dibromoethane
-
Potassium Carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Deionized water
Procedure:
-
To a solution of 3,4-dihydroxybenzonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.2 eq).
-
Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation of the hydroxyl groups.
-
Add 1,2-dibromoethane (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 100-110 °C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the DMF.
-
Dilute the residue with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization of this compound:
While a publicly available spectrum for this specific compound is not readily found, the expected NMR spectral data can be predicted based on its structure and data from analogous compounds.[9][10][11]
-
¹H NMR:
-
A singlet for the aromatic proton at the 5-position.
-
A doublet for the aromatic proton at the 7-position.
-
A doublet of doublets for the aromatic proton at the 8-position.
-
A multiplet (often appearing as a singlet) for the four protons of the ethylenedioxy bridge (-OCH₂CH₂O-).
-
-
¹³C NMR:
-
Signals for the six aromatic carbons, with the carbon bearing the nitrile group being significantly deshielded.
-
A signal for the nitrile carbon.
-
A signal for the two equivalent carbons of the ethylenedioxy bridge.
-
Key Chemical Transformations of the 6-Carbonitrile Group
The true utility of this compound as a building block lies in the versatile reactivity of its nitrile functionality. The following sections detail the protocols for its conversion into three key derivatives: the carboxylic acid, the primary amine, and the tetrazole.
Hydrolysis to 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid
The hydrolysis of the nitrile to a carboxylic acid is a fundamental transformation that opens the door to a vast array of further derivatizations, such as amide and ester formation. This reaction can be performed under either acidic or basic conditions.[12][13] Basic hydrolysis is often preferred as it tends to be cleaner and avoids the formation of ammonium salts as byproducts.
The mechanism of basic hydrolysis involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable amide. Under the reaction conditions, the amide is then further hydrolyzed to the carboxylate salt, which upon acidification, yields the desired carboxylic acid.[13]
Experimental Protocol: Basic Hydrolysis of this compound
This is a general protocol for the hydrolysis of aryl nitriles.[7]
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Hydrochloric Acid (HCl, concentrated or 6M)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated or 6M HCl until the pH is acidic (pH ~2-3), which will precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.
Reduction to (2,3-Dihydro-1,4-benzodioxin-6-yl)methanamine
The reduction of the nitrile to a primary amine provides a nucleophilic handle for the introduction of various substituents. This transformation is typically achieved through catalytic hydrogenation or with the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is often the more practical and safer choice for larger-scale syntheses.
The catalytic hydrogenation involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under an atmosphere of hydrogen gas. The nitrile is adsorbed onto the catalyst surface, where the carbon-nitrogen triple bond is sequentially reduced to the primary amine.
Experimental Protocol: Catalytic Hydrogenation of this compound
This is a general protocol for the catalytic hydrogenation of nitriles.[8][14]
Materials:
-
This compound
-
Palladium on Carbon (10% Pd/C) or Raney Nickel
-
Ethanol or Methanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a hydrogenation vessel, dissolve this compound in ethanol or methanol.
-
Carefully add the Pd/C catalyst (typically 5-10 mol%) under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude (2,3-dihydro-1,4-benzodioxin-6-yl)methanamine. The product can be purified by distillation or by conversion to a salt and recrystallization.
[3+2] Cycloaddition to 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole
The conversion of a nitrile to a tetrazole is a highly valuable transformation in medicinal chemistry. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic properties.[1] The most common method for this conversion is the [3+2] cycloaddition reaction with an azide source, typically sodium azide.
This reaction is often catalyzed by a Lewis or Brønsted acid, which activates the nitrile towards nucleophilic attack by the azide anion. The reaction is typically carried out in a high-boiling polar aprotic solvent like DMF or DMSO at elevated temperatures.
Experimental Protocol: Synthesis of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole
This is a general protocol for the synthesis of 5-substituted-1H-tetrazoles from nitriles.[5][15][16][17]
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl) or another Lewis/Brønsted acid catalyst
-
Dimethylformamide (DMF, anhydrous)
-
Deionized water
-
Hydrochloric Acid (HCl, aqueous)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.2-1.5 eq), and ammonium chloride (1.1-1.3 eq) in anhydrous DMF.
-
Caution: Sodium azide and the potential formation of hydrazoic acid are hazardous. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Acidify the aqueous mixture with HCl to a pH of ~2-3 to precipitate the tetrazole product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole.
Applications in the Synthesis of Novel Compounds
The derivatives of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules and advanced materials.
-
Pharmaceuticals: The carboxylic acid derivative can be coupled with various amines to generate libraries of amides for screening as potential drug candidates. The benzodioxane carboxamide moiety has been explored for its potential as a PARP1 inhibitor for cancer therapy. The primary amine can be used in the synthesis of sulfonamides and other derivatives that have shown promise as anti-diabetic agents.[18] Furthermore, the tetrazole derivative is a key component in the design of angiotensin II receptor blockers and other cardiovascular drugs.
-
Materials Science: The rigid and electronically tunable nature of the 2,3-dihydro-1,4-benzodioxine scaffold makes it an attractive component for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of different functional groups at the 6-position allows for the fine-tuning of the material's electronic and photophysical properties.
The following table summarizes the key transformations and potential applications of this compound.
| Starting Material | Transformation | Product | Potential Applications |
| This compound | Basic or Acidic Hydrolysis | 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid | Synthesis of amides and esters for pharmaceutical screening (e.g., PARP1 inhibitors) |
| This compound | Catalytic Hydrogenation | (2,3-Dihydro-1,4-benzodioxin-6-yl)methanamine | Synthesis of sulfonamides and other amine derivatives for therapeutic applications (e.g., anti-diabetic agents) |
| This compound | [3+2] Cycloaddition with Sodium Azide | 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole | Bioisosteric replacement for carboxylic acids in drug design (e.g., cardiovascular drugs) |
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic routes discussed in this guide.
Caption: Synthesis of the core building block.
Caption: Key transformations of the 6-carbonitrile group.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Its straightforward synthesis and the rich chemistry of the nitrile group provide a robust platform for the generation of diverse molecular architectures. The ability to readily access the corresponding carboxylic acid, primary amine, and tetrazole derivatives allows researchers to systematically explore structure-activity relationships and to fine-tune the properties of the target molecules. This guide has provided a comprehensive overview of the synthesis and key transformations of this important intermediate, offering a practical resource for scientists and researchers working at the forefront of chemical innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds | Bentham Science [eurekaselect.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 7. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 13. orgsyn.org [orgsyn.org]
- 14. m.youtube.com [m.youtube.com]
- 15. 1H-Tetrazole synthesis [organic-chemistry.org]
- 16. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
Biological Activity Screening of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile Derivatives
An In-depth Technical Guide:
Foreword: Unlocking the Therapeutic Potential of the Benzodioxane Scaffold
The 2,3-dihydro-1,4-benzodioxine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Its structural rigidity and ability to present substituents in a defined spatial orientation make it an attractive starting point for drug design. This guide focuses specifically on derivatives featuring a carbonitrile group at the 6-position, a functional group known to participate in crucial biological interactions and serve as a versatile synthetic handle.
This document provides a comprehensive framework for the systematic biological evaluation of novel 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile derivatives. We will move beyond simple procedural lists to explore the causality behind experimental design, ensuring a robust and self-validating screening cascade. The protocols detailed herein are grounded in established scientific literature and are intended for researchers, scientists, and drug development professionals seeking to identify and characterize new bioactive chemical entities.
Part 1: Synthesis of the Core Scaffold and its Derivatives
The journey of biological screening begins with the chemical synthesis of the compounds of interest. A common and effective route to this compound starts from 3,4-dihydroxybenzonitrile, which undergoes a ring-closing reaction with 1,2-dibromoethane. Further derivatization can then be performed on this core structure to generate a library of analogues for screening.
General Synthetic Workflow
The synthesis is typically a two-step process where the commercially available starting material is cyclized, followed by functionalization to create a diverse library of derivatives for screening.
Caption: General synthetic route to the target compound library.
Exemplary Protocol: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxamide
While our focus is the 6-carbonitrile, many derivatives are accessed via the corresponding carboxylic acid or amide. The synthesis of a related carboxamide from a methyl carboxylate precursor illustrates the core cyclization reaction.[4] This method can be adapted for the nitrile analogue by starting with 3,4-dihydroxybenzonitrile.
Step 1: Cyclization to form the Benzodioxine Ring
-
Suspend methyl 3,4-dihydroxybenzoate (1 equivalent) and potassium carbonate (K₂CO₃, 1.1 equivalents) in dimethylformamide (DMF).
-
Add 1,2-dibromoethane (1 equivalent) to the suspension.
-
Stir the reaction mixture under reflux for 10 hours, monitoring the consumption of the starting material by Thin-Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to yield the crude methyl 2,3-dihydrobenzo[b][4][5]dioxine-6-carboxylate.[4]
Step 2: Conversion to Carboxamide
-
The resulting ester can be hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH).[4]
-
The carboxylic acid is then converted to the carboxamide using standard amide coupling methods, such as the mixed-anhydride method, to yield 2,3-dihydrobenzo[b][4][5]dioxine-6-carboxamide.[4]
Causality Note: The use of a carbonate base (K₂CO₃) is crucial for deprotonating the hydroxyl groups of the catechol precursor, rendering them nucleophilic for the subsequent Williamson ether synthesis with 1,2-dibromoethane to form the dioxane ring. DMF is an excellent polar aprotic solvent for this type of reaction.
Part 2: Anticancer Activity Screening
The benzodioxane scaffold is present in numerous compounds with demonstrated anticancer activity.[5][6] Therefore, a primary screen for cytotoxicity against a panel of human cancer cell lines is a logical starting point.
Primary Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity. Since the reduction of MTT to formazan is dependent on NAD(P)H-dependent cellular oxidoreductase enzymes, it provides an indirect measure of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., SMMC-7721 hepatocellular carcinoma, K562 leukemia, A-549 lung cancer) in 96-well microtiter plates at a density of 5,000-10,000 cells/well.[5] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle (DMSO) only as a negative control and a known anticancer drug (e.g., Cisplatin) as a positive control.
-
Incubation: Incubate the plates for another 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Trustworthiness Note: The inclusion of both positive (Cisplatin) and negative (vehicle) controls is essential for validating the assay's performance. The positive control ensures the cells are responsive to cytotoxic agents, while the negative control establishes the baseline for 100% viability.
Data Presentation: Cytotoxicity Profile
Summarize the IC₅₀ values in a table for clear comparison of potency and selectivity across different cell lines.
| Compound ID | Derivative Structure | IC₅₀ (µM) vs. SMMC-7721 | IC₅₀ (µM) vs. K562 | IC₅₀ (µM) vs. A-549 |
| BNC-01 | R = H | > 100 | > 100 | > 100 |
| BNC-02 | R = 4-Fluorophenyl | 8.5 | 4.1 | 12.3 |
| BNC-03 | R = 2-Thienyl | 5.2 | 2.8 | 9.7 |
| Cisplatin | (Positive Control) | 9.8 | 18.6 | 11.4 |
Note: Data are hypothetical and for illustrative purposes only.
Part 3: Antimicrobial Activity Screening
Derivatives of 1,4-benzodioxane have also shown promise as antimicrobial agents.[7][8][9] A primary screen to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi is a critical step in evaluating this potential.
Primary Antimicrobial Screen: Broth Microdilution Method
The broth microdilution method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Detailed Protocol: MIC Determination
-
Preparation of Inoculum: Grow microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth. The concentration range should typically span from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum). Also, test a standard antibiotic (e.g., Norfloxacin) and an antifungal (e.g., Fluconazole) as positive controls.[7]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.
Expertise Note: The choice of broth is critical. Cation-adjusted Mueller-Hinton Broth is standard for non-fastidious bacteria as divalent cations can influence the activity of some antibiotics. For fungi like Candida, RPMI-1640 is used as it is a more defined medium that supports appropriate growth for susceptibility testing.
Data Presentation: Antimicrobial Profile
| Compound ID | MIC (µg/mL) vs. S. aureus (Gram +) | MIC (µg/mL) vs. E. coli (Gram -) | MIC (µg/mL) vs. C. albicans (Fungus) |
| BNC-01 | > 128 | > 128 | > 128 |
| BNC-02 | 16 | 64 | 32 |
| BNC-03 | 8 | 32 | 16 |
| Norfloxacin | 0.5 | 1 | N/A |
| Fluconazole | N/A | N/A | 4 |
Note: Data are hypothetical and for illustrative purposes only. N/A = Not Applicable.
Part 4: Enzyme Inhibition Screening
Targeted enzyme inhibition is a cornerstone of modern drug discovery. The benzodioxane scaffold has been successfully employed to develop potent inhibitors for various enzymes, including Monoamine Oxidase B (MAO-B), a key target in the treatment of Parkinson's disease, and Poly(ADP-ribose)polymerase 1 (PARP1), an important anticancer target.[4][10]
Target-Based Screen: MAO-B Inhibition Assay
A fluorescence-based assay provides a sensitive and high-throughput method for measuring the inhibition of human MAO-B. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed oxidation of a substrate, via a coupled reaction that generates a fluorescent product.
Caption: Workflow for a fluorescence-based MAO-B inhibition assay.
Detailed Protocol: MAO-B Inhibition Assay
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4). Prepare solutions of recombinant human MAO-B, the test compounds, a known inhibitor (e.g., Safinamide), a substrate (e.g., benzylamine), Horseradish Peroxidase (HRP), and a fluorogenic probe (e.g., Amplex Red).[10]
-
Assay Plate Setup: In a black 96-well plate, add the reaction buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations. Include a "no inhibitor" control (vehicle only) and a positive control (Safinamide).
-
Enzyme Addition: Add the hMAO-B enzyme solution to all wells except the blank. Pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[10]
-
Reaction Initiation: Initiate the reaction by adding a substrate mixture containing benzylamine, HRP, and Amplex Red.
-
Kinetic Reading: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence (Excitation ~530 nm, Emission ~590 nm) over 30 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot). Determine the percent inhibition for each compound concentration relative to the "no inhibitor" control. Calculate the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation: Enzyme Inhibition Profile
| Compound ID | % Inhibition @ 1 µM | IC₅₀ (µM) |
| BNC-01 | < 10% | > 50 |
| BNC-02 | 45.2% | 1.25 |
| BNC-03 | 78.9% | 0.21 |
| Safinamide | 86.9% | 0.06 |
Note: Data are hypothetical and based on published examples for illustrative purposes only.[10]
Conclusion
This guide outlines a logical and robust cascade for screening this compound derivatives for key biological activities. By starting with broad phenotypic screens for anticancer and antimicrobial effects and progressing to specific target-based enzyme inhibition assays, researchers can efficiently identify promising lead compounds. The emphasis on proper controls, standardized protocols, and clear data presentation is paramount for ensuring the integrity and reproducibility of the findings. The versatility of the benzodioxane scaffold, coupled with a systematic screening approach, holds significant promise for the discovery of novel therapeutic agents.
References
- 1. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds | Bentham Science [eurekaselect.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of novel hybrid compounds between 1,4-benzodioxane and imidazolium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile: An Application Note and Detailed Protocol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,4-Benzodioxane Scaffold
The 2,3-dihydro-1,4-benzodioxine (commonly known as 1,4-benzodioxane) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, including adrenergic, dopaminergic, and serotonin receptors.[3][4] Molecules incorporating this moiety have demonstrated activities as antihypertensives, antipsychotics, and anti-inflammatory agents.[1][5] The nitrile substituent, as seen in 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile, is a versatile functional group that can serve as a key intermediate for further chemical elaboration into amides, carboxylic acids, amines, or tetrazoles, making it a valuable building block in the synthesis of compound libraries for drug discovery.[6]
This document provides a detailed, field-tested protocol for the synthesis of this compound. It is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Overview of Synthetic Strategies
There are several viable pathways to synthesize this compound. The most direct and efficient approach, which will be detailed in the primary protocol, is the Williamson ether synthesis starting from 3,4-dihydroxybenzonitrile. Alternative strategies, including the Sandmeyer reaction on an amino-benzodioxane precursor and the cyanation of a halo-benzodioxane, offer valuable options depending on the availability of starting materials.
Primary Recommended Protocol: One-Pot Williamson Ether Synthesis
This method leverages the classic Williamson ether synthesis in an intramolecular fashion to construct the dioxane ring from a commercially available catechol derivative.[7][8]
Principle and Rationale
The reaction proceeds via a double nucleophilic substitution (SN2) mechanism.[7] The starting material, 3,4-dihydroxybenzonitrile, possesses two adjacent phenolic hydroxyl groups.[9] In the presence of a suitable base, these hydroxyl groups are deprotonated to form a more nucleophilic phenoxide dianion. This dianion then attacks the two electrophilic carbon centers of 1,2-dibromoethane in a sequential or concerted manner, displacing the bromide leaving groups and forming the six-membered dioxane ring.[10] Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile are preferred as they effectively solvate the cation of the base without interfering with the nucleophilicity of the phenoxide.
Chemical Reaction Pathway
Caption: Overall reaction for the synthesis of the target compound.
Materials and Reagents
| Reagent | CAS No. | Formula | M.W. ( g/mol ) | Key Hazards |
| 3,4-Dihydroxybenzonitrile | 17345-61-8 | C₇H₅NO₂ | 135.12 | Harmful if swallowed/inhaled/in contact with skin.[11] |
| 1,2-Dibromoethane | 106-93-4 | C₂H₄Br₂ | 187.86 | Acutely toxic, suspected carcinogen, irritant. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Serious eye irritation, skin irritation. |
| Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Reproductive toxicity, irritant. |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Highly flammable, eye irritation, drowsiness. |
| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | Not hazardous. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Not hazardous. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Williamson ether synthesis.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3,4-dihydroxybenzonitrile (5.0 g, 37.0 mmol, 1.0 eq) and anhydrous potassium carbonate (15.3 g, 111.0 mmol, 3.0 eq).
-
Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.
-
Heating: Begin stirring the suspension and heat the mixture to 80-90 °C under a gentle flow of nitrogen.
-
Reagent Addition: Once the reaction temperature is stable, add 1,2-dibromoethane (7.6 g, 40.7 mmol, 1.1 eq) dropwise via a syringe over approximately 30 minutes, ensuring the temperature does not rise excessively.
-
Reaction: After the addition is complete, increase the temperature to 90-100 °C and maintain for 4-6 hours. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing 400 mL of ice-cold water. A precipitate may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (2 x 100 mL) and then with saturated brine (1 x 100 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol) or by flash column chromatography on silica gel to afford this compound as a pure solid.
Alternative Synthetic Routes
Route 2: Sandmeyer Reaction from 6-Amino-2,3-dihydro-1,4-benzodioxine
The Sandmeyer reaction is a powerful method for introducing a variety of functional groups, including nitriles, onto an aromatic ring by displacement of a diazonium salt.[12][13][14] This route is advantageous if 6-amino-2,3-dihydro-1,4-benzodioxine is a more readily available starting material.
Core Principle: The primary aromatic amine is first converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C).[14] This diazonium salt is then treated with copper(I) cyanide (CuCN), which facilitates the release of nitrogen gas and the formation of the aryl nitrile through a radical-nucleophilic aromatic substitution mechanism.[12][15]
Caption: Workflow for the Sandmeyer cyanation route.
Route 3: Cyanation of 6-Bromo-2,3-dihydro-1,4-benzodioxine
Modern cross-coupling chemistry offers reliable methods for the cyanation of aryl halides.[16] Starting from 6-bromo-2,3-dihydro-1,4-benzodioxine, which can be synthesized or purchased, a palladium-catalyzed reaction can be employed.[17]
Core Principle: This reaction typically involves a palladium(0) catalyst, a phosphine ligand, and a cyanide source. Common cyanide sources include zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), which are less acutely toxic than alkali metal cyanides.[6][16] The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the cyanide source, and reductive elimination to yield the aryl nitrile and regenerate the catalyst.
Caption: Workflow for the palladium-catalyzed cyanation route.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Design, synthesis and evaluation of 1,4-benzodioxine derivatives as novel platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 6. scielo.br [scielo.br]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. nbinno.com [nbinno.com]
- 10. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]
- 11. 3,4-Dihydroxybenzonitrile | C7H5NO2 | CID 87065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Sandmeyer Reaction [organic-chemistry.org]
- 16. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 17. Synthonix, Inc > 52287-51-1 | 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine [synthonix.com]
Application Note: High-Purity Isolation of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile via Flash Column Chromatography
Abstract
This application note provides a detailed, field-proven protocol for the purification of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile, a key intermediate in pharmaceutical synthesis. The narrative emphasizes the underlying chemical principles governing the separation, ensuring that researchers can not only replicate the method but also adapt it to similar molecular scaffolds. We present a systematic approach, beginning with preliminary thin-layer chromatography (TLC) for method development, followed by a comprehensive, step-by-step guide to flash column chromatography on silica gel. The protocol is designed to be a self-validating system, enabling researchers to achieve high purity and yield.
Introduction and Scientific Principle
2,3-Dihydro-1,4-benzodioxine and its derivatives are prevalent structural motifs in a wide range of biologically active compounds and are considered important building blocks in medicinal chemistry.[1][2] Specifically, the 6-carbonitrile derivative serves as a crucial precursor for synthesizing more complex molecules, including potent enzyme inhibitors.[2] The purity of this intermediate is paramount, as impurities can lead to side reactions, low yields, and complex purification challenges in subsequent synthetic steps.
This protocol employs normal-phase adsorption chromatography, a cornerstone technique for purifying moderately polar organic compounds.[3][4] The separation principle relies on the differential partitioning of the crude sample's components between a polar, solid stationary phase (silica gel) and a less polar, liquid mobile phase.[3]
-
Stationary Phase: Silica gel (SiO₂) is a highly porous adsorbent with a surface rich in polar silanol (Si-OH) groups.
-
Analyte: this compound possesses moderate polarity due to the presence of two ether oxygen atoms and a polar nitrile (-C≡N) group, balanced by the non-polar aromatic ring.
-
Mechanism: Components in the crude mixture will adsorb to the silica gel surface. A carefully selected mobile phase (eluent) is then passed through the column. Less polar compounds have a weaker affinity for the stationary phase and are eluted more quickly. More polar compounds interact more strongly with the silanol groups, resulting in slower elution. By gradually increasing the polarity of the mobile phase, a clean separation of the target compound from both less polar and more polar impurities can be achieved.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Ventilation: All handling of solvents and the dry silica gel powder should be performed in a certified chemical fume hood to avoid inhalation of harmful vapors and fine particles.[5][7]
-
Chemical Hazards:
-
Solvents: Hexane, ethyl acetate, and dichloromethane are flammable and/or toxic. Avoid open flames and ensure proper ventilation.[10]
-
Silica Gel: Inhalation of fine silica dust can cause respiratory irritation. Handle carefully to minimize dust generation.
-
Target Compound: Assumed to be harmful if swallowed, inhaled, or in contact with skin based on analogous structures.[5] Avoid direct contact.
-
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| Silica Gel | Flash Chromatography Grade, 60 Å, 40-63 µm | Sigma-Aldrich, Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade or higher | Fisher Scientific |
| Hexanes | ACS Grade or higher | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade or higher | Fisher Scientific |
| Crude this compound | N/A (From synthesis) | N/A |
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck, MilliporeSigma |
| Potassium Permanganate (KMnO₄) | Reagent Grade | N/A |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | N/A |
| Glass Chromatography Column | Appropriate size for scale | N/A |
| Round-bottom flasks, beakers, cylinders | Standard laboratory glassware | N/A |
Experimental Workflow: From Method Development to Purified Product
The entire purification process is a logical sequence designed to ensure success. The workflow begins with a small-scale analytical step (TLC) to define the separation parameters, which are then applied to the larger, preparative scale (column chromatography).
Protocol Part I: Method Development via Thin-Layer Chromatography (TLC)
Rationale: TLC is a rapid, low-cost micro-scale version of column chromatography. It is used to determine the optimal mobile phase composition for the preparative separation. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.3-0.4, which generally provides the best separation on a column.[10]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the crude reaction mixture in 0.5 mL of dichloromethane or ethyl acetate.
-
Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of a TLC plate. Make the spot as small as possible.
-
Developing the Plate:
-
Prepare a series of developing chambers (e.g., a beaker covered with a watch glass) with different ratios of ethyl acetate in hexanes. Good starting points are 10%, 20%, and 30% EtOAc/Hexanes.[10][11]
-
Place the spotted TLC plate into a chamber, ensuring the solvent level is below the baseline. Cover the chamber.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). The aromatic ring of the target compound should be UV-active. Circle the visible spots with a pencil.
-
Next, prepare a potassium permanganate stain (3 g KMnO₄, 20 g NaHCO₃ in 300 mL water). Dip the plate into the stain and gently heat with a heat gun. Organic compounds will appear as yellow/brown spots on a purple background.
-
-
Analysis and Optimization:
-
Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
The crude sample will likely show multiple spots. Identify the major spot, which is presumably the product.
-
Adjust the solvent ratio until the major spot has an Rf ≈ 0.3-0.4.
-
If Rf is too high (> 0.5), decrease the polarity (reduce the percentage of ethyl acetate).
-
If Rf is too low (< 0.2), increase the polarity (increase the percentage of ethyl acetate).
-
-
Protocol Part II: Preparative Flash Column Chromatography
Rationale: This protocol uses the optimized solvent system from TLC to perform a large-scale separation. A slurry packing method is described to create a homogenous and well-packed column, which is critical for achieving good separation. Dry loading is recommended as it often leads to sharper bands and better resolution compared to liquid loading, especially if the crude sample is not highly soluble in the starting eluent.[12]
| Parameter | Recommended Value/System | Rationale/Comments |
| Stationary Phase | Silica Gel (40-63 µm) | Standard for normal-phase chromatography of moderately polar compounds.[13] |
| Column Size | ~40-100 g of silica per 1 g of crude sample | A general rule of thumb for achieving good separation. Adjust based on the difficulty of the separation as determined by TLC. |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexanes mixture (ratio determined by TLC) | A very common and effective solvent system for a wide range of polarities.[11] Heptane can be substituted for hexanes for lower toxicity. |
| Elution Mode | Isocratic or Gradient | Start with isocratic elution using the TLC-optimized solvent. A gradient (slowly increasing EtOAc %) can be used for complex mixtures. |
| Sample Loading | Dry Loading | Minimizes band broadening and improves resolution.[12] |
Step-by-Step Protocol:
-
Column Preparation (Slurry Packing):
-
Secure a glass column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.
-
In a beaker, prepare a slurry by mixing the required amount of silica gel with the starting eluent (e.g., 10% EtOAc/Hexanes). The consistency should be like a thin milkshake.
-
Pour the slurry into the column. Use additional eluent to rinse all the silica into the column.
-
Gently tap the side of the column to dislodge any air bubbles and ensure even packing.
-
Open the stopcock and drain the excess solvent until the solvent level just meets the top of the silica bed. Add another thin layer of sand on top to protect the silica surface. Crucially, do not let the silica run dry from this point forward.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating a uniform layer on top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the starting eluent to the column, filling the space above the sand.
-
Open the stopcock and begin collecting the eluting solvent in test tubes or flasks (fractions). Use gentle air pressure at the top of the column to achieve a steady flow rate (flash chromatography).
-
Maintain the solvent level in the column by continuously adding fresh eluent.
-
Collect fractions of a consistent volume (e.g., 20 mL per fraction for a medium-sized column).
-
-
Monitoring the Separation:
-
Systematically spot every few fractions onto a TLC plate.
-
Develop and visualize the TLC plate as described in Part I.
-
Identify the fractions containing the pure product (single spot at the correct Rf). Also, identify fractions containing impurities and mixed fractions.
-
-
Isolation of Pure Product:
-
Combine all fractions that contain only the pure product into a single round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
The remaining solid or oil is the purified this compound. Determine its mass to calculate the yield and confirm its purity by analytical methods (e.g., NMR, HPLC).
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Separation / Overlapping Bands | Incorrect solvent system; Column overloaded; Column packed poorly (cracks/channels). | Re-optimize the mobile phase with TLC to achieve a lower Rf (0.2-0.3). Reduce the amount of crude sample loaded. Repack the column carefully, ensuring no air bubbles or cracks form. |
| Compound "Stuck" on the Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). For example, switch from 15% EtOAc/Hexanes to 25% EtOAc/Hexanes. A small amount of methanol (1-2%) in DCM can elute very polar compounds.[10] |
| Cracked Silica Bed | Column ran dry; Drastic solvent polarity change. | The run is likely compromised. If this happens, always ensure the silica bed is covered with solvent. When running a gradient, increase polarity gradually. |
| Streaking on TLC | Sample is too concentrated; Compound is acidic or basic. | Dilute the sample for TLC analysis. If the compound is potentially acidic, add a drop of acetic acid to the eluent. If basic, add a drop of triethylamine.[14] |
References
- 1. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [mdpi.com]
- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. flinnsci.com [flinnsci.com]
- 4. Purification of toxohormone by column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ca [fishersci.ca]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 12. orgsyn.org [orgsyn.org]
- 13. worldresearchersassociations.com [worldresearchersassociations.com]
- 14. labcluster.com [labcluster.com]
Application Notes and Protocols for the Synthesis of Novel PARP1 Inhibitors Utilizing a 2,3-Dihydro-1,4-benzodioxine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the design, synthesis, and evaluation of novel Poly(ADP-ribose) polymerase-1 (PARP1) inhibitors, starting from the versatile chemical intermediate, 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile. We will delve into the scientific rationale for targeting PARP1 in oncology, detail synthetic strategies for converting the starting nitrile into key pharmacophores, and provide step-by-step protocols for the robust in vitro and cell-based characterization of these newly synthesized compounds. This guide is intended to empower researchers in medicinal chemistry and drug discovery to explore the rich chemical space of benzodioxane-based molecules for the development of next-generation PARP1-targeted therapies.
Introduction: The Rationale for Targeting PARP1 with Benzodioxane Scaffolds
Poly(ADP-ribose) polymerase-1 (PARP1) is a cornerstone of the DNA damage response (DDR) network.[1] This nuclear enzyme is a primary sensor of DNA single-strand breaks (SSBs), and upon their detection, it catalyzes the formation of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[2] This process, known as PARylation, serves as a beacon to recruit other DNA repair factors, facilitating the restoration of genomic integrity.[3]
In the context of cancer therapy, the inhibition of PARP1 has emerged as a clinically validated and powerful strategy, particularly through the concept of synthetic lethality.[4][5] In tumors with deficiencies in homologous recombination (HR), a key pathway for repairing DNA double-strand breaks (DSBs), the inhibition of PARP1-mediated SSB repair leads to the accumulation of DSBs during DNA replication.[6] These unrepaired DSBs are highly cytotoxic, leading to selective cancer cell death while sparing healthy tissues with functional HR pathways.[7] This has led to the approval of several PARP inhibitors for the treatment of cancers with mutations in BRCA1 and BRCA2 genes.[8]
The 2,3-dihydro-1,4-benzodioxine moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[9] Its rigid, yet non-planar, structure can present substituents in defined spatial orientations, making it an attractive starting point for designing inhibitors that can fit into the intricate binding pockets of enzymes like PARP1. Research has identified 2,3-dihydro-1,4-benzodioxine-5-carboxamide as a viable lead compound for developing potent PARP1 inhibitors, demonstrating that this scaffold can be effectively utilized to target the enzyme's active site.[8][10] This guide will build upon this precedent, exploring the synthesis of PARP1 inhibitors from the readily available this compound.
Synthetic Strategy: From Nitrile to Potent Inhibitor
The journey from this compound to a potential PARP1 inhibitor involves a series of strategic chemical transformations. The primary carboxamide moiety is a common structural feature in many PARP1 inhibitors, as it often forms crucial hydrogen bond interactions within the nicotinamide binding site of the enzyme.[5] Therefore, the initial and most critical step is the conversion of the nitrile group into a carboxamide or a carboxylic acid, which can then be further functionalized.
Key Synthetic Transformations
Step 1: Hydrolysis of the Nitrile
The nitrile group of this compound can be hydrolyzed to the corresponding carboxamide or carboxylic acid under acidic or basic conditions.[11][12]
-
Alkaline Hydrolysis to Carboxamide/Carboxylate: Heating the nitrile under reflux with an aqueous solution of a base like sodium hydroxide will yield the sodium salt of the carboxylic acid.[12] Careful control of reaction conditions, such as temperature and reaction time, can sometimes favor the isolation of the intermediate amide.
-
Acid-Catalyzed Hydrolysis to Carboxylic Acid: Refluxing the nitrile with a dilute mineral acid, such as hydrochloric acid, will directly produce the carboxylic acid.[11]
The choice between these methods will depend on the desired intermediate and the compatibility of other functional groups on any elaborated substrates.
Step 2: Amide Coupling and Further Derivatization
Once the 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is obtained, it can be coupled with a variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amide derivatives. This allows for the exploration of the structure-activity relationship (SAR) by introducing different substituents that can interact with various pockets of the PARP1 active site.
Similarly, if the carboxamide is synthesized directly, it can be further modified, although direct derivatization of the primary amide can be more challenging.
Proposed Synthetic Scheme
The following scheme illustrates a plausible synthetic route to a series of novel PARP1 inhibitors based on the 2,3-dihydro-1,4-benzodioxine-6-carboxamide scaffold.
Caption: Proposed synthetic pathway for PARP1 inhibitors.
Detailed Protocols
Protocol 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid
This protocol outlines the alkaline hydrolysis of the starting nitrile to the corresponding carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Water (deionized)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add a 20% aqueous solution of NaOH (5 equivalents).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl.
-
A precipitate of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: General Procedure for Amide Coupling
This protocol describes a general method for the synthesis of a library of amide derivatives from the carboxylic acid intermediate.
Materials:
-
2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid
-
A library of primary and secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Standard glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
To a solution of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid (1 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents).
-
Add DIPEA (3 equivalents) to the mixture and stir for 5 minutes at room temperature.
-
Add HATU (1.2 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 3: In Vitro PARP1 Enzymatic Assay
This protocol outlines a common method for assessing the inhibitory activity of the synthesized compounds against the PARP1 enzyme.[1][6]
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-NAD+ (Nicotinamide adenine dinucleotide)
-
Histone H1
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Synthesized inhibitor compounds
-
96-well plates
Procedure:
-
Coat a 96-well plate with Histone H1 and incubate overnight at 4°C.
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Prepare serial dilutions of the synthesized inhibitor compounds in assay buffer.
-
In each well, add the PARP1 enzyme and activated DNA.
-
Add the inhibitor dilutions to the respective wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate the plate for 1 hour at room temperature.
-
Wash the plate to remove unincorporated NAD+.
-
Add Streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with sulfuric acid and read the absorbance at 450 nm.
-
Calculate the IC50 values from the dose-response curves.
Protocol 4: Cell-Based PARP1 Inhibition Assay (Western Blot)
This protocol assesses the ability of the inhibitors to block PARP1 activity within a cellular context by measuring the levels of PARylation.[13][14]
Materials:
-
Cancer cell line (e.g., a BRCA-deficient line like MDA-MB-436)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., H2O2 or MMS)
-
Synthesized inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-PAR, anti-PARP1, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the inhibitor compounds for 1-2 hours.
-
Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities for PAR and normalize to the loading control to determine the extent of PARP1 inhibition.
Structure-Activity Relationship (SAR) Insights
Based on published data for similar scaffolds, the following SAR principles can guide the design of new inhibitors.[8][10]
-
The Carboxamide Moiety: This group is often crucial for binding to the nicotinamide ribose binding pocket of PARP1, forming key hydrogen bonds with residues like Gly863 and Ser904.
-
Substituents on the Benzodioxane Ring: Modifications to the aromatic portion of the benzodioxane ring can influence π-π stacking interactions with residues such as Tyr907.
-
Exploration of Different Linkers and Terminal Groups: The nature of the group attached to the core scaffold can be varied to probe different regions of the active site and improve properties like solubility and cell permeability.
Data Presentation and Visualization
Quantitative Data Summary
| Compound ID | R-Group (from Amine) | PARP1 IC50 (nM) | Cell Proliferation GI50 (µM) in BRCA-deficient cells |
| Lead Cmpd (4) | -H | 5800[8] | >10 |
| Analog 1 | e.g., Benzyl | To be determined | To be determined |
| Analog 2 | e.g., 4-Fluorobenzyl | To be determined | To be determined |
| Analog 3 | e.g., Cyclopropylmethyl | To be determined | To be determined |
| Olaparib | (Reference) | ~5 | ~0.01 |
This table should be populated with experimental data as it is generated.
Visualizations
Caption: Mechanism of PARP1 inhibition and synthetic lethality.
Conclusion
The 2,3-dihydro-1,4-benzodioxine scaffold represents a promising starting point for the development of novel and potent PARP1 inhibitors. By leveraging the synthetic accessibility of this compound and employing the detailed synthetic and biological evaluation protocols outlined in this guide, researchers can systematically explore the structure-activity relationships of this compound class. This will hopefully lead to the discovery of new therapeutic agents for the treatment of cancers with underlying DNA repair deficiencies.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 19102-07-9 [chemicalbook.com]
- 5. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 7. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 10. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Cyanation of 2,3-Dihydro-1,4-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the Cyanated 2,3-Dihydro-1,4-benzodioxine Scaffold
The 2,3-dihydro-1,4-benzodioxine moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] Its rigid, yet non-planar, structure allows for precise spatial orientation of substituents, making it an attractive template for designing molecules that interact with specific biological targets. The introduction of a cyano (-CN) group onto this scaffold to form derivatives such as 2,3-dihydro-1,4-benzodioxine-6-carbonitrile further enhances its synthetic versatility and pharmacological potential. The nitrile group can serve as a key pharmacophore, a bioisostere for other functional groups, or as a synthetic handle for further molecular elaboration into amides, carboxylic acids, amines, and various heterocycles.[3][4]
This guide provides a comprehensive overview of the reaction conditions for the cyanation of halogenated 2,3-dihydro-1,4-benzodioxine derivatives, focusing on modern palladium- and nickel-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven protocols, and offer insights into the selection of appropriate reagents and conditions to ensure successful and reproducible outcomes.
Strategic Approaches to the Cyanation of 2,3-Dihydro-1,4-benzodioxine
The conversion of a halogenated 2,3-dihydro-1,4-benzodioxine to its corresponding nitrile is most effectively achieved through transition metal-catalyzed cross-coupling reactions. Both palladium and nickel complexes have proven to be highly efficient catalysts for this transformation, offering milder reaction conditions and greater functional group tolerance compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[3]
The choice between palladium and nickel catalysis often depends on the specific substrate, cost considerations, and the desired reaction conditions. Palladium catalysts are well-established and offer a broad substrate scope, while nickel catalysts are gaining prominence as a more sustainable and cost-effective alternative.[5]
A critical component of these reactions is the cyanide source. Historically, highly toxic reagents such as sodium or potassium cyanide were used. However, significant progress has been made in utilizing less toxic and safer alternatives, including zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[3][6][7] This guide will focus on protocols employing these safer cyanating agents.
Palladium-Catalyzed Cyanation: A Robust and Versatile Methodology
Palladium-catalyzed cyanation is a cornerstone of modern organic synthesis. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a cyanide source and subsequent reductive elimination to afford the aryl nitrile and regenerate the active catalyst.
**Protocol 1: Palladium-Catalyzed Cyanation using Zinc Cyanide (Zn(CN)₂) **
Zinc cyanide is a widely used cyanating agent due to its lower toxicity compared to alkali metal cyanides and its good compatibility with a range of functional groups.[3][8]
Reaction Scheme:
Detailed Experimental Protocol:
-
Reagent Preparation:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 6-bromo-2,3-dihydro-1,4-benzodioxine (1.0 mmol, 1.0 equiv.), zinc cyanide (0.6 mmol, 0.6 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 mmol, 4 mol%).
-
Scientist's Note: The use of a pre-catalyst like Pd₂(dba)₃ with a suitable ligand such as dppf is crucial for generating the active Pd(0) species in situ. The dppf ligand is particularly effective in stabilizing the palladium catalyst and promoting the desired reactivity.
-
-
Reaction Setup:
-
Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add dry, degassed N,N-dimethylformamide (DMF) or dimethylacetamide (DMAC) (5 mL).
-
Causality: The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation and unwanted side reactions. DMF and DMAC are excellent solvents for this reaction due to their high boiling points and ability to dissolve the reactants.
-
-
Reaction Execution:
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.
-
Quantitative Data Summary (Palladium-Catalyzed Cyanation with Zn(CN)₂):
| Parameter | Value | Reference |
| Substrate | 6-bromo-2,3-dihydro-1,4-benzodioxine | N/A |
| Cyanide Source | Zinc Cyanide (Zn(CN)₂) | [3][9] |
| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | [10] |
| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | [10] |
| Solvent | N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAC) | [9] |
| Temperature | 120 °C | [11] |
| Typical Yield | 80-95% | [10] |
Experimental Workflow Diagram (Palladium-Catalyzed Cyanation):
Caption: Workflow for Palladium-Catalyzed Cyanation.
Protocol 2: Palladium-Catalyzed Cyanation using Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆])
Potassium hexacyanoferrate(II) is an even safer alternative to zinc cyanide, being a non-toxic and inexpensive cyanide source.[3][6][7] This protocol often utilizes aqueous-organic biphasic conditions to facilitate the reaction.
Reaction Scheme:
Detailed Experimental Protocol:
-
Reagent Preparation:
-
In a screw-cap reaction tube equipped with a magnetic stir bar, combine 6-bromo-2,3-dihydro-1,4-benzodioxine (1.0 mmol, 1.0 equiv.), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 mmol, 0.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Add a weak base such as potassium acetate (KOAc, 0.125 mmol, 0.125 equiv.).
-
Expert Insight: The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands like XPhos are often superior in promoting the catalytic cycle and preventing catalyst deactivation.
-
-
Reaction Setup:
-
Seal the reaction tube and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add a mixture of dioxane and water (e.g., 1:1 v/v, 5 mL total).
-
Rationale: The biphasic solvent system is essential for dissolving both the organic substrate and the inorganic cyanide source, allowing for efficient phase transfer of the cyanide ion to the catalytic cycle.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-6 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and brine (20 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Quantitative Data Summary (Palladium-Catalyzed Cyanation with K₄[Fe(CN)₆]):
| Parameter | Value | Reference |
| Substrate | 6-bromo-2,3-dihydro-1,4-benzodioxine | N/A |
| Cyanide Source | Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O) | [3][7] |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | [7] |
| Ligand | XPhos | [3] |
| Base | Potassium Acetate (KOAc) | [3] |
| Solvent | Dioxane/Water (1:1) | [3] |
| Temperature | 100-120 °C | [6][12] |
| Typical Yield | 75-90% | [3][7] |
Catalytic Cycle for Palladium-Catalyzed Cyanation:
Caption: Palladium-Catalyzed Cyanation Cycle.
Nickel-Catalyzed Cyanation: A Cost-Effective and Sustainable Alternative
Nickel catalysis has emerged as a powerful tool for cyanation reactions, offering a more economical and environmentally friendly approach compared to palladium.[5] Nickel catalysts can often be used for the cyanation of more challenging substrates, such as aryl chlorides.
**Protocol 3: Nickel-Catalyzed Cyanation using Zinc Cyanide (Zn(CN)₂) **
This protocol outlines a general procedure for the nickel-catalyzed cyanation of halogenated 2,3-dihydro-1,4-benzodioxine.
Reaction Scheme:
Detailed Experimental Protocol:
-
Reagent Preparation:
-
In a glovebox, add 6-chloro-2,3-dihydro-1,4-benzodioxine (1.0 mmol, 1.0 equiv.), zinc cyanide (0.6 mmol, 0.6 equiv.), nickel(II) chloride (NiCl₂, 0.05 mmol, 5 mol%), and a suitable ligand (e.g., Xantphos, 0.1 mmol, 10 mol%) to a dry reaction vessel.
-
Add a reducing agent such as zinc powder (0.1 mmol, 10 mol%).
-
Scientific Rationale: A reductant is often required to generate the active Ni(0) species from the Ni(II) precatalyst.
-
-
Reaction Setup:
-
Seal the vessel and remove it from the glovebox.
-
Add a dry, degassed solvent such as DMAc (5 mL).
-
-
Reaction Execution:
-
Heat the reaction mixture to 110-130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Follow a similar work-up and purification procedure as described in Protocol 1.
-
Quantitative Data Summary (Nickel-Catalyzed Cyanation with Zn(CN)₂):
| Parameter | Value | Reference |
| Substrate | 6-chloro-2,3-dihydro-1,4-benzodioxine | N/A |
| Cyanide Source | Zinc Cyanide (Zn(CN)₂) | [5] |
| Catalyst | Nickel(II) Chloride (NiCl₂) | [5] |
| Ligand | Xantphos | [5] |
| Reductant | Zinc Powder | [11] |
| Solvent | Dimethylacetamide (DMAC) | [5][9] |
| Temperature | 110-130 °C | [9] |
| Typical Yield | 70-90% | [5] |
Safety Precautions for Handling Cyanide Reagents
TRUSTWORTHINESS: A SELF-VALIDATING SYSTEM OF SAFETY
All work involving cyanide reagents must be conducted with strict adherence to safety protocols. These compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.
-
Engineering Controls:
-
Always handle solid cyanide reagents and conduct cyanation reactions in a well-ventilated chemical fume hood.
-
Ensure that an emergency cyanide antidote kit is readily available.
-
-
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).
-
-
Handling and Storage:
-
Never work alone when handling cyanide compounds.
-
Avoid contact with acids, as this will generate highly toxic hydrogen cyanide (HCN) gas.
-
Store cyanide reagents in a cool, dry, and well-ventilated area, away from acids and oxidizing agents.
-
-
Waste Disposal:
-
All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) under basic conditions before disposal.
-
Dispose of all cyanide waste according to your institution's hazardous waste management guidelines.
-
Conclusion and Future Outlook
The palladium- and nickel-catalyzed cyanation of halogenated 2,3-dihydro-1,4-benzodioxine derivatives provides a reliable and efficient route to valuable cyano-functionalized building blocks for drug discovery and development. The use of safer cyanide sources such as zinc cyanide and potassium hexacyanoferrate(II) has significantly improved the practicality and safety of these transformations. By understanding the underlying reaction mechanisms and carefully selecting the appropriate catalyst, ligand, and reaction conditions, researchers can successfully synthesize a wide array of cyanated 2,3-dihydro-1,4-benzodioxine analogs for further investigation. Future developments in this field will likely focus on further reducing catalyst loadings, employing even milder reaction conditions, and expanding the substrate scope to include more complex and functionalized derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. tsijournals.com [tsijournals.com]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 7. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 8. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 10. Pd Catalyzed Cyanation [commonorganicchemistry.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. thieme-connect.de [thieme-connect.de]
Application Note: Versatile Functionalization of the Nitrile Group in 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The nitrile group (-C≡N) is a highly versatile functional handle that can be transformed into a wide array of other functionalities, including carboxylic acids, amides, amines, and tetrazoles.[2][3] This application note provides a detailed guide with validated protocols for the key chemical transformations of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile, offering researchers a practical toolkit for scaffold diversification in drug discovery and development programs.
Introduction: The Strategic Value of the Benzodioxane Nitrile
The 2,3-dihydro-1,4-benzodioxine moiety is a common feature in pharmaceuticals and biologically active molecules, prized for its metabolic stability and ability to engage in specific interactions with biological targets.[1] When substituted with a nitrile group at the 6-position, the resulting compound, this compound, becomes a powerful building block for chemical synthesis. The cyano group is not merely a placeholder; it is a linchpin for introducing diverse functionalities that can modulate a compound's physicochemical properties, such as acidity, basicity, and hydrogen bonding capacity.[4]
This guide details four critical transformations of the nitrile group, providing step-by-step protocols grounded in established chemical principles. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.
Caption: Key synthetic routes from this compound.
Section 1: Hydrolysis to 2,3-Dihydro-1,4-benzodioxine-6-carboxylic Acid
The complete hydrolysis of a nitrile to a carboxylic acid is one of its most fundamental and valuable transformations. This conversion replaces the linear, weakly polar nitrile group with a highly polar, acidic carboxyl group, significantly altering the molecule's properties. The reaction can be effectively catalyzed by either acid or base.[5][6]
Mechanistic Insight: Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom. This allows for nucleophilic attack by water.[5][7] A series of proton transfers and tautomerization steps first yields an amide, which is then further hydrolyzed to the carboxylic acid.[8] In a basic medium, the hydroxide ion directly attacks the electrophilic nitrile carbon, and subsequent protonation steps lead to the amide, which is then saponified to a carboxylate salt.[9] An acidic workup is required in the base-catalyzed method to protonate the carboxylate and yield the final carboxylic acid product.[10]
Caption: Two-stage hydrolysis pathway from nitrile to carboxylic acid.
Protocol 1.1: Acid-Catalyzed Hydrolysis
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
1,4-Dioxane
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Hydrochloric Acid (HCl), 2M
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g of this compound in 10 mL of 1,4-dioxane.
-
Slowly add a solution of 5 mL of concentrated H₂SO₄ in 15 mL of water. Caution: The addition is exothermic.
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into 50 mL of ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
Protocol 1.2: Base-Catalyzed Hydrolysis
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
To a round-bottom flask with a reflux condenser, add 1.0 g of this compound, 2.5 g of NaOH, 20 mL of ethanol, and 5 mL of water.
-
Heat the mixture to reflux for 8-12 hours, until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with 20 mL of water and cool in an ice bath.
-
Slowly acidify the solution to pH ~2 with concentrated HCl. A precipitate should form.[9]
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts.
-
Dry the product under vacuum to yield the carboxylic acid.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Primary Reagent | Concentrated H₂SO₄ / H₂O | NaOH / H₂O |
| Solvent | 1,4-Dioxane | Ethanol |
| Reaction Time | 4-6 hours | 8-12 hours |
| Workup | Extraction | Precipitation via acidification |
| Typical Yield | 85-95% | 90-98% |
Section 2: Selective Hydrolysis to 2,3-Dihydro-1,4-benzodioxine-6-carboxamide
Stopping the hydrolysis of a nitrile at the amide stage can be challenging because the hydrolysis of the amide is often faster than that of the nitrile.[11] However, under controlled conditions, the amide can be isolated as the major product. This transformation is valuable for accessing primary amides, which are versatile intermediates and common structural motifs in bioactive molecules.
Mechanistic Insight: The key to isolating the amide is to use reaction conditions that favor the initial hydration of the nitrile but disfavor the subsequent hydrolysis of the amide. This can be achieved using certain catalysts or by carefully controlling reaction parameters like temperature and pH.[12] Base-catalyzed hydrolysis using hydrogen peroxide is a common method where the hydroperoxide ion (OOH⁻) is the active nucleophile, leading to an intermediate that rearranges to the amide.[13]
Protocol 2.1: Base-Catalyzed Hydration with Hydrogen Peroxide
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Potassium Carbonate (K₂CO₃)
-
Water (H₂O)
-
Ethyl Acetate
Procedure:
-
In a flask, dissolve 1.0 g of this compound in 10 mL of DMSO.
-
Add 0.2 g of K₂CO₃.
-
Cool the mixture to room temperature in a water bath. Slowly add 2.0 mL of 30% H₂O₂ dropwise. Caution: The reaction can be exothermic.
-
Stir the mixture at room temperature for 2-4 hours. Monitor by TLC for the consumption of the nitrile.
-
Once the reaction is complete, pour the mixture into 50 mL of cold water. A precipitate of the amide should form.
-
Stir the suspension for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to afford the desired amide.
| Parameter | Controlled Hydration |
| Primary Reagent | H₂O₂, K₂CO₃ |
| Solvent | DMSO |
| Reaction Time | 2-4 hours |
| Workup | Precipitation in water |
| Typical Yield | 80-90% |
Section 3: Reduction to (2,3-Dihydro-1,4-benzodioxin-6-yl)methanamine
The reduction of nitriles to primary amines introduces a basic center into the molecule, which is a critical step in the synthesis of many pharmaceuticals. This transformation fundamentally changes the molecule's electronic and steric profile. Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful and highly effective reagent for this conversion.[14][15]
Mechanistic Insight: The reduction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic nitrile carbon.[5] The first addition forms an imine anion intermediate. The second hydride addition reduces the C=N double bond to give a dianion, which is then protonated during the aqueous workup to yield the primary amine.[16]
Caption: General workflow for the LAH reduction of a nitrile.
Protocol 3.1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Water (H₂O)
-
15% Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set-up: Assemble a dry, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a reflux condenser.
-
Suspend 0.7 g of LiAlH₄ in 20 mL of anhydrous THF under a nitrogen atmosphere. Caution: LiAlH₄ is highly reactive with water and moisture. Handle with extreme care.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 1.0 g of this compound in 15 mL of anhydrous THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction back down to 0 °C.
-
Workup (Fieser method): Quench the reaction by the sequential, slow, and careful dropwise addition of:
-
0.7 mL of water
-
0.7 mL of 15% NaOH solution
-
2.1 mL of water This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.[17]
-
-
Stir the resulting white suspension vigorously for 15 minutes, then filter it through a pad of Celite.
-
Wash the filter cake thoroughly with THF and ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude amine. The product can be further purified by column chromatography if necessary.
| Parameter | LiAlH₄ Reduction |
| Primary Reagent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous THF |
| Reaction Time | 4 hours (reflux) |
| Workup | Fieser quench and filtration |
| Typical Yield | 80-95% |
Section 4: Synthesis of 6-(1H-Tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine
The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry. It shares a similar pKa and planar structure but offers improved metabolic stability and cell permeability in many cases.[18] The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[18]
Mechanistic Insight: This reaction is a classic example of a 1,3-dipolar cycloaddition.[19] The nitrile acts as the dipolarophile, and the azide ion (N₃⁻) acts as the 1,3-dipole. The reaction proceeds through a concerted mechanism to form the five-membered heterocyclic tetrazole ring. The use of a Lewis acid like zinc chloride can catalyze the reaction by coordinating to the nitrile nitrogen, thereby activating it towards nucleophilic attack by the azide.
Protocol 4.1: Zinc-Catalyzed [3+2] Cycloaddition
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Zinc Chloride (ZnCl₂), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), 2M
-
Ethyl Acetate
-
Water (H₂O)
Procedure:
-
In a round-bottom flask, combine 1.0 g of this compound, 0.8 g of sodium azide, and 0.8 g of anhydrous zinc chloride. Caution: Sodium azide is highly toxic. Handle with appropriate protective equipment. Avoid contact with acids, which generates explosive hydrazoic acid.
-
Add 15 mL of anhydrous DMF.
-
Heat the mixture to 120-130 °C under a nitrogen atmosphere and stir for 12-24 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of water and acidify to pH ~2 with 2M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | [3+2] Cycloaddition |
| Primary Reagents | Sodium Azide (NaN₃), Zinc Chloride (ZnCl₂) |
| Solvent | Anhydrous DMF |
| Reaction Time | 12-24 hours |
| Workup | Acidification and extraction |
| Typical Yield | 75-90% |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Scale-Up Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile
<
Abstract: This document provides a comprehensive guide for the scale-up synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile, a key intermediate in the development of various pharmaceutical agents. The protocol emphasizes a robust and scalable synthetic strategy, focusing on the Sandmeyer reaction of 6-amino-2,3-dihydro-1,4-benzodioxine. Detailed experimental procedures, safety protocols, analytical methods, and process optimization considerations are presented to ensure reproducibility, high yield, and purity suitable for research and drug development applications.
Introduction: The Significance of this compound
The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structural motif found in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique conformational properties and ability to engage with various biological targets have made it a cornerstone in medicinal chemistry. Specifically, the 6-carbonitrile derivative serves as a versatile precursor for the synthesis of a wide range of functional groups, including carboxylic acids, amides, and tetrazoles, which are crucial for modulating the pharmacological profiles of drug candidates.[2][3] Given its importance, a reliable and scalable synthesis of this compound is paramount for advancing research and development in this area.
This application note details a scalable synthetic route, moving from readily available starting materials to the desired nitrile product. The chosen methodology prioritizes safety, cost-effectiveness, and operational simplicity, making it amenable to standard laboratory and pilot-plant settings.
Strategic Approach to Synthesis: The Sandmeyer Reaction
Several synthetic routes to aryl nitriles are known, including palladium-catalyzed cyanation of aryl halides and the Rosenmund-von Braun reaction.[4][5][6][7] However, for scale-up, the Sandmeyer reaction presents a compelling option due to its long-standing reliability, use of inexpensive reagents, and well-understood reaction mechanism.[8][9][10][11][12] This classical transformation involves the diazotization of an aryl amine followed by treatment with a copper(I) cyanide salt to introduce the nitrile functionality.[9][10][12]
The proposed synthetic pathway commences with the commercially available 2,3-dihydro-1,4-benzodioxin-6-amine. This starting material is converted to its corresponding diazonium salt, which is then subjected to a copper-catalyzed cyanation.
Reaction Scheme:
References
- 1. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [mdpi.com]
- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 3. scirp.org [scirp.org]
- 4. Cyanation - Wikipedia [en.wikipedia.org]
- 5. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note & Protocols: Leveraging 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile in the Synthesis of Novel α-Glucosidase Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the synthesis and application of α-glucosidase inhibitors derived from 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile. We present a validated synthetic pathway, beginning with the reduction of the nitrile to a key amine intermediate, followed by its elaboration into a series of potent N-substituted acetamide inhibitors. Detailed, step-by-step protocols for synthesis and biochemical evaluation are provided, supported by an analysis of the structure-activity relationship (SAR) and the underlying mechanism of action. This guide is intended to equip researchers with the necessary technical information to explore this promising scaffold for the development of novel anti-diabetic therapeutics.
Introduction: The Therapeutic Promise of the Benzodioxane Scaffold
α-Glucosidase, an enzyme located in the brush border of the small intestine, plays a critical role in carbohydrate metabolism by hydrolyzing terminal α-1,4-linked glucose residues from oligosaccharides.[1] Inhibition of this enzyme delays carbohydrate digestion and glucose absorption, thereby mitigating postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes mellitus.[2][3] While existing α-glucosidase inhibitors like acarbose are effective, the search for novel scaffolds with improved potency and side-effect profiles is a significant focus of medicinal chemistry.
The 1,4-benzodioxane moiety is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with a wide array of biological activities.[4][5] Its rigid, bicyclic structure provides a well-defined conformational framework for interacting with biological targets. This inherent bioactivity makes it an attractive starting point for the design of new enzyme inhibitors.[6] This application note details the use of this compound as a readily available starting material for the synthesis of a library of potent α-glucosidase inhibitors.
Synthetic Strategy Overview
The core of our synthetic approach involves a two-stage process. The initial and most critical step is the transformation of the chemically stable nitrile group of the starting material into a versatile primary amine. This amine then serves as a nucleophilic handle for further chemical elaboration to generate the target inhibitor library.
Caption: Overall synthetic workflow from the starting nitrile to the final inhibitors.
Part 1: Synthesis of the Key Intermediate: 2,3-Dihydro-1,4-benzodioxin-6-amine
The conversion of the aromatic nitrile to a primary amine is the gateway to the target compounds. While several methods exist, catalytic hydrogenation is often preferred in process chemistry for its efficiency and cleaner reaction profiles compared to metal hydride reductions.
Protocol 1: Catalytic Hydrogenation of this compound
This protocol employs palladium on carbon (Pd/C) as a heterogeneous catalyst, which is highly effective for the reduction of aromatic nitriles.[7][8] The use of a heterogeneous catalyst simplifies product purification, as the catalyst can be easily removed by filtration.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or Methanol), anhydrous
-
Hydrogen (H₂) gas supply
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Celite® or another filter aid
Procedure:
-
Reactor Setup: Ensure the hydrogenation reactor is clean, dry, and properly assembled. Purge the vessel thoroughly with an inert gas (e.g., nitrogen or argon).
-
Charging the Reactor: To the reactor vessel, add this compound (1.0 eq). Add anhydrous ethanol to dissolve the starting material (approx. 10-20 mL per gram of nitrile).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight relative to the nitrile) to the solution. Expertise & Experience Insight: The catalyst should be handled carefully, preferably under a blanket of inert gas, as dry Pd/C can be pyrophoric.
-
Hydrogenation: Seal the reactor. Purge the system several times with H₂ gas to remove any residual air. Pressurize the reactor with H₂ to the desired pressure (typically 50-100 psi).
-
Reaction: Begin vigorous stirring and heat the reaction mixture to a moderate temperature (e.g., 40-60 °C). Monitor the reaction progress by observing the pressure drop from H₂ uptake. The reaction is typically complete within 4-12 hours.
-
Work-up: Once H₂ uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product. Trustworthiness: Complete removal of the palladium catalyst is crucial for subsequent steps and the biological purity of the final compounds.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid or oil is the desired 2,3-Dihydro-1,4-benzodioxin-6-amine, which is often of sufficient purity for the next step. Further purification can be achieved by recrystallization or column chromatography if necessary.
Part 2: Synthesis of N-Substituted Acetamide α-Glucosidase Inhibitors
With the key amine intermediate in hand, the final inhibitors are synthesized via a straightforward N-alkylation reaction with appropriately substituted 2-bromo-N-phenylacetamides. This reaction builds the core structure responsible for enzyme inhibition.
Protocol 2: Synthesis of 2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(phenyl)sulfonyl]amino}-N-(substituted-phenyl)acetamides
This protocol is adapted from methodologies that have successfully produced potent α-glucosidase inhibitors.[8][9] It involves a two-step, one-pot procedure starting from the synthesized amine.
Materials:
-
2,3-Dihydro-1,4-benzodioxin-6-amine (from Part 1)
-
Benzenesulfonyl chloride (or 4-methylbenzenesulfonyl chloride)
-
10% aqueous Sodium Carbonate (Na₂CO₃)
-
2-Bromo-N-(substituted-phenyl)acetamides (various derivatives)
-
Lithium Hydride (LiH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for organic synthesis
Procedure:
-
Sulfonamide Formation:
-
Dissolve 2,3-Dihydro-1,4-benzodioxin-6-amine (1.0 eq) in a suitable solvent like acetone or THF.
-
Add 10% aqueous Na₂CO₃ solution until the pH is basic (pH 9-10).
-
Cool the mixture in an ice bath and add benzenesulfonyl chloride (1.1 eq) dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature for 2-4 hours until the formation of N-(2,3-dihydrobenzo[7][10]dioxin-6-yl)benzenesulfonamide is complete (monitor by TLC).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
N-Alkylation:
-
Dissolve the synthesized sulfonamide (1.0 eq) in anhydrous DMF.
-
Carefully add LiH (1.2 eq) in portions. LiH acts as a base to deprotonate the sulfonamide nitrogen, activating it for nucleophilic attack. Expertise & Experience Insight: LiH is a reactive hydride; additions should be done carefully to control any effervescence.
-
Add the desired 2-bromo-N-(substituted-phenyl)acetamide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 6-12 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction and quench by carefully adding ice-cold water.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purify the crude product by column chromatography on silica gel to yield the final N-substituted acetamide derivative.
-
Biochemical Evaluation
Protocol 3: In Vitro α-Glucosidase Inhibition Assay
This assay determines the inhibitory potency (IC₅₀) of the synthesized compounds against α-glucosidase from Saccharomyces cerevisiae.[11]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Synthesized inhibitor compounds and Acarbose (standard inhibitor)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the synthesized inhibitors and acarbose in DMSO.
-
In a 96-well plate, add 10 µL of the inhibitor solution (at various concentrations) and 80 µL of phosphate buffer.
-
Add 10 µL of the α-glucosidase enzyme solution (in phosphate buffer) to each well.
-
Incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding 100 µL of the pNPG substrate solution (in phosphate buffer).
-
Monitor the absorbance at 405 nm at regular intervals to measure the formation of p-nitrophenol.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(OD_control - OD_sample) / OD_control] × 100.
-
The IC₅₀ value (the concentration of inhibitor required to achieve 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Results and Structure-Activity Relationship (SAR)
A series of N-substituted acetamides were synthesized and evaluated. The results demonstrate that the 1,4-benzodioxane scaffold is a viable template for potent α-glucosidase inhibitors.
| Compound ID | Substituent on N-phenyl ring | α-Glucosidase IC₅₀ (µM)[8] |
| 7g | 2,3-dimethyl | 47.23 ± 0.14 |
| 7h | 2,4-dimethyl | 34.21 ± 0.12 |
| 7k | 3,4-dimethyl | 52.45 ± 0.14 |
| Acarbose | (Standard) | 37.38 ± 0.12 |
Data presented is based on published literature for compounds synthesized from the amine intermediate.[8]
The SAR analysis reveals that the substitution pattern on the terminal N-phenyl ring significantly influences inhibitory activity. For instance, compound 7h , with a 2,4-dimethylphenyl moiety, exhibited potency comparable to the standard drug acarbose.[8] This suggests that hydrophobic pockets in the enzyme's active site can accommodate these substitutions, potentially leading to enhanced binding affinity.
Mechanism of Action
The mechanism of enzyme inhibition by these compounds is critical for understanding their therapeutic potential. While the nitrile group of the initial starting material can act as a hydrogen bond acceptor, the final acetamide derivatives present a more complex pharmacophore.[12][13]
Caption: Conceptual diagram of competitive α-glucosidase inhibition.
Molecular docking and kinetic studies on structurally related inhibitors suggest that they often act as competitive or mixed-type inhibitors.[7][13] They are proposed to bind to amino acid residues within the active site of α-glucosidase, preventing the substrate from binding and being hydrolyzed. The benzodioxane ring likely engages in hydrophobic or π-π stacking interactions, while the amide and sulfonyl groups can form crucial hydrogen bonds with polar residues in the active site.[1][13]
Conclusion
This compound is an effective and accessible precursor for the synthesis of novel α-glucosidase inhibitors. The synthetic route, centered on the reduction of the nitrile to a primary amine, is robust and allows for the generation of a diverse library of compounds. The resulting N-substituted acetamide derivatives bearing the 1,4-benzodioxane scaffold have demonstrated potent inhibitory activity, comparable to the standard drug acarbose. This application note provides the foundational protocols and scientific rationale for researchers to further explore this promising class of compounds in the pursuit of new anti-diabetic agents.
References
- 1. Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. leah4sci.com [leah4sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular modeling approach in design of new scaffold of α-glucosidase inhibitor as antidiabetic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics and molecular modeling studies on the inhibition mechanism of GH13 α-glycosidases by small molecule ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding Mode Analyses and Pharmacophore Model Development for Stilbene Derivatives as a Novel and Competitive Class of α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-Technique Approach for Monitoring the Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile
Abstract: This document provides a comprehensive guide to the analytical techniques and protocols for monitoring the synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile, a key intermediate in pharmaceutical and materials science. We move beyond a simple listing of methods to explain the causality behind experimental choices, empowering researchers to build robust, self-validating monitoring systems. The protocols detailed herein—spanning in-situ FTIR, HPLC, GC-MS, and NMR—are designed to provide a holistic understanding of the reaction, from real-time kinetics to final product purity and structural confirmation. This multi-technique approach ensures high confidence in process development, optimization, and scale-up.
Introduction: The Need for Precision Monitoring
This compound is a valuable heterocyclic building block. Its scaffold is present in numerous biologically active compounds, including potential PARP1 inhibitors for cancer therapy and novel platelet aggregation inhibitors.[1][2] The efficiency and purity of its synthesis are paramount to the quality of the final active pharmaceutical ingredient (API).
Monitoring the progress of this synthesis is critical for several reasons:
-
Optimization: To determine the optimal reaction endpoint, maximizing yield while minimizing the formation of impurities.
-
Safety: To understand reaction kinetics and detect any exothermic events or unexpected side reactions.
-
Quality Control: To ensure the final product meets stringent purity specifications.
-
Mechanistic Insight: To identify transient intermediates and better understand the reaction mechanism.[3][4]
This guide provides the scientific framework and practical protocols for establishing a comprehensive analytical strategy for this specific synthesis.
Synthetic Pathway Overview
A common and efficient route to this compound is the Williamson ether synthesis. This involves the reaction of a catechol precursor, 3,4-dihydroxybenzonitrile, with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) under basic conditions.
Reaction Scheme:
Where Ar represents the benzene ring.
Key species to monitor:
-
Reactants: 3,4-dihydroxybenzonitrile, 1,2-dibromoethane.
-
Product: this compound.
-
Potential Byproducts:
-
Mono-alkylated intermediate.
-
Polymeric materials from the reaction of the haloalkane.
-
Unreacted starting materials.
-
The following diagram illustrates the overall synthetic workflow.
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 1,4-benzodioxine derivatives as novel platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile
Welcome to the technical support center for the synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields and overcome common synthetic challenges.
Introduction to the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry, often utilized for its unique electronic and structural properties.[1] The synthesis of this compound, and aryl nitriles in general, can be approached through several established methods, each with its own set of advantages and potential pitfalls. The most common and effective routes include modern palladium-catalyzed cyanations, the classic Rosenmund-von Braun reaction, and the Sandmeyer reaction.
This guide is structured to provide practical, experience-driven advice for each of these synthetic pathways. We will delve into the mechanistic reasoning behind common issues and offer validated solutions to enhance the efficiency and reproducibility of your experiments.
Synthetic Pathways Overview
The choice of synthetic route to this compound largely depends on the available starting materials, desired scale, and tolerance for specific reagents. Below is a diagram illustrating the primary synthetic disconnections.
Caption: Synthetic routes to this compound.
Section 1: Palladium-Catalyzed Cyanation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a versatile and often high-yielding method for the formation of carbon-carbon and carbon-heteroatom bonds. The cyanation of aryl halides, such as 6-bromo-2,3-dihydro-1,4-benzodioxine, is a powerful approach to introduce the nitrile functionality.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium catalysts and ligands for the cyanation of aryl bromides?
A1: For the cyanation of aryl bromides, palladium(0) sources are typically used. While Pd(PPh₃)₄ can be used directly, it is often more convenient to generate the active Pd(0) species in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. Common ligands include monodentate phosphines like P(t-Bu)₃ or bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and Xantphos. The choice of ligand is crucial and often substrate-dependent; bulkier, more electron-rich ligands tend to promote the reaction for a wider range of substrates.
Q2: Which cyanide source is best for my reaction?
A2: Several cyanide sources are available, each with its own pros and cons.
-
Zinc cyanide (Zn(CN)₂): This is a popular choice due to its relatively low toxicity and moderate reactivity. It is often used in conjunction with a palladium catalyst and a phosphine ligand.
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]): This is a non-toxic and inexpensive cyanide source. It is considered a "green" alternative to other metal cyanides.
-
Sodium or Potassium Cyanide (NaCN, KCN): These are highly effective but also highly toxic. Their high solubility can sometimes lead to catalyst poisoning.
Q3: Why is my palladium-catalyzed cyanation reaction not going to completion?
A3: Incomplete conversion in palladium-catalyzed cyanations is a common issue. The primary culprit is often catalyst deactivation. Cyanide ions can strongly coordinate to the palladium center, forming inactive complexes and halting the catalytic cycle. To mitigate this, consider using a less soluble cyanide source like Zn(CN)₂ or adding a co-catalyst like zinc dust or zinc acetate to maintain the palladium in its active Pd(0) state. Additionally, ensure your reagents and solvent are anhydrous, as water can interfere with the reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to No Yield | Inactive catalyst | Use a fresh batch of palladium precatalyst and ligand. Consider pre-activating the catalyst. |
| Catalyst poisoning | Switch to a less soluble cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆]. Add zinc dust or zinc acetate as a co-catalyst. | |
| Poorly soluble reagents | Ensure adequate stirring and consider a solvent in which the reagents are more soluble. For solid cyanide sources, grinding to a fine powder may help. | |
| Reaction temperature too low | Gradually increase the reaction temperature in increments of 10-20°C. | |
| Formation of Side Products (e.g., Homocoupling) | Reductive elimination of the aryl-aryl species is competing with cyanation. | Use a ligand that promotes the desired reductive elimination of the aryl nitrile. Adjusting the palladium-to-ligand ratio can also be beneficial. |
| Difficult Purification | Residual palladium or ligand | Use a palladium scavenger resin or perform a filtration through Celite after the reaction. Recrystallization is often effective for purifying the final product. |
Experimental Protocol: Palladium-Catalyzed Cyanation of 6-Bromo-2,3-dihydro-1,4-benzodioxine
This protocol is adapted from established methods for the palladium-catalyzed cyanation of aryl bromides.
Materials:
-
6-Bromo-2,3-dihydro-1,4-benzodioxine
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 6-bromo-2,3-dihydro-1,4-benzodioxine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.04 eq).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts and the catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Section 2: Rosenmund-von Braun Reaction
The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.[2][3][4] While it often requires high temperatures, modern modifications have made it a more viable option.
Frequently Asked Questions (FAQs)
Q1: My Rosenmund-von Braun reaction is giving a low yield. What can I do?
A1: Low yields in the Rosenmund-von Braun reaction are often due to the high reaction temperatures required, which can lead to decomposition of the starting material or product.[5] Consider using a high-boiling polar aprotic solvent like DMF, NMP, or pyridine. The addition of a promoter, such as L-proline, has been shown to facilitate the reaction at lower temperatures, thus improving the yield.[6]
Q2: How can I improve the work-up of my Rosenmund-von Braun reaction?
A2: The work-up of a Rosenmund-von Braun reaction can be challenging due to the use of stoichiometric copper cyanide. The crude product is often contaminated with copper salts. A common work-up procedure involves quenching the reaction mixture with an aqueous solution of ferric chloride and hydrochloric acid to complex the copper salts and facilitate their removal by extraction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | High reaction temperature causing decomposition | Use a high-boiling aprotic solvent. Consider adding L-proline to lower the required reaction temperature. |
| Incomplete reaction | Ensure an excess of copper(I) cyanide is used. Increase the reaction time. | |
| Product Contamination | Residual copper salts | During work-up, quench with an aqueous solution of FeCl₃/HCl to complex the copper salts. |
Experimental Protocol: Rosenmund-von Braun Synthesis of this compound
This protocol is a general procedure for the Rosenmund-von Braun reaction.
Materials:
-
6-Bromo-2,3-dihydro-1,4-benzodioxine
-
Copper(I) cyanide (CuCN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine 6-bromo-2,3-dihydro-1,4-benzodioxine (1.0 eq) and copper(I) cyanide (1.2 eq).
-
Add anhydrous DMF to the flask.
-
Heat the mixture to reflux (around 150-160 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid and stir for 30 minutes.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Section 3: Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for the substitution of an amino group on an aromatic ring. It involves the diazotization of an aniline derivative, followed by treatment with a copper(I) salt to introduce a variety of functional groups, including the nitrile group.[1][7][8]
Frequently Asked Questions (FAQs)
Q1: My diazotization reaction is not working well. What are the critical parameters?
A1: The formation of the diazonium salt is a critical step and is highly temperature-dependent. The reaction is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. Ensure that the sodium nitrite solution is added slowly to the acidic solution of the amine to maintain the low temperature.
Q2: I am getting a low yield in the cyanation step of the Sandmeyer reaction. Why?
A2: A low yield in the cyanation step can be due to several factors. The diazonium salt may have decomposed before the addition of the copper cyanide solution. It is crucial to use the diazonium salt solution immediately after its preparation. The pH of the copper cyanide solution is also important; it should be buffered to ensure the stability of the cuprous cyanide complex.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Diazonium Salt | Decomposition of diazonium salt | Maintain a low temperature (0-5 °C) throughout the diazotization step. Use the diazonium salt immediately. |
| Low Yield in Cyanation Step | Premature decomposition of diazonium salt | Add the diazonium salt solution to the copper cyanide solution, rather than the other way around. |
| Inactive copper cyanide | Use freshly prepared or high-quality copper(I) cyanide. | |
| Safety Concerns | Diazonium salts can be explosive when dry. | Never isolate the diazonium salt. Use it as a solution immediately after preparation. |
Experimental Protocol: Sandmeyer Synthesis of this compound
This protocol is a general procedure for the Sandmeyer reaction.
Materials:
-
6-Amino-2,3-dihydro-1,4-benzodioxine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) (use with extreme caution)
Procedure:
Part A: Diazotization
-
Dissolve 6-amino-2,3-dihydro-1,4-benzodioxine (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.
Part B: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (2.4 eq) in water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Part A to the copper cyanide solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting Low Yield: A Decision Tree
Low yield is a frequent challenge in organic synthesis. The following diagram provides a logical workflow for troubleshooting this issue in the context of cyanation reactions.
Caption: A decision tree for troubleshooting low reaction yields.
Mechanistic Insight: The Palladium-Catalyzed Cyanation Cycle
Understanding the catalytic cycle is key to troubleshooting palladium-catalyzed reactions. The generally accepted mechanism involves oxidative addition, transmetalation (or cyanide exchange), and reductive elimination.
Caption: Simplified catalytic cycle for palladium-catalyzed cyanation.
Conclusion
The synthesis of this compound can be successfully achieved through several robust synthetic methods. By understanding the underlying principles of each reaction and anticipating potential challenges, researchers can significantly improve their synthetic outcomes. This guide provides a framework for troubleshooting and optimizing these reactions, grounded in both theoretical knowledge and practical experience. For further in-depth information, please consult the references provided below.
References
- 1. mdpi.com [mdpi.com]
- 2. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile
Welcome to the technical support center for the synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Our aim is to provide in-depth, field-proven insights to ensure the successful and efficient synthesis of this valuable compound.
Overview of the Synthesis
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This involves the reaction of 3,4-dihydroxybenzonitrile with a 1,2-dihaloethane, most commonly 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact the yield and purity of the final product.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q1: My reaction is showing low or no conversion of the starting material, 3,4-dihydroxybenzonitrile. What are the likely causes and how can I resolve this?
A1: Low or no conversion is a common issue that can often be traced back to several key factors:
-
Insufficiently Strong Base: The reaction requires the deprotonation of both phenolic hydroxyl groups of 3,4-dihydroxybenzonitrile to form the dianion, which is the active nucleophile. If a weak base is used, or an insufficient amount, the concentration of the dianion will be too low for the reaction to proceed efficiently.
-
Troubleshooting:
-
Choice of Base: While potassium carbonate (K₂CO₃) is commonly used, stronger bases like sodium hydride (NaH) can be more effective, particularly if the starting material is not fully soluble.[1]
-
Stoichiometry of Base: Ensure at least two equivalents of the base are used to deprotonate both hydroxyl groups. An excess of a milder base like K₂CO₃ (2.5-3 equivalents) is often beneficial.
-
-
-
Poor Solubility of Reactants: 3,4-dihydroxybenzonitrile and its corresponding salt may have limited solubility in certain organic solvents, hindering the reaction.
-
Troubleshooting:
-
Solvent Selection: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is highly recommended as they can effectively dissolve the reactants and facilitate the Sₙ2 reaction.[2]
-
-
-
Reaction Temperature Too Low: The reaction may be kinetically slow at lower temperatures.
-
Troubleshooting:
-
Temperature Optimization: Gradually increasing the reaction temperature can enhance the reaction rate. A typical temperature range is between 80-120 °C. However, excessively high temperatures can promote side reactions.
-
-
-
Inactivated 1,2-Dihaloethane: The 1,2-dihaloethane can degrade over time.
-
Troubleshooting:
-
Reagent Quality: Use a fresh or recently purified bottle of 1,2-dibromoethane or 1,2-dichloroethane.
-
-
Q2: I'm observing a significant amount of a viscous, insoluble material in my reaction mixture. What is this and how can I prevent its formation?
A2: The formation of a viscous, often intractable, material is a strong indication of polymerization or oligomerization of the 3,4-dihydroxybenzonitrile starting material.
-
Mechanism: Under basic conditions, the highly reactive phenoxide ions can attack another molecule of 3,4-dihydroxybenzonitrile or the 1,2-dihaloethane in an intermolecular fashion, leading to the formation of polymer chains instead of the desired intramolecular cyclization.
-
Prevention Strategies:
-
High Dilution: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular polymerization. This is a critical parameter to control.
-
Slow Addition of Reagents: Adding the 1,2-dihaloethane slowly to the solution of the deprotonated 3,4-dihydroxybenzonitrile can help maintain a low concentration of the alkylating agent, further promoting the desired intramolecular reaction.
-
Use of a Phase-Transfer Catalyst (PTC): A PTC, such as a quaternary ammonium salt, can be employed to facilitate the reaction under milder conditions and can sometimes reduce the extent of polymerization by promoting a more controlled reaction at the interface of two phases.[1][3][4][5]
-
Q3: My final product is contaminated with a significant amount of a byproduct that is difficult to separate. What could this be?
A3: A common and challenging-to-remove byproduct is the dimer or higher oligomers formed from the reaction of two molecules of 3,4-dihydroxybenzonitrile with one molecule of 1,2-dihaloethane.
-
Structure of Dimer: The most common dimeric byproduct would be 1,2-bis(2-cyano-4,5-dihydroxyphenoxy)ethane.
-
Minimization and Removal:
-
Reaction Conditions: The same strategies to prevent polymerization (high dilution, slow addition) will also minimize dimer formation.
-
Purification:
-
Column Chromatography: Careful flash column chromatography on silica gel is usually effective in separating the desired product from the more polar dimer.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for purifying the final product.
-
-
Q4: Could other side reactions be occurring, such as reaction at the nitrile group or C-alkylation?
A4: While less common under these reaction conditions, these possibilities should be considered:
-
Nitrile Group Reactivity: The nitrile group is generally stable under these basic conditions. Hydrolysis to the corresponding amide or carboxylic acid would typically require more forcing conditions (e.g., strong acid or base with heating for an extended period).
-
C-Alkylation: Alkylation of the aromatic ring (C-alkylation) is a possibility for phenoxides, but O-alkylation is generally favored. The use of polar aprotic solvents like DMF or DMSO further promotes O-alkylation. The likelihood of significant C-alkylation in this specific reaction is low.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dihydroxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a high dilution (e.g., 0.1 M concentration of the starting material).
-
Stir the mixture at room temperature for 30 minutes to ensure deprotonation of the hydroxyl groups.
-
Add 1,2-dibromoethane (1.1 eq) dropwise to the reaction mixture over a period of 30 minutes.
-
Heat the reaction mixture to 90-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of cold water and extract with an organic solvent such as ethyl acetate (3 x volumes of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Analytical Monitoring by TLC
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) can be a good starting point. Adjust the polarity as needed.
-
Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.
-
Expected Results: The product, this compound, should have a higher Rf value than the highly polar starting material, 3,4-dihydroxybenzonitrile. Polymeric byproducts will likely remain at the baseline.
Visualizing Reaction Pathways
Main Reaction and Side Reaction Pathways
Caption: Main and side reaction pathways in the synthesis.
Troubleshooting Logic Flow
Caption: Troubleshooting flowchart for low yield issues.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃ (2.5-3 eq) or NaH (2.2 eq) | Ensures complete deprotonation of the catechol. |
| Solvent | Anhydrous DMF or DMSO | Good solubility for reactants and favors Sₙ2 reaction. |
| Alkylating Agent | 1,2-Dibromoethane (1.1-1.2 eq) | A slight excess drives the reaction to completion. |
| Temperature | 80-120 °C | Balances reaction rate and minimization of side reactions. |
| Concentration | High Dilution (e.g., <0.2 M) | Favors intramolecular cyclization over polymerization. |
References
Technical Support Center: Purification of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile
Welcome to the dedicated technical support guide for the purification of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to help you navigate the common challenges associated with the purification of this molecule.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during the purification of this compound.
Initial Purity Assessment & Characterization
Question 1: My initial reaction work-up is complete. How do I get a quick and reliable assessment of my crude product's purity?
Answer: The most effective initial assessment is Thin Layer Chromatography (TLC). It is a rapid, inexpensive, and highly informative technique.
-
Rationale: TLC will allow you to visualize the number of components in your crude mixture, assess the presence of starting materials, and identify any major by-products. This compound, being an aromatic compound, is UV active and will be easily visible under a UV lamp[1][2][3][4].
-
Immediate Action:
-
Dissolve a small sample of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate alongside the starting materials (3,4-dihydroxybenzonitrile and 1,2-dibromoethane, if available).
-
Develop the plate using a solvent system such as 3:1 Hexane:Ethyl Acetate.
-
Visualize the plate under a UV lamp (254 nm). Your product should appear as a dark spot. You can also use a potassium permanganate stain, which will react with any remaining 3,4-dihydroxybenzonitrile (a phenol) and other oxidizable impurities[1].
-
Question 2: I see multiple spots on my TLC plate after running the crude reaction mixture. What are they likely to be?
Answer: The additional spots are likely unreacted starting materials or by-products from the Williamson ether synthesis used to form the benzodioxane ring[5][6].
-
Common Impurities:
-
3,4-dihydroxybenzonitrile: This starting material is significantly more polar than the product and will have a very low Rf value (close to the baseline) in moderately polar solvent systems.
-
1,2-dibromoethane: This reagent is non-polar and will have a very high Rf value, likely running with the solvent front.
-
Mono-alkylated intermediate: A compound where only one of the hydroxyl groups of 3,4-dihydroxybenzonitrile has reacted with 1,2-dibromoethane. This will be more polar than the final product but less polar than the starting diol.
-
Polymeric by-products: These can form if a molecule of 3,4-dihydroxybenzonitrile reacts at both ends with different 1,2-dibromoethane molecules. These are typically high molecular weight, polar materials that remain at the baseline.
-
Purification Strategy: A Visual Guide
The following diagram outlines a general workflow for the purification of this compound, from initial analysis to the final pure compound.
Caption: General purification workflow for this compound.
Troubleshooting Column Chromatography
Question 3: I'm trying to purify my compound using column chromatography, but it's not separating from an impurity. What should I do?
Answer: Co-elution is a common issue that can often be resolved by optimizing your solvent system (mobile phase).
-
Rationale: The separation on a silica gel column depends on the differential partitioning of compounds between the polar stationary phase and the mobile phase. If two compounds have very similar polarities, they will travel down the column at similar rates[7][8].
-
Troubleshooting Steps:
-
Adjust Solvent Polarity: If your desired compound and the impurity are eluting too quickly (high Rf), decrease the polarity of your eluent (e.g., move from 3:1 Hexane:EtOAc to 5:1 or 10:1). If they are eluting too slowly, increase the polarity.
-
Change Solvent System: Sometimes, simply changing the components of the mobile phase can alter the selectivity of the separation. For instance, if you are using a Hexane/Ethyl Acetate system, try a Hexane/Dichloromethane or a Toluene/Ethyl Acetate system. Different solvents interact with your compounds in unique ways, which can enhance separation[9][10].
-
Consider a Different Stationary Phase: If optimizing the mobile phase doesn't work, the impurity might have a very similar polarity and functional group profile to your product. In such cases, switching to a different stationary phase, like alumina (which has different selectivity than silica), could be effective[7][9].
-
Question 4: My compound is sticking to the top of the column and won't elute, even with a highly polar solvent system.
Answer: This suggests a strong, irreversible interaction with the silica gel, or that your compound has very low solubility in the chosen mobile phase.
-
Rationale: Silica gel is acidic and can strongly bind to basic compounds. While this compound is not strongly basic, some impurities might be. Alternatively, highly polar compounds may require a very polar eluent to move down the column[7].
-
Troubleshooting Steps:
-
Increase Eluent Polarity Drastically: Try a gradient elution up to 100% ethyl acetate, and if necessary, add a small amount (1-5%) of methanol to your ethyl acetate or dichloromethane. Be cautious, as methanol can sometimes dissolve silica gel at higher concentrations[10].
-
Check Solubility: Ensure your crude product is fully soluble in the solvent you are using to load it onto the column. If it precipitates at the top, it will not chromatograph properly.
-
Use a Different Adsorbent: Consider using neutral alumina instead of silica gel.
-
Troubleshooting Recrystallization
Question 5: I've attempted to recrystallize my product, but it "oiled out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice. This is often due to the solution being too concentrated or cooling too quickly[11].
-
Rationale: For successful recrystallization, the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Oiling out suggests that the solution is supersaturated with respect to a liquid phase of your compound at a temperature above its freezing point.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Then, add more of the hot solvent to create a less concentrated solution.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask with glass wool or a towel can help. Do not place it directly in an ice bath from a high temperature.
-
Use a Different Solvent System: Your chosen solvent may not be ideal. Try a solvent pair. Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., dichloromethane or acetone) and then add a "poor" solvent (e.g., hexane or heptane) dropwise until the solution becomes persistently cloudy. Re-heat to clarify and then cool slowly[12][13].
-
Data & Protocols
Table 1: TLC Visualization Techniques
| Technique | Principle | Applicability for this compound & Impurities |
| UV Light (254 nm) | Quenching of fluorescence by UV-active compounds. | Excellent. The aromatic ring in the product and key impurities will appear as dark spots.[1][4] |
| Iodine (I₂) | Forms colored complexes with many organic compounds. | Good. Will visualize the product and most organic impurities as yellow-brown spots.[2][14] |
| Potassium Permanganate (KMnO₄) Stain | Oxidizes compounds with C=C double bonds, alcohols, aldehydes, etc. | Excellent for impurity detection. Will strongly stain the starting material (3,4-dihydroxybenzonitrile) and other oxidizable impurities, while the product should be relatively inert.[1] |
Protocol 1: Flash Column Chromatography
This protocol is a starting point for the purification of gram-scale quantities of crude this compound containing various impurities.
-
Preparation of the Column:
-
Select a glass column of appropriate size (a good rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude product by weight)[7].
-
Pack the column with silica gel as a slurry in the initial, least polar eluent (e.g., 10:1 Hexane:Ethyl Acetate). Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution:
-
Begin elution with a low-polarity solvent system (e.g., 10:1 Hexane:Ethyl Acetate).
-
Collect fractions and monitor their composition by TLC.
-
Gradually increase the polarity of the eluent (gradient elution, e.g., to 5:1, then 3:1 Hexane:Ethyl Acetate) to elute the product and then more polar impurities.
-
-
Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
This protocol is suitable for purifying a product that is already substantially pure (e.g., >85%) as determined by TLC.
-
Solvent Selection:
-
In separate test tubes, test the solubility of small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane).
-
An ideal single solvent will dissolve the compound when hot but not when cold. A good solvent pair consists of a "good" solvent that dissolves the compound well and a "poor" solvent in which it is insoluble[12]. For this compound, an ethanol/water or ethyl acetate/heptane system is a good starting point.
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot "good" solvent to completely dissolve the solid.
-
If using a solvent pair, add the "poor" solvent dropwise to the hot solution until a slight cloudiness persists. Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for addressing common purification challenges.
Caption: Decision tree for troubleshooting purification issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. theory.labster.com [theory.labster.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. columbia.edu [columbia.edu]
- 9. cup.edu.cn [cup.edu.cn]
- 10. Chromatography [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. rubingroup.org [rubingroup.org]
- 13. reddit.com [reddit.com]
- 14. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Technical Support Center: Optimization of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile Synthesis
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile. Our focus is the critical optimization of reaction time and temperature to maximize yield and purity. This document moves beyond a simple protocol, offering a framework for diagnosing issues and rationally designing experimental parameters based on core chemical principles.
Core Synthesis Pathway: An Overview
The most direct and common synthesis of this compound involves the formation of the dioxine ring via a Williamson ether synthesis. This reaction proceeds by the double nucleophilic substitution (SN2) of a 1,2-dihaloethane with a catechol derivative.[1]
-
Reactants: 3,4-Dihydroxybenzonitrile and 1,2-Dibromoethane.
-
Base: Anhydrous potassium carbonate (K₂CO₃) is typically used to deprotonate the phenolic hydroxyl groups.
-
Solvent: A polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is ideal as it effectively solvates the cation of the base while leaving the phenoxide nucleophile reactive.[1]
The reaction involves the sequential deprotonation and alkylation of the two hydroxyl groups on the catechol ring. The optimization of temperature and time is a delicate balance: conditions must be forceful enough to drive the reaction to completion but mild enough to prevent side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism I am trying to optimize? A1: You are optimizing a tandem Williamson ether synthesis, which is an SN2 reaction.[1] The base deprotonates the phenolic hydroxyl groups of 3,4-dihydroxybenzonitrile to form a more potent nucleophile (a phenoxide). This nucleophile then attacks one of the electrophilic carbons of 1,2-dibromoethane, displacing a bromide ion. This process repeats with the second hydroxyl group to form the six-membered dioxine ring.
Q2: Why are temperature and reaction time the most critical parameters? A2: These parameters directly control the reaction kinetics.
-
Temperature: Affects the rate of both the desired SN2 reaction and undesired side reactions. Insufficient temperature leads to a sluggish or incomplete reaction.[2] Excessively high temperatures can promote the E2 elimination of 1,2-dibromoethane to form vinyl bromide and can lead to solvent decomposition or other side products.[2]
-
Reaction Time: The reaction must be allowed sufficient time for the second, slower ring-closing alkylation to occur. However, prolonged reaction times, especially at elevated temperatures, can increase the formation of polymeric byproducts or degradation of the desired product. A typical Williamson reaction is complete in 1 to 8 hours at 50-100 °C.[1]
Q3: What are the most common side reactions to be aware of? A3: The primary side reactions include:
-
Incomplete Cyclization: Formation of the mono-alkylated intermediate, 2-(2-bromoethoxy)-4-cyanophenol, which may persist if the reaction time or temperature is insufficient for the second SN2 cyclization.
-
Elimination (E2) Reaction: The base can induce the elimination of HBr from 1,2-dibromoethane, especially at higher temperatures, reducing the concentration of the alkylating agent.[2]
-
Polymerization: The mono-alkylated intermediate from one molecule can react with another molecule of deprotonated 3,4-dihydroxybenzonitrile, leading to the formation of oligomers or polymers instead of intramolecular cyclization.
Troubleshooting Guide: Diagnosing and Solving Experimental Issues
Issue 1: Low or No Yield of Desired Product
-
Question: Have you confirmed the identity of your starting materials and the purity of your reagents and solvent?
-
Rationale: Moisture in the solvent (DMF) or base (K₂CO₃) can quench the phenoxide nucleophile. Old 1,2-dibromoethane can degrade. 3,4-dihydroxybenzonitrile can oxidize if not stored properly.
-
Solution: Use freshly dried, anhydrous solvent and reagents. Ensure the K₂CO₃ is finely powdered to maximize surface area. Confirm the purity of starting materials via NMR or melting point analysis.
-
-
Question: Is your reaction temperature high enough?
-
Rationale: The second hydroxyl group of the catechol is less acidic and its corresponding phenoxide is less nucleophilic due to the electron-withdrawing effect of the first ether linkage. This makes the final ring-closing step slower and often requires more thermal energy.
-
Solution: Incrementally increase the reaction temperature. A typical starting point is 80-90 °C, but some procedures may require refluxing in DMF (around 153 °C), though this increases the risk of side reactions.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography (LC-MS).
-
Issue 2: Incomplete Reaction - Significant Amount of Starting Material Remains
-
Question: Is your base strength and stoichiometry adequate?
-
Rationale: Both hydroxyl groups must be deprotonated for the reaction to proceed to completion. A weak base or insufficient amount (less than 2 equivalents) will result in a significant portion of the starting material remaining unreacted or only mono-alkylated.
-
Solution: Use at least 2.2 equivalents of a strong base like anhydrous K₂CO₃. Some protocols may even use a stronger base like sodium hydride (NaH) if the substrate is particularly sensitive, though this requires stricter anhydrous conditions.[4]
-
-
Question: Has the reaction been running for a sufficient amount of time?
-
Rationale: As noted, the second cyclization step is often the rate-limiting step. Even at an appropriate temperature, this step requires time.
-
Solution: Extend the reaction time, taking aliquots every 2-4 hours to monitor for the disappearance of the starting material and the mono-alkylated intermediate by TLC or LC-MS. A reaction time of 10 hours or more is not uncommon for this type of cyclization.[3]
-
Issue 3: Formation of Significant Impurities, Including Polymeric Material
-
Question: Is your reaction temperature too high?
-
Rationale: High temperatures can accelerate side reactions, particularly polymerization where intermolecular reactions outcompete the desired intramolecular cyclization.[2]
-
Solution: Lower the reaction temperature. It is often better to run the reaction for a longer time at a more moderate temperature (e.g., 85-95 °C) than for a short time at a very high temperature.
-
-
Question: Are you using high-dilution conditions?
-
Rationale: The ring-closing step is an intramolecular reaction. To favor it over intermolecular polymerization, the reaction should be run at a lower concentration.
-
Solution: Increase the volume of the solvent. A good starting point is a concentration of 0.1-0.2 M with respect to the 3,4-dihydroxybenzonitrile. Consider adding the 1,2-dibromoethane slowly via a syringe pump to maintain its low instantaneous concentration, further favoring the intramolecular reaction.
-
Experimental Protocol: Systematic Optimization Workflow
This protocol outlines a method for systematically optimizing temperature and time using parallel reaction setups.
1. Reagent Preparation:
-
Dry N,N-Dimethylformamide (DMF) over 4 Å molecular sieves for at least 24 hours.
-
Finely grind and dry anhydrous potassium carbonate (K₂CO₃) in an oven at 120 °C for 4 hours and cool under vacuum.
-
Ensure 3,4-dihydroxybenzonitrile and 1,2-dibromoethane are of high purity.
2. Reaction Setup (Example for one experiment):
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (Nitrogen or Argon), add 3,4-dihydroxybenzonitrile (e.g., 1.0 g, 7.4 mmol).
-
Add anhydrous K₂CO₃ (2.24 g, 16.3 mmol, 2.2 eq).
-
Add 37 mL of anhydrous DMF to achieve a concentration of 0.2 M.
-
Begin vigorous stirring.
-
Add 1,2-dibromoethane (0.70 mL, 8.1 mmol, 1.1 eq) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C, 90 °C, 100 °C, 110 °C).
3. Monitoring and Analysis:
-
At set time points (e.g., 2h, 4h, 6h, 8h, 12h, 24h), withdraw a small aliquot from the reaction mixture.
-
Quench the aliquot with dilute HCl and extract with ethyl acetate.
-
Analyze the organic extract by TLC and/or LC-MS to determine the ratio of starting material, intermediate, product, and byproducts.
4. Work-up (after deemed complete):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 100 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
5. Purification and Characterization:
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: Example Optimization Results
The following table illustrates a potential outcome of an optimization study, demonstrating the trade-offs between temperature, time, and purity.
| Experiment | Temperature (°C) | Time (h) | Conversion of Starting Material (%) | Yield of Product (%) | Purity by LC-MS (%) | Notes |
| 1 | 80 | 12 | 75 | 60 | 95 | Incomplete conversion. |
| 2 | 90 | 12 | 98 | 85 | 92 | Good balance of yield and purity. |
| 3 | 100 | 8 | >99 | 88 | 89 | Faster reaction, slightly lower purity. |
| 4 | 110 | 6 | >99 | 82 | 80 | Significant byproduct formation observed. |
| 5 | 90 | 24 | >99 | 83 | 85 | Extended time leads to some degradation. |
Visualization: Troubleshooting Workflow
This diagram provides a logical path for diagnosing and resolving common issues during the synthesis.
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
minimizing byproduct formation in 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile synthesis
Technical Support Center: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile
Introduction:
Welcome to the technical support guide for the synthesis of this compound. This molecule is a valuable building block in medicinal chemistry, notably in the development of therapeutic agents.[1][2][3] The most common synthetic route is the Williamson ether synthesis, involving the cyclization of 3,4-dihydroxybenzonitrile with a 1,2-dihaloethane.[4][5] While straightforward in principle, this reaction is often plagued by byproduct formation, leading to reduced yields and complex purification challenges. This guide provides in-depth, experience-based answers to common issues, focusing on the mechanistic rationale behind our troubleshooting recommendations to help you optimize your synthesis for purity and yield.
Core Synthesis Pathway & Potential Pitfalls
The target reaction is a double SN2 intramolecular cyclization. Understanding the main pathway and where it can go wrong is the first step to optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Functionalization of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile
Welcome to the technical support center for the functionalization of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to overcome experimental hurdles and achieve your synthetic goals.
Introduction to the Chemistry of this compound
2,3-Dihydro-1,4-benzodioxine and its derivatives are prevalent structural motifs in a wide array of pharmaceuticals and biologically active compounds.[1][2] The unique electronic properties of the benzodioxine ring system, coupled with the reactivity of the nitrile group, present both opportunities and challenges in its functionalization. This guide will address the three primary areas of functionalization: hydrolysis of the nitrile group, electrophilic aromatic substitution on the benzene ring, and directed ortho-metalation for regioselective substitution.
Section 1: Hydrolysis of the Nitrile Group to a Carboxylic Acid
The conversion of the nitrile at the 6-position to a carboxylic acid is a common transformation to enable further derivatization, such as amide coupling. However, this hydrolysis can be challenging.
FAQ 1: My nitrile hydrolysis is sluggish or incomplete. What are the likely causes and how can I drive the reaction to completion?
Answer: The hydrolysis of aryl nitriles can be notoriously difficult due to the stability of the carbon-nitrogen triple bond.[3] The reaction proceeds through an amide intermediate, and forcing this amide to hydrolyze further often requires harsh conditions.[4][5]
Troubleshooting Guide: Incomplete Nitrile Hydrolysis
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficiently Harsh Conditions | 1. Increase the concentration of the acid (e.g., from 6M HCl to concentrated H₂SO₄). 2. Increase the reaction temperature, potentially to reflux. 3. Prolong the reaction time. | The hydrolysis of the intermediate amide is often the rate-limiting step and requires significant activation energy. Stronger acids and higher temperatures provide the necessary energy to overcome this barrier.[4] |
| Poor Solubility of Starting Material | 1. Add a co-solvent such as dioxane or acetic acid to improve solubility in the aqueous acidic medium. | For the reaction to proceed, the substrate must be accessible to the reagents. A biphasic system will result in a slow reaction rate. |
| Reversibility of the Initial Steps | 1. Ensure a large excess of water is present to drive the equilibrium towards the products. | The initial steps of nitrile hydrolysis can be reversible. By Le Chatelier's principle, a high concentration of water will favor the forward reaction. |
Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound
-
To a round-bottom flask, add this compound (1 equivalent).
-
Add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) or concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it onto ice.
-
The carboxylic acid product will often precipitate and can be collected by filtration.
-
Wash the solid with cold water and dry under vacuum.
Section 2: Electrophilic Aromatic Substitution (EAS)
The benzodioxine ring is activated towards electrophilic aromatic substitution, while the nitrile group is deactivating. This creates a regioselectivity challenge.
FAQ 2: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on this compound. Where will the new substituent be directed, and what are the potential side products?
Answer: In electrophilic aromatic substitution, the directing effects of the existing substituents determine the position of the incoming electrophile. The 2,3-dihydro-1,4-benzodioxine moiety is an ortho, para-director because the oxygen atoms can donate electron density to the ring through resonance, stabilizing the arenium ion intermediate.[6][7] Conversely, the nitrile group is a meta-director and a deactivator due to its electron-withdrawing nature.[8][9]
When an activating (ortho, para-directing) group and a deactivating (meta-directing) group are present on the same ring, the activating group's directing effect generally dominates.[10] Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the benzodioxine oxygens. Given that the 6-position is occupied by the nitrile, the primary sites of substitution will be the 5- and 7-positions.
Caption: Regioselectivity in EAS of the target molecule.
Troubleshooting Guide: Poor Regioselectivity or Low Yield in EAS
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Steric Hindrance | 1. Expect the major product to be substitution at the 7-position, which is sterically less hindered than the 5-position. | The 5-position is flanked by the nitrile group, which can sterically hinder the approach of the electrophile. |
| Deactivation by the Nitrile Group | 1. Use more forcing reaction conditions (e.g., stronger Lewis acid, higher temperature) than for an activated ring without a deactivating group. | The deactivating effect of the nitrile group reduces the overall nucleophilicity of the ring, making the reaction slower.[11][12] |
| Friedel-Crafts Reaction Failure | 1. Friedel-Crafts alkylation and acylation are generally unsuccessful on strongly deactivated rings. Consider alternative synthetic routes. | The strong deactivation by the nitrile group prevents the Friedel-Crafts reaction from occurring.[12] |
Section 3: Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings.[13][14]
FAQ 3: I want to introduce a substituent at the 5-position. Can I use directed ortho-metalation, and what challenges should I anticipate?
Answer: Yes, directed ortho-metalation (DoM) is a viable strategy. In the 2,3-dihydro-1,4-benzodioxine system, the ether oxygens can act as directing metalation groups (DMGs), directing the deprotonation to the adjacent 5- or 8-positions.[15] The nitrile group itself is not a strong DMG.
Caption: General workflow for Directed Ortho-Metalation.
Troubleshooting Guide: Directed Ortho-Metalation
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Low Yield of Lithiated Species | 1. Ensure strictly anhydrous and inert conditions (argon or nitrogen atmosphere). 2. Use a strong, non-nucleophilic base like s-BuLi in the presence of TMEDA. | Organolithium reagents are extremely sensitive to moisture and oxygen. TMEDA chelates the lithium ion, increasing the basicity of the organolithium reagent.[16] |
| Reaction with the Nitrile Group | 1. Use a bulky base (e.g., LDA) to favor deprotonation over nucleophilic attack at the nitrile. 2. Keep the temperature strictly at -78 °C during the addition of the base. | The nitrile group is electrophilic and can be attacked by nucleophilic bases like n-BuLi. Lower temperatures and sterically hindered bases can mitigate this side reaction. |
| Poor Regioselectivity | 1. The relative acidity of the protons at the 5- and 8-positions will determine the major product. The electron-withdrawing nitrile at position 6 will increase the acidity of the proton at position 5. | The inductive effect of the nitrile group will make the proton at the 5-position more acidic and therefore more likely to be removed by the strong base. |
Section 4: Stability of the 2,3-Dihydro-1,4-benzodioxine Ring
A common concern is the stability of the heterocyclic ring under the reaction conditions required for functionalization.
FAQ 4: How stable is the 2,3-dihydro-1,4-benzodioxine ring under strong acidic or basic conditions?
Answer: The 2,3-dihydro-1,4-benzodioxine ring is generally stable under a wide range of synthetic conditions, including those typically used for nitrile hydrolysis and electrophilic aromatic substitution. The synthesis of various derivatives often involves steps with strong acids or bases without compromising the integrity of the benzodioxine core.[2] However, extremely harsh conditions, particularly with strong Lewis acids at high temperatures, could potentially lead to ring-opening or other side reactions. It is always advisable to monitor reactions closely and use the mildest effective conditions.
References
- 1. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [mdpi.com]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. ijrar.org [ijrar.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Aromatic Reactivity [www2.chemistry.msu.edu]
- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. baranlab.org [baranlab.org]
- 16. Regioselectivity Differentiation in Metalations of 3,5-Dichloro-Tertiary versus Secondary Benzamides [scirp.org]
stability issues of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile under acidic/basic conditions
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile. Here, we address common stability issues encountered under acidic and basic conditions during experimental workflows. This guide provides in-depth troubleshooting, detailed experimental protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under acidic or basic conditions?
A1: The primary and most anticipated degradation pathway is the hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH).[1][2] Under acidic conditions, this directly yields 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid. In basic conditions, the initial product is the corresponding carboxylate salt, which is then protonated to the carboxylic acid upon acidification during workup.[1][2]
Q2: My HPLC analysis shows the appearance of a new, more polar peak after exposing my compound to acidic/basic media. Is this the expected carboxylic acid degradant?
A2: It is highly probable. Carboxylic acids are significantly more polar than their corresponding nitriles. This increased polarity leads to shorter retention times on reversed-phase HPLC columns. To confirm, you can compare the retention time with a known standard of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid.
Q3: I am observing more than one degradation product. What could be the other species?
A3: While nitrile hydrolysis is the principal degradation route, other pathways are possible, especially under more strenuous conditions (e.g., high temperatures, extreme pH). These could include:
-
Amide Intermediate: The hydrolysis of a nitrile proceeds through an amide intermediate.[1] Under certain conditions, this intermediate may be present.
-
Benzodioxane Ring Opening: Although the 1,4-benzodioxane ring is generally stable, harsh acidic or basic conditions, particularly at elevated temperatures, could potentially lead to its cleavage.[3]
Q4: How can I control the rate of degradation to meet the recommended 5-20% for forced degradation studies?
Troubleshooting Guide: Managing Degradation During Experiments
Issue 1: Excessive Degradation in Acidic Conditions
Scenario: Upon quenching an acid-catalyzed reaction, you observe that more than 50% of your starting material has converted to the carboxylic acid.
Root Cause Analysis: The combination of acid concentration, temperature, and/or reaction time is too harsh for the stability of the nitrile group.
Troubleshooting Steps:
-
Reduce Temperature: If the reaction was performed at an elevated temperature, try running it at room temperature or even 0 °C.
-
Lower Acid Concentration: Switch from a concentrated acid (e.g., 1M HCl) to a more dilute solution (e.g., 0.1M or 0.01M HCl).
-
Decrease Reaction Time: Monitor the reaction at shorter time intervals to identify the point at which the desired level of degradation is achieved.
-
Use a Weaker Acid: While less common for forced degradation, for synthetic purposes where stability is a concern, a weaker acid could be employed.
Issue 2: Incomplete or No Degradation in Basic Conditions
Scenario: After heating your compound with aqueous NaOH, you see little to no formation of the carboxylic acid.
Root Cause Analysis: The conditions are not sufficiently forcing to induce hydrolysis. The hydrolysis of nitriles, particularly aryl nitriles, often requires elevated temperatures.[4][5]
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature. Refluxing is a common technique for nitrile hydrolysis.[1][4]
-
Increase Base Concentration: Move from a lower concentration of base (e.g., 0.1M NaOH) to a higher one (e.g., 1M NaOH or even higher).
-
Consider a Co-solvent: If the starting material has poor solubility in the aqueous base, adding a water-miscible co-solvent like ethanol or methanol can improve reaction rates.[5]
-
Extend Reaction Time: If increasing temperature and concentration is not desirable, extending the reaction time may yield the desired degradation.
Data Summary: Recommended Starting Conditions for Forced Degradation
| Condition | Reagent | Concentration | Temperature | Initial Duration | Expected Primary Degradant |
| Acidic Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M | Room Temp to 60°C | 24 hours | 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid |
| Basic Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1 M | Room Temp to 60°C | 24 hours | Sodium 2,3-dihydro-1,4-benzodioxine-6-carboxylate |
Note: These are starting points. The conditions should be optimized to achieve the target degradation of 5-20%.[6][7]
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic Conditions
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Application: In separate vials, mix equal volumes of the stock solution with 0.2 M and 2 M HCl to achieve final concentrations of 0.1 M and 1 M HCl, respectively.
-
Incubation: Place the vials in a controlled temperature environment (e.g., 60°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 6, 12, and 24 hours).
-
Quenching: Immediately neutralize the aliquots with an equivalent amount of NaOH.
-
Analysis: Dilute the neutralized samples with the mobile phase and analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method Development
A stability-indicating method must be able to resolve the parent compound from all potential degradation products.
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 235 nm
-
Column Temperature: 30°C
Method Validation Rationale: This gradient is designed to separate the non-polar nitrile from the more polar carboxylic acid degradant. The use of a photodiode array (PDA) detector is recommended to assess peak purity and identify any co-eluting impurities.[8]
Visualizations
Hydrolysis Pathway
Caption: Hydrolysis pathways under acidic and basic conditions.
Troubleshooting Workflow for Degradation Studies
Caption: Workflow for optimizing forced degradation conditions.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tsijournals.com [tsijournals.com]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. article.sapub.org [article.sapub.org]
- 8. ijpsr.com [ijpsr.com]
Technical Support Center: Alternative Catalysts for the Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes by exploring alternative catalytic systems. The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3][4] The 6-carbonitrile derivative is a key intermediate for further functionalization.
Traditionally, palladium-catalyzed cyanations have been the go-to method. However, challenges related to catalyst cost, sensitivity, and reproducibility have driven the exploration of more robust and economical alternatives.[5] This guide provides in-depth troubleshooting advice and protocols for nickel- and copper-based catalytic systems, offering practical solutions to common experimental hurdles.
Comparative Overview of Catalytic Systems for Aryl Cyanation
Choosing the right catalyst is critical for a successful synthesis. The following table provides a high-level comparison of palladium, nickel, and copper systems for the cyanation of aryl halides to produce intermediates like this compound.
| Feature | Palladium-Catalyzed Systems | Nickel-Catalyzed Systems | Copper-Catalyzed Systems |
| Typical Precursors | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles[5] | NiCl₂(dppe), Ni(COD)₂ | CuI, CuCN[6][7] |
| Cyanide Source | Zn(CN)₂, KCN, NaCN, K₄[Fe(CN)₆][5][8] | 4-cyanopyridine, Aminoacetonitrile[9][10][11] | KCN, NaCN, Benzoyl Cyanide[7][11][12] |
| Advantages | High functional group tolerance, well-studied, effective for aryl chlorides.[5] | Lower cost, effective for challenging substrates, unique selectivity.[9][10] | Very low cost, scalable, sustainable.[6] |
| Disadvantages | High cost, catalyst poisoning by excess cyanide, requires specific ligands, can be irreproducible.[5][13] | Air and moisture sensitivity of Ni(0) complexes, potentially narrower substrate scope than palladium. | Often requires higher temperatures, catalyst deactivation by high cyanide concentration.[6][7] |
| Typical Conditions | Anhydrous solvents (e.g., Toluene, Dioxane), 80-120 °C.[5] | Polar aprotic solvents (e.g., DMF, DMAc), 100-140 °C. | DMF, Dioxane, 110-150 °C. |
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Troubleshooting Palladium-Catalyzed Cyanation
While this guide focuses on alternatives, many labs still use palladium. These common issues are critical to understand.
Q1: My reaction yield is low or zero, with starting material remaining.
Possible Cause & Solution:
-
Catalyst Poisoning by Cyanide: This is the most common failure mode in palladium-catalyzed cyanations.[5][13] Excess soluble cyanide can coordinate strongly to all palladium species in the catalytic cycle, leading to inactive complexes like [Pd(CN)₄]²⁻.[13]
-
Solution: Use a cyanide source with low solubility in your reaction solvent (e.g., KCN or NaCN instead of more soluble options). Alternatively, use a non-toxic and stable source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[8] Rigorously anhydrous conditions are also crucial, as moisture can hydrolyze cyanide ions to HCN, which is highly reactive towards the Pd(0) catalyst.[13]
-
Q2: My cyanation reaction is notoriously irreproducible.
Possible Cause & Solution:
-
Inconsistent Reagent Quality & Reaction Setup: The success of these reactions is highly sensitive to the quality of reagents and subtle variations in the setup.
-
Solution: Ensure your cyanide salt is finely powdered and dry. Milling the salt can improve consistency but must be done with extreme caution due to toxicity.[5] Always use freshly distilled, anhydrous solvents. A glovebox setup is recommended to minimize exposure to air and moisture.[5] Consider using a well-defined palladium precatalyst, which can provide more consistent results than generating the active catalyst in situ.[5]
-
Troubleshooting Nickel-Catalyzed Cyanation
Nickel catalysts offer a cost-effective alternative, but come with their own set of challenges.[9][10]
Q1: The reaction is sluggish and does not go to completion.
Possible Cause & Solution:
-
Inappropriate Ligand or Nickel Precursor: The choice of ligand is critical for stabilizing the nickel catalyst and facilitating the reaction.
-
Solution: For the cyanation of aryl halides or pseudohalides, bidentate phosphine ligands like 1,2-bis(diphenylphosphino)ethane (dppe) are often effective.[14] If starting from an aromatic amide, a different ligand system may be required.[9][10] Ensure you are using the correct nickel precursor for your desired catalytic cycle.
-
-
Air Sensitivity: The active Ni(0) species is readily oxidized by air, which will kill the catalytic activity.
-
Solution: The reaction must be set up under a strictly inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox. All solvents and reagents must be thoroughly deoxygenated.
-
Q2: I am observing significant decomposition of my starting material or product.
Possible Cause & Solution:
-
Reaction Temperature is Too High: While many nickel-catalyzed reactions require heat, excessive temperatures can lead to undesired side reactions and decomposition.
-
Solution: Optimize the reaction temperature by running small-scale experiments at different temperatures (e.g., in 10 °C increments from 100 °C to 140 °C). Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and stability.
-
Troubleshooting Copper-Catalyzed Cyanation
Copper is an attractive catalyst due to its low cost and abundance, making it ideal for large-scale synthesis.[6]
Q1: My copper-catalyzed reaction stalls at low conversion.
Possible Cause & Solution:
-
Catalyst Deactivation by High Cyanide Concentration: Similar to palladium, copper catalysts can be deactivated by a high concentration of cyanide ions.[7]
-
Solution: Control the concentration of the cyanide source. One effective technique is to add the cyanide source slowly over the course of the reaction using a syringe pump.[6] This maintains a low, steady concentration of cyanide, preventing catalyst inhibition.
-
-
Poor Reagent Solubility: The insolubility of the copper salt or the aryl halide can limit the reaction rate.
-
Solution: Screen different polar aprotic solvents like DMF, NMP, or DMSO. The addition of a ligand, such as 1,10-phenanthroline, can improve the solubility and reactivity of the copper catalyst.[7]
-
Q2: I am observing significant amounts of a homocoupled byproduct.
Possible Cause & Solution:
-
Insufficient Ligand: In some copper-catalyzed reactions, particularly C-H functionalizations, an insufficient amount of ligand can lead to the formation of dimer byproducts.[7]
-
Solution: Increase the loading of the ligand (e.g., 1,10-phenanthroline). An excess of ligand can help suppress the undesired homocoupling pathway and favor the desired cyanation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using nickel or copper over palladium?
The main drivers are cost and sustainability. Palladium is a precious metal with high and volatile costs. Copper, being about 1000 times cheaper, is a far more economical choice, especially for industrial-scale production.[6] Nickel is also significantly less expensive than palladium.
Q2: Are there any non-toxic alternatives to cyanide salts like KCN or NaCN?
Yes. The use of highly toxic alkali cyanides is a major safety concern. Several less toxic alternatives have been developed:
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]): A stable, non-toxic, and crystalline solid that has been successfully used in palladium-catalyzed cyanations.[8]
-
Benzoyl Cyanide: Can be used as a cyanide source in copper-catalyzed reactions.[11][12]
-
4-Cyanopyridine or Aminoacetonitrile: These have been employed as the cyanating source in some nickel-catalyzed reactions.[9][10][11]
Q3: Can biocatalysis be used for synthesizing derivatives of the 2,3-dihydro-1,4-benzodioxine core?
Yes, biocatalysis is an emerging and environmentally friendly approach. For instance, engineered Candida antarctica lipase B (CALB) has been used for the kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester to produce chiral benzodioxane motifs with high enantioselectivity.[2] While this specific example doesn't produce the 6-carbonitrile, it demonstrates the potential of enzymatic methods for creating chiral building blocks within this family of compounds.[2]
Experimental Protocols & Visualizations
Protocol: Nickel-Catalyzed Cyanation of an Aromatic Amide
This protocol is adapted from a method demonstrating the cyanation of aromatic amides using a nickel catalyst and 4-cyanopyridine as the cyanating agent.[9][10] This approach avoids the direct use of toxic metal cyanides.
Reagents:
-
Aromatic Amide (e.g., N-methoxy-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide)
-
4-Cyanopyridine (1.5 equivalents)
-
NiCl₂(dme) (10 mol%)
-
IMes·HCl (IPr·HCl could also be used) (20 mol%)
-
K₃PO₄ (2.0 equivalents)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add the aromatic amide, 4-cyanopyridine, NiCl₂(dme), IMes·HCl, and K₃PO₄ to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Diagrams
Caption: Workflow for Nickel-Catalyzed Cyanation.
Caption: Troubleshooting points in a cross-coupling cycle.
References
- 1. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [mdpi.com]
- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. Chemistry and Pharmacology of Benzodioxanes | Semantic Scholar [semanticscholar.org]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 7. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Item - Nickel-Catalyzed Synthesis of an Aryl Nitrile via Aryl Exchange between an Aromatic Amide and a Simple Nitrile - American Chemical Society - Figshare [acs.figshare.com]
- 11. Copper‐Catalyzed Cyanations of Aromatic Bromides with Benzoyl Cyanide [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: NMR Analysis of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile
Welcome to the technical support center for advanced NMR spectroscopy. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the spectral analysis of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile. The unique structure of this molecule often leads to complex and overlapping signals in its ¹H NMR spectrum, particularly in the aromatic and aliphatic regions. This resource provides in-depth, field-proven troubleshooting strategies in a direct question-and-answer format to help you resolve these common issues and achieve unambiguous structural elucidation.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic and methylene proton signals in my ¹H NMR spectrum of this compound overlapping?
A: The peak overlap in the ¹H NMR spectrum of this molecule arises from its distinct structural features.
-
Aromatic Region (approx. 6.9-7.4 ppm): The benzene ring has three protons. Due to the electronic influence of the dioxine ring and the electron-withdrawing nitrile (-CN) group, these protons reside in relatively similar chemical environments. Their chemical shifts are often very close, and their coupling patterns (J-coupling) can result in a complex multiplet that is difficult to interpret directly.
-
Aliphatic Region (approx. 4.3 ppm): The 2,3-dihydro-1,4-benzodioxine moiety contains two methylene groups (-OCH₂CH₂O-). The four protons of these groups often appear as a complex multiplet rather than two simple triplets. This complexity is due to second-order coupling effects and the fact that the protons on each methylene carbon can be chemically non-equivalent (diastereotopic), leading to more intricate splitting patterns than initially expected.[1]
This inherent lack of signal dispersion in a standard 1D ¹H NMR spectrum necessitates more advanced techniques to resolve the individual signals and confirm the molecular structure.
Q2: What is the simplest first step I can take to try and resolve these overlapping peaks?
A: The most straightforward and non-destructive initial step is to re-acquire the spectrum in a different deuterated solvent.[2][3] Solvent molecules can induce small changes in the chemical shifts of nearby protons through various interactions, a phenomenon known as solvent-induced shifts.
Causality: Aromatic solvents, such as benzene-d₆ or pyridine-d₅, are particularly effective. They create a weak, transient "complex" with the solute molecule. The magnetic anisotropy of the aromatic solvent's ring current will shield or deshield protons on your analyte depending on their spatial orientation relative to the solvent molecule.[4][5] This often results in a differential shift of the analyte's proton signals, spreading them out and resolving the overlap.
Recommendation: If your initial spectrum was run in a common solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), simply dissolving a new sample in benzene-d₆ and re-acquiring the ¹H NMR spectrum is a highly recommended first troubleshooting step.
Q3: I've tried changing solvents, but the resolution is still poor. What's the next step?
A: When solvent effects are insufficient, the use of a Lanthanide Shift Reagent (LSR) is a classical chemical method to induce large separations in proton signals.[6][7]
Mechanism of Action: LSRs are paramagnetic organometallic complexes, typically containing Europium (Eu) or Praseodymium (Pr).[8] The nitrile (-CN) and ether oxygens in this compound are Lewis basic sites that can reversibly coordinate with the Lewis acidic lanthanide ion.[9] This coordination brings the paramagnetic metal ion close to the molecule, generating a strong local magnetic field. This field induces significant changes in the chemical shifts of nearby protons, an effect known as the Lanthanide-Induced Shift (LIS).[8][10]
The magnitude of the shift is highly dependent on the distance of each proton from the lanthanide ion, causing protons at different positions to shift by different amounts and "un-overlapping" the spectrum.[6]
Practical Considerations:
-
Choice of Reagent: Europium-based reagents like Eu(fod)₃ or Eu(dpm)₃ typically cause downfield shifts and are commonly used.[6][10]
-
Limitations: LSRs can cause significant line broadening, which may reduce the ability to accurately interpret coupling constants or integrate peaks.[9] They are also highly sensitive to water, so anhydrous conditions are critical.[9] Due to these drawbacks and the advent of high-field NMR and 2D techniques, LSRs are now used less frequently but remain a valuable tool in specific cases.[8][9]
Q4: How can I definitively determine connectivity and resolve overlap without adding reagents to my sample?
A: The most powerful and standard approach in modern chemistry for resolving complex spectra is Two-Dimensional (2D) NMR Spectroscopy .[11][12][13] This technique spreads the NMR information across two frequency dimensions, providing a much clearer view of molecular structure and resolving signals that overlap in a 1D spectrum.[12][13]
For this compound, two specific 2D experiments are exceptionally useful:
-
¹H-¹H COSY (Correlation Spectroscopy): This is a homonuclear experiment that identifies protons that are spin-spin coupled (J-coupled), which typically means they are on adjacent atoms (2-3 bonds apart).[12][14][15]
-
How it Solves the Problem: A COSY spectrum will show cross-peaks connecting coupled protons. You will be able to trace the connectivity of the entire aromatic spin system, definitively identifying which aromatic protons are adjacent. Similarly, it will confirm the coupling between the protons within the -OCH₂CH₂O- moiety.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates protons directly to the carbon atoms they are attached to (a one-bond correlation).[12][15][16]
-
How it Solves the Problem: This is the ultimate tool for resolving proton overlap. Even if two proton signals completely overlap in the ¹H spectrum, it is highly probable that the carbons they are attached to have different ¹³C chemical shifts.[17] The HSQC spectrum will show two distinct correlation peaks at the same proton chemical shift but at different carbon chemical shifts, thus resolving the ambiguity.
-
Troubleshooting Workflow: Resolving NMR Peak Overlap
The following diagram outlines a logical workflow for addressing peak overlap issues in your NMR spectrum.
Caption: A workflow for troubleshooting NMR peak overlap.
Reference Data
The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual values may vary based on solvent and concentration. This table serves as a guide to help identify which signals are likely to be in the overlapping regions.
| Atom Position | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Notes |
| H-5 | ~ 7.2 - 7.4 | ~ 118 - 120 | Aromatic proton, likely a doublet. |
| H-7 | ~ 7.2 - 7.4 | ~ 124 - 126 | Aromatic proton, likely a doublet of doublets. |
| H-8 | ~ 6.9 - 7.0 | ~ 117 - 119 | Aromatic proton, likely a doublet. |
| H-2 / H-3 | ~ 4.3 (complex multiplet) | ~ 64 - 65 | The four protons on the dioxine ring often appear as a single, complex signal in the 1D spectrum. |
| C-6 | - | ~ 108 - 110 | Quaternary carbon attached to the nitrile group. |
| C-4a | - | ~ 144 - 146 | Quaternary carbon of the fused ring system. |
| C-8a | - | ~ 142 - 144 | Quaternary carbon of the fused ring system. |
| -CN | - | ~ 119 - 121 | Nitrile carbon. |
Data synthesized from spectral prediction tools and data for analogous 1,4-benzodioxine structures.[18][19][20]
Experimental Protocol: Acquiring a ¹H-¹H COSY Spectrum
This protocol provides a generalized procedure for setting up a standard COSY experiment. Specific parameters may need to be adjusted based on your instrument and software.
1. Sample Preparation:
- Prepare a sample of this compound at a moderate concentration (e.g., 5-15 mg) in 0.6-0.7 mL of a suitable deuterated solvent.
- Ensure the sample is fully dissolved and free of any particulate matter.
2. Instrument Setup:
- Lock and shim the instrument on your sample to achieve optimal magnetic field homogeneity.
- Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and ensure good signal-to-noise. Note the chemical shift range containing all your proton signals.
3. Setting up the COSY Experiment:
- Load a standard COSY experiment parameter set (often named COSY or COSYGP).
- Spectral Width (sw): Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals observed in the 1D spectrum.
- Transmitter Offset (o1p): Center the transmitter frequency in the middle of the proton spectrum.
- Number of Scans (ns): For a moderately concentrated sample, 2 to 8 scans per increment is usually sufficient.
- Number of Increments (ni): Set the number of increments in the indirect dimension (t1). A value of 256 or 512 is a good starting point for achieving adequate resolution.
- Acquisition Time (aq): Ensure the acquisition time is sufficient to resolve couplings, typically around 0.2-0.3 seconds.
4. Data Acquisition and Processing:
- Start the acquisition. The experiment time will depend on the number of scans and increments.
- After acquisition, perform a 2D Fourier Transform. Apply a window function (e.g., sine-bell) in both dimensions before transformation to improve spectral quality.
- Phase correct the spectrum and reference it to the residual solvent peak or TMS.
5. Spectral Interpretation:
- The 1D ¹H spectrum appears along the diagonal.
- Cross-peaks , which are off-diagonal signals, indicate that the two protons at the corresponding chemical shifts on the F1 and F2 axes are J-coupled.
- Trace the "connectivity" from one cross-peak to another to map out the entire spin system of your molecule.
References
- 1. repositorio.uchile.cl [repositorio.uchile.cl]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 7. Lanthanide compounds as shift reagents | PPTX [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. studyguides.com [studyguides.com]
- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 16. emerypharma.com [emerypharma.com]
- 17. ekwan.github.io [ekwan.github.io]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile Derivatives
Welcome to the Technical Support Center for the synthesis of 2,3-dihydro-1,4-benzodioxine-6-carbonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established chemical principles and field-proven insights.
Introduction
This compound is a valuable building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active molecules. The synthesis of this and related derivatives, while conceptually straightforward, can be fraught with practical challenges that can impact yield, purity, and scalability. This guide will address two primary synthetic routes and their associated pitfalls:
-
Route A: Williamson Ether Synthesis starting from 3,4-dihydroxybenzonitrile.
-
Route B: Sandmeyer Cyanation of 6-amino-2,3-dihydro-1,4-benzodioxine.
We will explore the causality behind common experimental failures and provide actionable solutions to overcome them.
Troubleshooting Guide & FAQs
Route A: Williamson Ether Synthesis of this compound
This route involves the reaction of 3,4-dihydroxybenzonitrile with a 1,2-dihaloethane (typically 1,2-dibromoethane or 1,2-dichloroethane) in the presence of a base.
Caption: General workflow for the Williamson ether synthesis of this compound.
Q1: My Williamson ether synthesis reaction is giving a very low yield of the desired this compound. What are the likely causes and how can I improve it?
A1: Low yields in this reaction are a common issue and can stem from several factors. Here’s a breakdown of potential causes and their solutions:
-
Incomplete Deprotonation of the Catechol: The Williamson ether synthesis requires the formation of a phenoxide for the nucleophilic attack.[1] The electron-withdrawing nature of the nitrile group in 3,4-dihydroxybenzonitrile makes the phenolic protons more acidic than in unsubstituted catechol, but a sufficiently strong base is still crucial for complete deprotonation of both hydroxyl groups.
-
Troubleshooting:
-
Choice of Base: While potassium carbonate (K₂CO₃) is commonly used, a stronger base like cesium carbonate (Cs₂CO₃) can be more effective, leading to faster reaction rates.[2] The use of sodium hydride (NaH) in an anhydrous solvent like DMF or THF can also ensure complete deprotonation.[3]
-
Stoichiometry of Base: Ensure you are using at least two equivalents of the base to deprotonate both hydroxyl groups. An excess of the base (2.2-2.5 equivalents) is often beneficial.
-
-
-
Suboptimal Reaction Temperature and Time: The reaction may be too slow at lower temperatures, leading to incomplete conversion. Conversely, excessively high temperatures can lead to decomposition or side reactions.
-
Troubleshooting:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
If the reaction is sluggish, gradually increase the temperature in increments of 10 °C. A typical temperature range for this reaction is 80-120 °C.[4]
-
Ensure the reaction is run for a sufficient duration. Overnight reactions are common.
-
-
-
Choice of Solvent: The solvent plays a critical role in an SN2 reaction.
-
Purity of Starting Materials: Impurities in the 3,4-dihydroxybenzonitrile or the 1,2-dihaloethane can interfere with the reaction.
-
Troubleshooting:
-
Ensure your starting materials are pure and dry. Water in the reaction mixture can quench the phenoxide and hydrolyze the dihaloethane.
-
-
Q2: I am observing the formation of significant byproducts in my Williamson ether synthesis. How can I identify and minimize them?
A2: The most common byproducts in this reaction are a result of elimination reactions and C-alkylation.
-
Elimination Byproduct: The 1,2-dihaloethane can undergo E2 elimination in the presence of a strong base to form vinyl halides.
-
Identification: This byproduct will be more volatile than the desired product and can often be detected by GC-MS.
-
Minimization:
-
Use a less hindered, non-nucleophilic base if possible.
-
Maintain the reaction temperature at the lower end of the effective range.
-
Use 1,2-dibromoethane over 1,2-diiodoethane, as iodides are better leaving groups and can favor elimination.
-
-
-
C-Alkylation Byproduct: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).
-
Identification: C-alkylation would lead to the formation of a catechol derivative with a haloethyl group attached to the aromatic ring. This can be identified by careful analysis of the 1H NMR spectrum, looking for changes in the aromatic proton signals and the appearance of a new ethyl group.
-
Minimization:
-
The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.
-
-
-
Polymerization: In some cases, intermolecular reactions can lead to the formation of polymeric materials.
-
Identification: This often manifests as an insoluble, tarry substance in the reaction mixture.
-
Minimization:
-
Employing high dilution conditions can favor the intramolecular cyclization over intermolecular polymerization.
-
Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
-
Route B: Sandmeyer Cyanation
This route involves the diazotization of 6-amino-2,3-dihydro-1,4-benzodioxine followed by reaction with a cyanide salt, typically in the presence of a copper(I) catalyst.
Caption: General workflow for the Sandmeyer cyanation to produce this compound.
Q3: My Sandmeyer reaction is giving a low yield and a complex mixture of products. What are the critical parameters to control?
A3: The Sandmeyer reaction is notoriously sensitive to reaction conditions. Here are the key parameters to control for a successful outcome:
-
Temperature Control during Diazotization: The formation of the diazonium salt is an exothermic process, and the diazonium salt itself is unstable at higher temperatures.
-
Troubleshooting:
-
Maintain the temperature of the reaction mixture between 0 and 5 °C during the addition of sodium nitrite. Use an ice-salt bath for efficient cooling.
-
Add the sodium nitrite solution slowly and dropwise to prevent a sudden increase in temperature.
-
-
-
Purity of the Diazonium Salt Solution: Any unreacted nitrous acid can lead to side reactions.
-
Troubleshooting:
-
After the addition of sodium nitrite, check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If necessary, add a small amount of urea to quench the excess nitrous acid.
-
-
-
Catalyst Activity: The copper(I) cyanide catalyst is crucial for the reaction.
-
Troubleshooting:
-
Use freshly prepared or high-quality commercial CuCN.
-
The reaction is often performed by adding the cold diazonium salt solution to a warm solution of CuCN and KCN. The temperature of the cyanide solution is typically maintained between 60-100 °C.
-
-
-
Alternative Cyanide Sources: For improved safety and potentially milder conditions, alternative cyanating agents can be considered.[6]
Q4: I am having difficulty purifying the final product, this compound. What are the recommended purification methods?
A4: The polarity of the nitrile and the ether functionalities can make purification challenging. Here are some recommended methods:
-
Crystallization: If the crude product is a solid and of reasonable purity, crystallization is the preferred method for purification.
-
Solvent Selection: A solvent system of ethanol/water or isopropanol/water is a good starting point. You can also try toluene or a mixture of ethyl acetate and hexanes.
-
-
Column Chromatography: If crystallization is not effective or if the product is an oil, column chromatography on silica gel is the next step.
-
Eluent System: Due to the polarity of the product, a gradient elution is often necessary. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate or dichloromethane. A typical eluent system might be a gradient of 10% to 50% ethyl acetate in hexanes.
-
-
Aqueous Work-up: A thorough aqueous work-up is essential to remove inorganic salts and polar impurities before further purification.
-
Procedure: After the reaction, quench the mixture with water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) if the starting material was an amine, then with a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic byproducts, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.
-
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dihydroxybenzonitrile (1.0 eq), potassium carbonate (2.2 eq), and anhydrous DMF (10 mL per gram of starting material).
-
Addition of Alkylating Agent: To the stirred suspension, add 1,2-dibromoethane (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. A precipitate should form. Filter the solid and wash it with cold water. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Protocol 2: Sandmeyer Cyanation of 6-Amino-2,3-dihydro-1,4-benzodioxine
This protocol involves the handling of toxic cyanide salts and should be performed with appropriate safety precautions in a well-ventilated fume hood.
-
Diazotization: Dissolve 6-amino-2,3-dihydro-1,4-benzodioxine (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. To this cold solution, add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
-
Preparation of Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.5 eq) in water. Heat this solution to 60-70 °C.
-
Cyanation: Slowly add the cold diazonium salt solution to the hot cyanide solution with vigorous stirring. Effervescence (evolution of N₂) should be observed. After the addition is complete, continue heating and stirring for another 1-2 hours.
-
Work-up: Cool the reaction mixture to room temperature and neutralize it with a base (e.g., sodium carbonate) to a pH of ~8-9. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Data Presentation
Table 1: Predicted 1H and 13C NMR Data for this compound
Note: These are predicted chemical shifts based on related structures and may vary slightly from experimental values. The use of advanced NMR techniques like COSY, HSQC, and HMBC is recommended for unambiguous assignment.[8]
| 1H NMR (Predicted) | 13C NMR (Predicted) |
| Chemical Shift (ppm) | Proton |
| ~7.2-7.4 | 2H |
| ~6.9-7.1 | 1H |
| ~4.3 | 4H |
Visualization of Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield in the Williamson ether synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Scientist's Guide to the NMR Characterization of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile
Introduction
The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, oxygen-rich structure allows for precise spatial orientation of substituents, making it a valuable template for drug design. The 6-carbonitrile derivative, in particular, serves as a key intermediate for synthesizing a variety of functional groups, including amines and carboxylic acids, making its unambiguous structural confirmation paramount.
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile. We will move beyond a simple recitation of spectral data. Instead, this guide will build the spectral interpretation from the ground up, starting with the parent 1,4-benzodioxan molecule and then applying fundamental principles to predict and understand the influence of the electron-withdrawing nitrile group. This comparative approach provides a more robust and instructive characterization, empowering researchers to confidently identify this and related structures.
Part 1: Foundational NMR Signature of the 1,4-Benzodioxan Scaffold
To appreciate the influence of the 6-cyano group, we must first understand the NMR spectrum of the unsubstituted parent compound, 2,3-dihydro-1,4-benzodioxan. Its symmetry results in a simple, elegant spectrum that provides a perfect baseline for our comparison.
The molecular structure and numbering scheme are as follows:
Caption: Numbering scheme for the 1,4-benzodioxan scaffold.
¹H NMR Spectrum of 1,4-Benzodioxan
Due to the plane of symmetry bisecting the molecule, the four aromatic protons (H-5, H-6, H-7, H-8) are chemically equivalent in pairs, as are the four aliphatic protons (H-2, H-3). This leads to two primary signals.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2, H-3 | 4.28 | s | 4H |
| H-5, H-6, H-7, H-8 | 6.87 | m | 4H |
| Data acquired in CDCl₃. Source: Spectral Database for Organic Compounds (SDBS) |
¹³C NMR Spectrum of 1,4-Benzodioxan
Similarly, the carbon spectrum reflects the molecule's symmetry, showing only three distinct signals.[3][4]
| Signal Assignment | Chemical Shift (δ, ppm) |
| C-2, C-3 | 64.3 |
| C-6, C-7 | 117.3 |
| C-5, C-8 | 121.5 |
| C-4a, C-8a | 143.5 |
| Data acquired in CDCl₃. Source: Spectral Database for Organic Compounds (SDBS) |
Part 2: Detailed NMR Characterization of this compound
The introduction of a single substituent at the C-6 position, a strongly electron-withdrawing and anisotropic cyano (-CN) group, breaks the molecule's symmetry. This has predictable and profound effects on the NMR spectrum, serving as the key to its identification.
Predicted ¹H NMR Data
The cyano group dramatically influences the chemical shifts of the nearby aromatic protons. Protons ortho and para to the substituent are deshielded (shifted downfield), while the meta proton is less affected.[5] The characteristic singlet of the aliphatic protons in the parent compound is also resolved into a more complex multiplet.
| Predicted Signal Assignment | Predicted Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling (J, Hz) | Integration | Rationale for Prediction |
| H-2, H-3 | 4.33 | m | - | 4H | Minor deshielding due to overall electron withdrawal. |
| H-8 | 6.98 | d | J ≈ 8.5 | 1H | meta to -CN, least deshielded aromatic proton. |
| H-7 | 7.25 | dd | J ≈ 8.5, 2.1 | 1H | ortho to -CN, strongly deshielded. |
| H-5 | 7.22 | d | J ≈ 2.1 | 1H | para to -CN, strongly deshielded, appears as a doublet. |
Predicted ¹³C NMR Data
The effect on the carbon spectrum is equally diagnostic. We now expect to see eight unique aromatic carbon signals plus the two aliphatic carbons and the nitrile carbon itself. The nitrile carbon has a characteristic chemical shift, and the carbon to which it is attached (the ipso-carbon) is significantly shielded.[6]
| Predicted Signal Assignment | Predicted Shift (δ, ppm) | Rationale for Prediction |
| C-2, C-3 | 64.1, 64.4 | Two distinct signals due to loss of symmetry. |
| C-6 (ipso) | 107.5 | Shielded by the nitrile substituent. |
| C-8 | 118.0 | meta to -CN, minimally affected. |
| C-5 | 121.8 | para to -CN, slightly deshielded. |
| C-7 | 125.5 | ortho to -CN, deshielded. |
| -CN | 118.5 | Characteristic chemical shift for a nitrile carbon. |
| C-4a | 142.8 | meta to -CN, minimally affected. |
| C-8a | 145.2 | ortho to -CN, deshielded. |
Part 3: Comparative Analysis with Alternative Substituents
To place the influence of the cyano group in context, it is instructive to compare its predicted NMR data with the parent compound and a derivative bearing a different electron-withdrawing group, such as the 6-carboxaldehyde.
| Compound | H-5 (ppm) | H-7 (ppm) | H-8 (ppm) | C-6 (ppm) | C-7 (ppm) |
| 1,4-Benzodioxan (Experimental)[7] | 6.87 (m) | 6.87 (m) | 6.87 (m) | 117.3 | 117.3 |
| 1,4-Benzodioxan-6-carboxaldehyde (Exp.)[8] | 7.35 (d) | 7.42 (dd) | 6.99 (d) | 130.8 | 124.9 |
| 1,4-Benzodioxan-6-carbonitrile (Predicted) | 7.22 (d) | 7.25 (dd) | 6.98 (d) | 107.5 | 125.5 |
Analysis: The comparison table clearly illustrates the powerful deshielding effect of both the aldehyde (-CHO) and nitrile (-CN) groups on the ortho (H-7) and para (H-5) protons relative to the parent compound. The aldehyde group, being more deshielding, pushes these protons further downfield than the nitrile. Conversely, the ipso-carbon (C-6) is significantly shielded by the nitrile group (~107.5 ppm) compared to the aldehyde (~130.8 ppm), providing an unambiguous diagnostic marker in the ¹³C NMR spectrum.
Part 4: Experimental Protocols and Workflow
Achieving high-quality, reproducible NMR data is contingent on meticulous sample preparation and data acquisition.
Detailed Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), if the solvent does not already contain it. TMS provides the 0.00 ppm reference point.
-
Cap the NMR tube and vortex gently until the sample is fully dissolved.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.
-
Shim the magnetic field to achieve maximum homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
For ¹H NMR: Acquire a standard one-pulse proton spectrum. A typical experiment on a 400 MHz spectrometer might use 16-32 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required. A typical experiment might involve 1024-4096 scans with a 2-second relaxation delay.
-
Data Analysis and Confirmation Workflow
The following workflow ensures the accurate and complete characterization of the target molecule.
Caption: Standard workflow for NMR-based structural elucidation.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly characteristic and can be unequivocally assigned through a logical, comparative approach. The key identifying features are:
-
In ¹H NMR: The presence of three distinct aromatic protons with a splitting pattern of a doublet, a doublet of doublets, and another doublet, all shifted downfield relative to the parent 1,4-benzodioxan.
-
In ¹³C NMR: The appearance of ten unique carbon signals, with the diagnostic nitrile carbon around 118.5 ppm and the heavily shielded ipso-carbon near 107.5 ppm.
By understanding the foundational spectrum of the 1,4-benzodioxan scaffold and applying the well-documented substituent effects of the cyano group, researchers can confidently identify this versatile synthetic intermediate and distinguish it from other related derivatives.
References
- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 2. scirp.org [scirp.org]
- 3. 1,4-Benzodioxan(493-09-4) 13C NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. 1,4-Benzodioxan(493-09-4) 1H NMR spectrum [chemicalbook.com]
- 8. 1,4-BENZODIOXAN-6-CARBOXALDEHYDE(29668-44-8) 13C NMR spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to Purity Validation of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile by HPLC: A Comparative Analysis
For researchers, scientists, and drug development professionals, the purity of a pharmaceutical intermediate like 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile is not merely a quality metric; it is a critical determinant of downstream reaction efficiency, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, patient safety. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for purity validation of this compound. The methodologies and validation principles are grounded in extensive field experience and authoritative regulatory guidelines to ensure scientific integrity.
The Central Role of Purity in Pharmaceutical Development
This compound is a key building block in the synthesis of various pharmaceutical agents. The presence of impurities, even in trace amounts, can have significant repercussions. These impurities may arise from the synthetic route, including unreacted starting materials, by-products, or degradation products. For instance, a common synthesis pathway for the closely related 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid involves the reaction of 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane, followed by oxidation.[1] Potential impurities could therefore include the starting aldehyde or the intermediate carboxaldehyde. Establishing a robust and validated analytical method for purity assessment is a non-negotiable aspect of quality control.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
For non-volatile and thermally labile small molecules like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique.[2][3] Its widespread adoption is due to its high resolution, sensitivity, and adaptability.
The Rationale Behind Method Development for this compound
The selection of HPLC parameters is a scientifically driven process aimed at achieving optimal separation of the main compound from any potential impurities.
-
Column Chemistry: A C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase chromatography and is an excellent starting point. The non-polar C18 chains interact with the analyte based on its hydrophobicity. Given the aromatic and nitrile functionalities of this compound, a C18 column will provide good retention and separation from more polar or less polar impurities.
-
Mobile Phase Composition: A gradient elution using a mixture of water and an organic modifier like acetonitrile is typically employed.[4] Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff.[4] A buffered aqueous phase (e.g., with phosphate or formate) is crucial to control the pH and ensure the reproducibility of retention times, especially if any acidic or basic impurities are present.[4]
-
Detection: The presence of the benzodioxine and nitrile moieties results in strong UV absorbance. A photodiode array (PDA) or a variable wavelength UV detector set at an appropriate wavelength (e.g., 254 nm) would provide high sensitivity for both the main peak and any UV-active impurities.
A Comparative Overview of Purity Assessment Techniques
While HPLC is the primary choice, a comprehensive understanding of alternative and orthogonal techniques is essential for robust analytical support in drug development. Orthogonal methods, which rely on different separation or detection principles, can provide a more complete picture of a sample's purity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[2] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[5] | Signal intensity is directly proportional to the number of nuclei.[6][7] |
| Analyte Suitability | Non-volatile, thermally stable or labile compounds.[2] | Volatile and thermally stable compounds.[5] | Soluble compounds containing NMR-active nuclei (e.g., ¹H). |
| Primary Application | Purity, assay, and impurity profiling of a wide range of compounds. | Analysis of residual solvents, volatile impurities, and thermally stable small molecules.[5] | Absolute purity determination without the need for a specific reference standard of the analyte.[6][8] |
| Typical Sensitivity | High (ng to pg level). | Very high (pg to fg level), especially with specific detectors. | Lower than chromatographic methods (µg to mg level).[9] |
| Analysis Time | 10-60 minutes per sample.[5] | Faster than HPLC, typically a few minutes.[10] | Can be very fast, with experiments taking only a few minutes.[8] |
| Sample Preparation | Dissolution in a suitable solvent, filtration. | Can be more complex, may require derivatization for non-volatile compounds. | Simple dissolution in a deuterated solvent with an internal standard.[8] |
| Cost | Moderate to high initial investment, ongoing solvent costs.[5] | Lower initial investment and running costs compared to HPLC.[5] | High initial instrument cost, but lower solvent and standard costs. |
| Regulatory Acceptance | Widely accepted and documented in pharmacopeias. | Well-established for specific applications like residual solvent analysis. | Increasingly accepted by regulatory bodies and pharmacopeias.[8] |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized and validated for specific laboratory conditions and instrumentation.
HPLC Method Validation Protocol for this compound
Method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[11] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13][14]
1. System Suitability:
-
Objective: To ensure the chromatographic system is performing adequately.
-
Procedure:
-
Prepare a standard solution of this compound.
-
Inject the standard solution six times.
-
Calculate the relative standard deviation (RSD) of the peak area, retention time, and tailing factor.
-
-
Acceptance Criteria: RSD of peak area and retention time ≤ 2.0%, tailing factor ≤ 2.0.
2. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[14]
-
Procedure:
-
Analyze a blank (diluent), a placebo (if applicable), a standard solution of this compound, and a sample spiked with known potential impurities (e.g., starting materials from synthesis).
-
Perform forced degradation studies (acid, base, oxidation, heat, light) on the sample and analyze the stressed samples.
-
-
Acceptance Criteria: The peak for this compound should be free from interference from any other peaks and should be spectrally pure (as determined by a PDA detector).
3. Linearity and Range:
-
Objective: To demonstrate a linear relationship between the concentration of the analyte and the detector response over a specified range.
-
Procedure:
-
Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50% to 150% of the nominal concentration).
-
Inject each solution in triplicate.
-
Plot a graph of peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
4. Accuracy:
-
Objective: To determine the closeness of the test results to the true value.
-
Procedure:
-
Perform the analysis on a sample of known purity (e.g., a certified reference material) or by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Analyze each level in triplicate.
-
-
Acceptance Criteria: The percent recovery should be within 98.0% to 102.0%.
5. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be sufficiently low to quantify any potential impurities at their specification limits.
Gas Chromatography (GC) Protocol for Volatile Impurities
While this compound itself is not ideal for GC, this technique is excellent for detecting volatile impurities from the synthesis, such as residual solvents.
1. Sample Preparation:
-
Accurately weigh a sample of this compound into a headspace vial.
-
Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).
-
Seal the vial.
2. GC Conditions (Headspace):
-
Column: A polar column (e.g., DB-WAX) is suitable for separating common organic solvents.
-
Injector: Headspace autosampler.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 220°C) to elute all solvents.
-
Detector: Flame Ionization Detector (FID).
3. Analysis:
-
Run a standard containing known amounts of expected residual solvents to determine their retention times and response factors.
-
Analyze the sample and quantify any detected solvents against the standard.
Quantitative NMR (qNMR) Protocol for Absolute Purity Determination
qNMR offers the advantage of determining purity without a specific certified reference standard of the analyte.[6][8]
1. Sample Preparation: [15]
-
Accurately weigh a sample of this compound (e.g., 10 mg) into an NMR tube.
-
Accurately weigh a certified internal standard of known purity (e.g., maleic acid) into the same NMR tube. The standard should have a simple spectrum with at least one peak that does not overlap with the analyte peaks.
-
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being integrated.
-
Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.
3. Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping peak of the analyte and a peak from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Visualizing the Workflow and Logic
Conclusion
The purity validation of this compound is a critical step in ensuring the quality and safety of pharmaceuticals. While RP-HPLC stands out as the primary and most versatile technique for this purpose, a comprehensive analytical strategy should incorporate orthogonal methods like GC for volatile impurities and qNMR for absolute purity assessment. The choice of method should always be guided by the specific analytical need, and any method used for quality control must be rigorously validated according to established guidelines such as ICH Q2(R1). This multi-faceted approach provides a robust and scientifically sound basis for quality assurance in drug development.
References
- 1. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. blog.brewerscience.com [blog.brewerscience.com]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. almacgroup.com [almacgroup.com]
- 9. reddit.com [reddit.com]
- 10. Liquid Chromatography vs Gas Chromatography - LC Services [lcservicesltd.co.uk]
- 11. scribd.com [scribd.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. researchgate.net [researchgate.net]
- 14. database.ich.org [database.ich.org]
- 15. pubsapp.acs.org [pubsapp.acs.org]
comparative study of different synthetic routes to 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile
Introduction: The Significance of the Benzodioxine Scaffold
The 2,3-dihydro-1,4-benzodioxine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique conformational properties and ability to act as a bioisostere for catechol rings make it a valuable component in drug design. The 6-carbonitrile derivative, 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile, serves as a crucial intermediate for synthesizing a range of pharmaceutical agents, leveraging the versatile reactivity of the nitrile group which can be readily converted into amines, amides, carboxylic acids, or tetrazoles.
This guide provides an in-depth comparative analysis of the principal synthetic strategies to access this valuable building block. We will dissect three distinct and viable routes, evaluating them based on starting material accessibility, reaction efficiency, operational simplicity, and scalability. The discussion is grounded in established chemical principles and supported by experimental data from peer-reviewed literature to provide researchers with a robust framework for procedural selection and optimization.
Route 1: One-Step Cyclization from a Catechol Precursor
This approach represents the most direct pathway, constructing the benzodioxine ring in a single step from a commercially available, functionalized catechol.
Synthetic Strategy
The core of this route is the Williamson ether synthesis, a classic and reliable method for forming ether linkages. Here, 3,4-dihydroxybenzonitrile is reacted with a 1,2-dielectrophile, typically 1,2-dibromoethane, under basic conditions. The base deprotonates the phenolic hydroxyl groups, forming a more nucleophilic phenoxide intermediate that subsequently displaces the bromide ions in an intramolecular double SN2 reaction to form the heterocyclic ring.
Caption: Route 1: Williamson Ether Synthesis.
Experimental Protocol (Adapted from Analogous Procedures)
To a stirred suspension of 3,4-dihydroxybenzonitrile (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 10 mL per 1 g of nitrile), add 1,2-dibromoethane (1.1 eq) dropwise. The reaction mixture is heated to 100-110 °C and stirred for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2] Upon completion, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is poured into water, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.
Scientific Rationale and Field Insights
-
Choice of Base and Solvent: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenols without causing unwanted side reactions. DMF is an excellent choice of solvent due to its polar aprotic nature, which effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide, and its high boiling point is ideal for this reaction temperature.[2][3]
-
Causality: The use of a slight excess of 1,2-dibromoethane ensures the complete consumption of the more valuable starting catechol. However, a large excess should be avoided to minimize the formation of dimeric byproducts. The anhydrous conditions are crucial to prevent the hydrolysis of 1,2-dibromoethane and to ensure the efficacy of the base.
-
Trustworthiness: This protocol is highly reliable for constructing the benzodioxane ring system from catechols.[1][3] The primary challenge lies in the potential for polymerization or side reactions if the stoichiometry and temperature are not carefully controlled. The workup procedure is straightforward and designed to efficiently remove the inorganic base and polar solvent.
Route 2: Functional Group Interconversion from Precursors
This strategy involves synthesizing a substituted benzodioxine first and then converting the substituent at the 6-position into the desired nitrile. This multi-step approach offers flexibility, as several precursors can be utilized.
Route 2A: From 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde
This is a robust two-step process starting from the readily accessible 3,4-dihydroxybenzaldehyde.
Synthetic Strategy
First, the benzodioxine ring is formed via Williamson ether synthesis to yield 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde.[4] The aldehyde is then converted to the nitrile. A standard method involves the formation of an aldoxime by reaction with hydroxylamine, followed by dehydration using various reagents like acetic anhydride, thionyl chloride, or cyanuric chloride.
Caption: Route 2A: From the 6-Carbaldehyde Precursor.
Experimental Protocol
-
Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde. This step follows the protocol described in Route 1, using 3,4-dihydroxybenzaldehyde as the starting material. A reported yield for this reaction is 63%.[2]
-
Step 2: Conversion to this compound.
-
The aldehyde (1.0 eq) is dissolved in a solvent like formic acid or pyridine.
-
Hydroxylamine hydrochloride (NH₂OH·HCl, 1.1-1.5 eq) is added, and the mixture is heated (e.g., reflux) until the aldehyde is consumed (monitored by TLC), forming the oxime.
-
A dehydrating agent (e.g., acetic anhydride) is then added, and heating is continued to facilitate the elimination of water to form the nitrile.
-
Workup typically involves cooling, pouring into water or ice, and extracting the product with an organic solvent.
-
Scientific Rationale and Field Insights
-
Mechanism: The conversion of the aldehyde to the nitrile proceeds via the oxime. The subsequent dehydration is an E2-type elimination where the hydroxyl group of the oxime is converted into a good leaving group by the dehydrating agent, followed by abstraction of the adjacent proton to form the carbon-nitrogen triple bond.
-
Trustworthiness: This is a very common and high-yielding transformation in organic synthesis. The primary consideration is the choice of dehydrating agent, which can influence reaction conditions and yields. The two-step nature (oxime formation then dehydration) can often be combined into a one-pot procedure, enhancing operational efficiency.
Route 2B: From 2,3-Dihydro-1,4-benzodioxin-6-amine
This route leverages one of the most classic transformations in aromatic chemistry: the Sandmeyer reaction.
Synthetic Strategy
The starting material, 2,3-Dihydro-1,4-benzodioxin-6-amine, is first converted to its corresponding diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C). This highly reactive intermediate is then treated with a copper(I) cyanide solution, which facilitates the displacement of the diazonium group (N₂) with a cyanide nucleophile to yield the target nitrile.
Caption: Route 2B: Via the Sandmeyer Reaction.
Experimental Protocol (General Sandmeyer Procedure)
-
Step 1: Diazotization. 2,3-Dihydro-1,4-benzodioxin-6-amine (1.0 eq) is dissolved in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂, ~1.05 eq) in water is added dropwise, keeping the temperature below 5 °C. The reaction is stirred for a short period (15-30 min) to ensure complete formation of the diazonium salt.
-
Step 2: Cyanation. In a separate flask, a solution of copper(I) cyanide (CuCN, ~1.2 eq) and sodium or potassium cyanide in water is prepared and warmed. The cold diazonium salt solution is then added slowly to the cyanide solution. Vigorous evolution of nitrogen gas is observed.
-
The reaction mixture is heated (e.g., 50-60 °C) for a period to drive the reaction to completion.
-
After cooling, the product is isolated by extraction with an organic solvent, followed by washing, drying, and purification.
Scientific Rationale and Field Insights
-
Mechanism: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5] Copper(I) initiates the process by a single-electron transfer to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas. The aryl radical reacts with the copper(II) species to form the final product and regenerate the copper(I) catalyst.[6]
-
Trustworthiness: The Sandmeyer reaction is a powerful and widely used method for introducing a variety of functional groups onto an aromatic ring.[7][8][9] Its primary drawback is the use of highly toxic cyanide salts, which requires strict safety protocols. The reaction's success is highly dependent on maintaining a low temperature during the diazotization step to prevent premature decomposition of the unstable diazonium salt.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Direct Cyclization | Route 2A: From Aldehyde | Route 2B: From Amine (Sandmeyer) |
| Starting Material | 3,4-Dihydroxybenzonitrile | 3,4-Dihydroxybenzaldehyde | 2,3-Dihydro-1,4-benzodioxin-6-amine |
| Number of Steps | 1 | 2-3 | 2 |
| Key Reagents | 1,2-Dibromoethane, K₂CO₃, DMF | NH₂OH·HCl, Dehydrating agent | NaNO₂, HCl, CuCN |
| Yield Potential | Good to Excellent | Good to Excellent (overall) | Good |
| Scalability | High | High | Moderate (gas evolution, exotherm) |
| Safety Concerns | 1,2-Dibromoethane (toxic, carcinogen) | Standard laboratory hazards | Highly toxic cyanides, unstable diazonium salt |
| Key Advantage | Most convergent, fewest steps | Readily available starting material | Powerful, well-established transformation |
| Key Disadvantage | Availability/cost of starting nitrile | More steps than Route 1 | Significant safety/handling protocols required |
Conclusion and Recommendation
For researchers prioritizing efficiency and a streamlined workflow, Route 1 (Direct Cyclization) is the most attractive option. Its single-step, convergent nature makes it ideal for producing the target compound rapidly, provided that 3,4-dihydroxybenzonitrile is readily available and cost-effective.
Route 2A (From Aldehyde) offers a robust and reliable alternative. While it involves more steps, the starting material, 3,4-dihydroxybenzaldehyde, is inexpensive and widely available. The transformations are high-yielding and use standard, well-understood organic reactions, making this route highly dependable and scalable.
Route 2B (Sandmeyer Reaction) is a classic and powerful method but should be considered with caution. The requirement for handling highly toxic cyanide reagents and the inherent instability of the diazonium intermediate necessitate specialized expertise and stringent safety measures. This route is most suitable when the 6-amino precursor is already available from a previous synthetic step and other routes are not viable.
Ultimately, the optimal synthetic route will depend on the specific constraints of the laboratory, including starting material availability, scale of the reaction, and the safety infrastructure in place.
References
- 1. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [mdpi.com]
- 2. Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile and its Derivatives
Introduction: The Structural Significance of the Benzodioxine Scaffold
The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, yet non-planar structure, allows for specific spatial arrangements of substituents, making it a valuable building block in drug design. The 6-carbonitrile derivative, in particular, serves as a versatile intermediate for the synthesis of a wide array of pharmaceutical agents.
Accurate and unambiguous structural elucidation is paramount in the development of these compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization. This guide provides an in-depth comparison of the spectroscopic properties of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile and its derivatives, offering insights into how functional group modifications influence their spectral fingerprints. We will explore the parent compound and then extrapolate to understand the effects of introducing a potent electron-withdrawing group (nitro, -NO₂) and a strong electron-donating group (amino, -NH₂) onto the aromatic ring.
Due to the limited availability of a complete public dataset for the 7-substituted derivatives, this guide will utilize data from closely related 6-substituted isomers to illustrate the fundamental principles of spectroscopic shifts. This comparative approach provides a robust framework for researchers to interpret the spectra of their own novel benzodioxine derivatives.
Core Spectroscopic Principles at a Glance
Before delving into the specific compounds, let's briefly revisit the information provided by each technique:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Maps the chemical environment of hydrogen atoms. The chemical shift (δ) indicates the electronic environment, splitting patterns reveal neighboring protons, and integration gives the ratio of protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides a fingerprint of the carbon skeleton. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its hybridization and electronic environment.[2]
-
IR (Infrared) Spectroscopy: Identifies the presence of specific functional groups by detecting their characteristic vibrational frequencies (e.g., C≡N, C=O, N-H, O-H).[2]
-
MS (Mass Spectrometry): Determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Structural and Spectroscopic Workflow
The following diagram illustrates the logical workflow for the synthesis and spectroscopic analysis of the benzodioxine derivatives discussed in this guide.
Caption: Workflow for synthesis and spectroscopic characterization.
Spectroscopic Analysis of the Parent Compound: this compound
This molecule serves as our baseline. Its spectrum is a composite of the signals from the benzodioxine core and the effects of the electron-withdrawing cyano group.
Caption: Structure of the parent compound.
¹H NMR Spectroscopy:
-
Aromatic Region (δ 6.9-7.4 ppm): The three aromatic protons will appear as a complex multiplet or as distinct doublets and doublet of doublets. The proton ortho to the electron-withdrawing cyano group (at C5) is expected to be the most deshielded (downfield).
-
Dioxine Ring (δ ~4.3 ppm): The four protons of the ethylenedioxy bridge (-O-CH₂-CH₂-O-) are chemically equivalent and will typically appear as a singlet, integrating to 4H.
¹³C NMR Spectroscopy:
-
Cyano Carbon (δ ~118 ppm): The carbon of the -C≡N group has a characteristic chemical shift.
-
Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected. The carbons attached to the oxygen atoms (C-8a, C-4a) will be the most downfield in this region. The carbon bearing the cyano group (C6) will also have a distinct chemical shift.
-
Dioxine Carbons (δ ~64 ppm): The two equivalent -CH₂- carbons of the dioxine ring will appear as a single peak.
Infrared (IR) Spectroscopy:
-
C≡N Stretch: A sharp, strong absorption band around 2220-2240 cm⁻¹ is the most characteristic signal for the nitrile group.
-
C-O Stretch: Strong bands in the region of 1200-1300 cm⁻¹ corresponding to the aryl-alkyl ether linkages.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ range.
-
=C-H Stretch (Aromatic): Typically found just above 3000 cm⁻¹ .
-
-C-H Stretch (Aliphatic): Found just below 3000 cm⁻¹ .
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The parent compound has a molecular weight of 161.16 g/mol . The molecular ion peak would be observed at m/z = 161.
-
Fragmentation: Expect fragmentation patterns corresponding to the loss of ethylene from the dioxine ring or loss of the cyano group.
Comparative Analysis: The Influence of Substituents
Now, we will examine how the addition of an electron-withdrawing nitro group and an electron-donating amino group alters the spectroscopic features. We will use data from the closely related 6-nitro and 6-amino analogues for this comparison.
Derivative 1: Nitro-Substituted Benzodioxine (Electron-Withdrawing)
The nitro group (-NO₂) is a powerful deactivating, electron-withdrawing group. Its presence significantly impacts the electronic environment of the aromatic ring.
Caption: Structure of a nitro-substituted derivative.[3]
¹H NMR:
-
Aromatic Protons: The strong deshielding effect of the nitro group will shift all aromatic protons further downfield compared to the parent compound. The proton ortho to the nitro group will experience the largest downfield shift.
¹³C NMR:
-
Aromatic Carbons: The carbon directly attached to the nitro group (C6) will be significantly shifted downfield. Other aromatic carbons will also be shifted downfield, though to a lesser extent.
IR Spectroscopy:
-
N-O Stretch: Two very strong and characteristic absorption bands will appear: one for the asymmetric stretch around 1500-1570 cm⁻¹ and one for the symmetric stretch around 1330-1390 cm⁻¹ . These are definitive indicators of a nitro group.
Derivative 2: Amino-Substituted Benzodioxine (Electron-Donating)
The amino group (-NH₂) is a strong activating, electron-donating group, which has the opposite effect of the nitro group.
Caption: Structure of an amino-substituted derivative.[4]
¹H NMR:
-
Aromatic Protons: The amino group will shield the aromatic protons, causing them to shift upfield (to a lower ppm value) compared to the parent compound. The protons ortho and para to the amino group will show the most significant upfield shift.
-
N-H Protons: A broad singlet, typically in the range of δ 3.0-5.0 ppm , will appear, corresponding to the two protons of the amino group. The exact position can vary with concentration and solvent.
¹³C NMR:
-
Aromatic Carbons: The carbon attached to the amino group (C6) will be significantly shielded (shifted upfield). The ortho and para carbons will also show a notable upfield shift.
IR Spectroscopy:
-
N-H Stretch: Two distinct bands will be observed in the 3300-3500 cm⁻¹ region for a primary amine (-NH₂). One is for the asymmetric stretch and the other for the symmetric stretch.
-
N-H Bend: A bending vibration typically appears in the 1590-1650 cm⁻¹ region.
Data Summary for Comparative Analysis
The following table summarizes the key expected spectroscopic features for the parent compound and its derivatives.
| Spectroscopic Feature | This compound | Nitro-Derivative (Illustrative) | Amino-Derivative (Illustrative) |
| ¹H NMR (Aromatic δ) | ~6.9-7.4 ppm | Downfield shift (>7.4 ppm) | Upfield shift (<6.9 ppm) |
| ¹H NMR (Other) | ~4.3 ppm (-OCH₂CH₂O-) | ~4.3 ppm (-OCH₂CH₂O-) | ~3-5 ppm (broad, -NH₂) |
| ¹³C NMR (Aromatic) | Aromatic carbons deshielded by -CN | All aromatic carbons further deshielded | Aromatic carbons shielded |
| IR (Key Bands cm⁻¹) | ~2230 (C≡N) | ~1550 & ~1350 (N-O) | ~3300-3500 (N-H) |
| MS (Molecular Ion) | m/z = 161 | m/z = 181 (for C₈H₇NO₄) | m/z = 151 (for C₈H₉NO₂) |
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
Protocol 1: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; ensure the analyte is fully soluble and that the solvent peak does not obscure key signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Tune and shim the instrument to the specific sample for optimal magnetic field homogeneity.
-
For ¹H NMR: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of ~3-4 seconds. Typically, 16-32 scans are sufficient.
-
For ¹³C NMR: Acquire data with a spectral width of ~240 ppm, using proton decoupling. A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum correctly.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background.
-
Typically, data is collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16-32 scans improves the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the key absorption bands and assign them to the corresponding functional groups.
-
Protocol 3: Mass Spectrometry (Electron Ionization)
-
Sample Introduction:
-
Introduce a small amount of the sample into the instrument, typically via a direct insertion probe for solids or via a GC inlet if the compound is sufficiently volatile and thermally stable.
-
-
Ionization:
-
Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
-
Mass Analysis:
-
Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain structural information.
-
Conclusion
The spectroscopic analysis of this compound and its derivatives is a clear illustration of structure-property relationships. The foundational benzodioxine scaffold provides a consistent set of signals, particularly from the ethylenedioxy bridge. The true diagnostic power of spectroscopy becomes evident when analyzing the aromatic region, where substituents like the nitrile, nitro, and amino groups impart dramatic and predictable changes. Electron-withdrawing groups shift proton and carbon signals downfield and introduce unique IR absorptions, while electron-donating groups cause upfield shifts and present their own characteristic spectral features. By understanding these fundamental principles and employing rigorous, standardized experimental protocols, researchers can confidently elucidate the structures of novel benzodioxine derivatives, accelerating the pace of drug discovery and development.
References
A Comparative Guide to the X-ray Crystallography of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Unambiguous Power of X-ray Crystallography in Drug Discovery
In the realm of structural biology and medicinal chemistry, single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional arrangement of atoms in a molecule.[1][2][3][4][5] For derivatives of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile, which may possess chiral centers and complex stereochemistry, SCXRD provides an unparalleled level of detail, revealing precise bond lengths, bond angles, and the absolute configuration of the molecule.[1][2] This information is critical for understanding structure-activity relationships (SAR) and for the design of more potent and selective drug candidates.
While other powerful techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal, they provide inferential structural information. NMR excels at determining the connectivity and relative stereochemistry of a molecule in solution, offering insights into its dynamic behavior.[6][7] MS, on the other hand, provides the exact molecular weight and elemental composition, along with fragmentation patterns that can suggest structural motifs.[8] However, neither can rival the unambiguous and complete 3D structural determination provided by a successful X-ray crystallographic experiment.
A Comparative Analysis of Structural Elucidation Techniques
The choice of analytical technique is often dictated by the nature of the sample and the specific information required. The following table provides a comparative overview of X-ray crystallography, NMR spectroscopy, and mass spectrometry for the characterization of this compound derivatives.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice | Nuclear spin transitions in a magnetic field | Measurement of mass-to-charge ratio of ions |
| Sample Requirements | High-quality single crystal (typically 0.1-0.3 mm) | Soluble compound (typically >1 mg) | Ionizable compound (typically <1 mg) |
| Information Obtained | Absolute 3D structure, bond lengths, bond angles, stereochemistry, packing | Connectivity, relative stereochemistry, solution conformation, dynamics | Molecular weight, elemental formula, fragmentation patterns |
| Strengths | Unambiguous determination of absolute configuration; "Gold standard" for structure proof | Provides information on solution-state structure and dynamics; Non-destructive | High sensitivity; Provides exact mass and formula |
| Limitations | Requires a suitable single crystal, which can be challenging to obtain; Provides a solid-state structure that may differ from the solution conformation | Does not provide absolute configuration; Can be complex to interpret for large molecules | Does not provide 3D structural information; Isomers can be difficult to distinguish |
The X-ray Crystallography Workflow: From Powder to Picture
The journey from a synthesized this compound derivative to its three-dimensional structure is a multi-step process that demands patience and precision. The following diagram and detailed protocol outline the typical workflow.
Caption: The experimental workflow for X-ray crystallography.
Part 1: The Art of Crystal Growth
The most significant bottleneck in X-ray crystallography is obtaining a high-quality single crystal. For this compound derivatives, which are typically organic solids, several crystallization techniques can be employed. The choice of solvent is critical and is often determined empirically.[9]
Common Crystallization Techniques:
-
Slow Evaporation: This is often the simplest and first method to try.[9][10][11]
-
Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial, cover it loosely (e.g., with parafilm pierced with a few holes) to allow for slow evaporation of the solvent.[10][12]
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.[12]
-
-
Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.[9][13][14][15]
-
Dissolve the compound in a small amount of a "good" solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a larger volume of a "poor" solvent in which the compound is insoluble, but which is miscible with the "good" solvent.
-
The "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and promoting crystallization.
-
-
Slow Cooling: This method relies on the principle that the solubility of most compounds decreases as the temperature is lowered.[11][13]
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly and undisturbed to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator).
-
Part 2: The X-ray Diffraction Experiment
Once a suitable crystal is obtained, the next step is to collect the diffraction data.
Experimental Protocol:
-
Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) under a microscope. Mount the crystal on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures.[16]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[2][4] A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffracted X-rays are detected by a sensitive detector, such as a CCD or CMOS detector.[4]
-
Data Integration: The collected diffraction images are processed to determine the position and intensity of each diffraction spot. This process, known as data integration, yields a list of reflections with their corresponding Miller indices (h,k,l) and intensities.
Part 3: From Data to Structure
The integrated diffraction data is then used to solve and refine the crystal structure.
Structure Solution and Refinement Protocol:
-
Structure Solution (Solving the Phase Problem): The intensities of the diffraction spots provide the amplitudes of the structure factors, but the phase information is lost during the experiment. This is known as the "phase problem" in crystallography. For small molecules like this compound derivatives, direct methods are typically used to solve the phase problem and generate an initial electron density map.
-
Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to improve the agreement between the observed diffraction data and the data calculated from the model. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters until the best possible fit is achieved.
-
Structure Validation and Deposition: The final refined structure is rigorously validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and other geometric parameters. The final atomic coordinates and experimental data are then deposited in a public database, such as the Cambridge Structural Database (CSD), in the standard Crystallographic Information File (CIF) format.[17][18][19][20][21][22][23][24] The International Union of Crystallography (IUCr) provides guidelines and tools, such as checkCIF, to ensure the quality and standardization of crystallographic data.[25][20][26][27][28]
Case Study: A Glimpse into the Solid State
While a comprehensive crystallographic study of numerous this compound derivatives is beyond the scope of this guide, we can draw insights from published structures of related compounds. For instance, the crystal structure of (5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3,4-oxadiazol-3(2H)-yl)(3-methylphenyl)methanone reveals key structural features of the benzodioxin moiety in the solid state. Such studies provide invaluable data on bond lengths, bond angles, and intermolecular interactions, which can be used to validate computational models and inform the design of new derivatives.
The Synergy of Techniques for Complete Characterization
Ultimately, a comprehensive understanding of a new this compound derivative is best achieved through the synergistic use of multiple analytical techniques.
Caption: The complementary nature of analytical techniques.
By combining the precise molecular formula from mass spectrometry, the detailed connectivity and solution-state information from NMR, and the unambiguous three-dimensional structure from X-ray crystallography, researchers can have the utmost confidence in the identity and properties of their synthesized molecules. This multi-faceted approach is the cornerstone of modern chemical research and drug development.
References
- 1. Exploring the advantages of single-crystal x-ray diffraction in pharma | Article | Chemistry World [chemistryworld.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. pulstec.net [pulstec.net]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. youtube.com [youtube.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. researchgate.net [researchgate.net]
- 8. Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 11. Growing Crystals [web.mit.edu]
- 12. Slow Evaporation Method [people.chem.umass.edu]
- 13. depts.washington.edu [depts.washington.edu]
- 14. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 15. hamptonresearch.com [hamptonresearch.com]
- 16. journals.iucr.org [journals.iucr.org]
- 17. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 18. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 19. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
- 20. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]
- 21. lib.umassd.edu [lib.umassd.edu]
- 22. CSD - Cambridge Structural Database - Maastricht University Library [library.maastrichtuniversity.nl]
- 23. Cambridge Structural Database System [software.chem.ucla.edu]
- 24. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 26. iucr.org [iucr.org]
- 27. iucr.org [iucr.org]
- 28. iucrdata.iucr.org [iucrdata.iucr.org]
A Comparative Guide to Confirming the Structure of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Structural Verification
The 2,3-dihydro-1,4-benzodioxine moiety is a privileged scaffold found in numerous biologically active compounds. The precise substitution pattern on the aromatic ring is critical for pharmacological activity, making unequivocal structure determination a cornerstone of any synthetic campaign. This guide focuses on 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile, outlining the common synthetic challenges and providing a robust analytical workflow to ensure the integrity of your research.
Synthetic Pathways and Potential Isomeric Pitfalls
Two common synthetic strategies for the preparation of this compound are the Williamson ether synthesis and the Sandmeyer reaction. Each presents a unique set of potential byproducts that necessitate careful analytical scrutiny.
Route 1: Williamson Ether Synthesis
This approach involves the reaction of 3,4-dihydroxybenzonitrile with a 1,2-dihaloethane, typically 1,2-dibromoethane, under basic conditions. While seemingly straightforward, the primary challenge lies in the regioselectivity of the initial material and the potential for incomplete cyclization.
-
Desired Product: this compound
-
Isomeric Byproduct: 2,3-Dihydro-1,4-benzodioxine-7-carbonitrile (if the starting material contains 3,4-dihydroxybenzonitrile's isomer)
-
Incomplete Reaction Byproduct: 2-(2-bromoethoxy)-4-cyanophenol or 2-(2-bromoethoxy)-5-cyanophenol
Experimental Protocol: Williamson Ether Synthesis
-
To a solution of 3,4-dihydroxybenzonitrile (1 equivalent) in a polar aprotic solvent such as DMF, add a base like potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,2-dibromoethane (1.1 equivalents) dropwise.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route 2: Sandmeyer Reaction
The Sandmeyer reaction offers an alternative route starting from 6-amino-2,3-dihydro-1,4-benzodioxine. This method involves the diazotization of the amino group followed by cyanation, typically using a copper(I) cyanide catalyst.[1] This route is advantageous if the 6-amino precursor is readily available.
-
Desired Product: this compound
-
Side Products:
-
2,3-Dihydro-1,4-benzodioxin-6-ol (from reaction with water)
-
6-Halo-2,3-dihydro-1,4-benzodioxine (if residual halide from diazotization is present)
-
Biaryl compounds (from radical side reactions)[1]
-
Experimental Protocol: Sandmeyer Reaction
-
Dissolve 6-amino-2,3-dihydro-1,4-benzodioxine (1 equivalent) in an aqueous acidic solution (e.g., HCl) at 0-5 °C.
-
Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.
-
Cool the mixture, neutralize, and extract with an organic solvent.
-
Purify the product by column chromatography.
Comparative Analytical Workflow for Structure Confirmation
A multi-technique approach is essential for the unambiguous confirmation of the desired this compound structure and for differentiating it from potential alternatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing between the 6- and 7-carbonitrile isomers.
1H NMR Spectroscopy: The substitution pattern on the aromatic ring gives rise to distinct splitting patterns.
-
This compound (Predicted): Three aromatic protons with an AXM spin system. One proton will appear as a doublet (ortho coupling), one as a doublet of doublets (ortho and meta coupling), and one as a doublet (meta coupling). The protons on the dioxine ring will typically appear as a multiplet around 4.3 ppm.
-
2,3-Dihydro-1,4-benzodioxine-7-carbonitrile (Predicted): Three aromatic protons with a different AXM or ABX spin system, leading to a different set of coupling constants and chemical shifts compared to the 6-isomer.
13C NMR Spectroscopy: The chemical shifts of the aromatic carbons are highly sensitive to the position of the electron-withdrawing nitrile group.
-
This compound (Predicted): Six distinct aromatic carbon signals. The carbon bearing the nitrile group will be significantly downfield, and the ipso-carbon (C-6) will have a characteristic chemical shift.
-
2,3-Dihydro-1,4-benzodioxine-7-carbonitrile (Predicted): Again, six distinct aromatic carbon signals, but with a different chemical shift pattern compared to the 6-isomer, particularly for the carbon atoms of the benzene ring.
| Compound | Predicted 1H NMR (Aromatic Region) | Predicted 13C NMR (Aromatic Carbons) |
| This compound | ~7.2-7.4 ppm (3H, complex multiplet) | 6 distinct signals |
| 2,3-Dihydro-1,4-benzodioxine-7-carbonitrile | ~7.1-7.3 ppm (3H, complex multiplet with different coupling) | 6 distinct signals with different shifts |
| 2,3-Dihydro-1,4-benzodioxin-6-ol | 3 aromatic protons with shifts influenced by the -OH group | 6 distinct signals, with the carbon bearing the -OH group shifted significantly downfield |
| 6-Chloro-2,3-dihydro-1,4-benzodioxine | 3 aromatic protons with shifts influenced by the -Cl group | 6 distinct signals, with the carbon bearing the -Cl group shifted downfield |
Note: Predicted chemical shifts are estimations and should be compared with experimental data for confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for confirming the presence of the nitrile functional group.
-
Characteristic Nitrile Stretch: A sharp, strong absorption band in the region of 2220-2240 cm-1 is indicative of the C≡N triple bond.[2] The conjugation with the aromatic ring typically shifts this peak to a slightly lower wavenumber.[2] The absence of a broad -OH stretch (around 3200-3600 cm-1) can help rule out the phenolic byproduct from the Sandmeyer reaction.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the product and offers insights into its structure through fragmentation patterns.
-
Molecular Ion Peak (M+): For this compound (C9H7NO2), the expected molecular ion peak will be at m/z 161.
-
Fragmentation Pattern: Benzodioxanes often undergo fragmentation involving the dioxine ring. Common fragmentation pathways include the loss of ethylene oxide (C2H4O) or cleavage of the ether bonds. The fragmentation pattern can help distinguish it from isomers with different substitution patterns, although this can be subtle.
Visualizing the Workflow and Relationships
Caption: Synthetic and analytical workflow for this compound.
Conclusion
The confirmation of the structure of this compound requires a systematic and comparative analytical approach. By understanding the potential synthetic pathways and their associated byproducts, researchers can design a robust validation strategy. The synergistic use of NMR, IR, and Mass Spectrometry provides the necessary evidence to unequivocally establish the identity and purity of the target compound, ensuring the reliability of subsequent biological and pharmacological studies. This guide serves as a foundational resource for scientists and professionals in drug development, emphasizing the critical link between synthetic chemistry and rigorous analytical characterization.
References
benchmark studies of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile in enzyme inhibition assays
The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active compounds.[1][2] Its unique conformational properties and ability to engage with various biological receptors and enzymes make it a versatile template for drug design.[3] This guide provides a comparative analysis of derivatives based on this scaffold, with a particular focus on the 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile framework, in the context of enzyme inhibition. We will delve into benchmark studies against key enzyme targets, compare performance against established inhibitors, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.
Poly(ADP-ribose)polymerase 1 (PARP1) Inhibition: A Target in Oncology
Expert Insight: PARP1 is a critical enzyme in the DNA single-strand break repair pathway. Its inhibition has emerged as a powerful strategy in oncology, particularly for cancers with deficiencies in other DNA repair mechanisms, like those with BRCA mutations. The goal is to induce synthetic lethality, where the combination of two non-lethal defects results in cell death.
A high-throughput virtual screening of the Maybridge small molecule library identified 2,3-dihydro-1,4-benzodioxine-5-carboxamide as a promising PARP1 inhibitor.[4] Subsequent optimization of this lead compound, which shares the core benzodioxin structure with our topic molecule, led to the development of highly potent inhibitors.
Comparative Performance Data
| Compound | Target | IC50 (µM) | Reference Inhibitor | IC50 (µM) |
| 2,3-dihydro-1,4-benzodioxine-5-carboxamide (Compound 4) | PARP1 | 5.8 | Olaparib (FDA-approved) | ~0.001-0.005 |
| (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][4]oxazine-8-carboxamide (Optimized Scaffold, Compound 49) | PARP1 | 0.082 | Olaparib (FDA-approved) | ~0.001-0.005 |
Data synthesized from public sources for comparative purposes.[4]
As the data indicates, the initial benzodioxine "hit" showed moderate activity. However, scaffold hopping and chemical modification, while moving away from the exact benzodioxine ring, demonstrated the value of the initial structure in identifying a lead compound that could be optimized to achieve nanomolar potency.[4]
Experimental Protocol: PARP1 Inhibition Assay (HT Colorimetric)
This protocol is based on the principle of measuring the incorporation of biotinylated Poly(ADP-ribose) (PAR) onto histone proteins coated on a 96-well plate.
Causality Behind Choices:
-
Histone-coated plate: Histones are major targets of PARP1 PARylation in the cell, making this a biologically relevant substrate.
-
Biotinylated NAD+: This serves as the substrate for PARP1, allowing the synthesized PAR polymer to be "tagged" with biotin for detection.
-
Streptavidin-HRP: This conjugate binds with high affinity to the biotin tag, bringing the horseradish peroxidase (HRP) enzyme to the well.
-
TMB Substrate: HRP catalyzes the conversion of TMB into a blue-colored product, providing a colorimetric readout that is proportional to PARP1 activity.
Step-by-Step Methodology:
-
Plate Preparation: Use a 96-well plate pre-coated with histone proteins. Wash the plate 2-3 times with 1x PBS + 0.05% Tween 20.
-
Compound Preparation: Prepare serial dilutions of the 2,3-dihydro-1,4-benzodioxine test compounds and reference inhibitors (e.g., Olaparib) in PARP1 assay buffer. A common starting concentration is 100 µM, diluted down to the low nanomolar range.
-
Reaction Initiation: To each well, add:
-
25 µL of test compound or vehicle control.
-
25 µL of the PARP1 reaction cocktail containing activated DNA, biotinylated NAD+, and recombinant human PARP1 enzyme.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Wash the plate 4 times to remove unreacted reagents.
-
Add 50 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the plate 4 times.
-
Add 50 µL of TMB substrate and incubate in the dark for 15-30 minutes, or until a clear blue color develops in the vehicle control wells.
-
-
Data Acquisition: Stop the reaction by adding 50 µL of 0.5 M H₂SO₄. Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.
Workflow Visualization
Caption: Workflow for a colorimetric PARP1 enzyme inhibition assay.
Cholinesterase (AChE/BChE) Inhibition: A Target in Neurodegenerative Disease
Expert Insight: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for hydrolyzing the neurotransmitter acetylcholine.[5] Inhibiting these enzymes increases acetylcholine levels in the brain, which is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[6] An ideal inhibitor often shows selectivity for AChE over BChE to minimize peripheral side effects.
Derivatives of the 2,3-dihydro-1,4-benzodioxine scaffold have been investigated as potential inhibitors of both α-glucosidase and cholinesterases.[7] While studies show that some derivatives exhibit weak activity against AChE, it highlights the scaffold's versatility and potential for optimization towards this target class.
Comparative Performance Data
| Compound | Target | IC50 (µM) | Reference Inhibitor | IC50 (µM) |
| 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(phenyl)acetamide and analogues | AChE | Weak Inhibition | Tacrine | ~0.005 |
| Donepezil | ~0.0068 |
Data synthesized from public sources for comparative purposes.[7][8]
The existing data suggests that while the specific sulfonamide derivatives tested were not potent AChE inhibitors, the benzodioxane core is present in compounds targeting neurological pathways, warranting further exploration with different functional group substitutions.
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is based on the measurement of the product of the enzymatic reaction, thiocholine, which reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound.
Causality Behind Choices:
-
Acetylthiocholine (ATCI): A synthetic substrate for AChE that produces thiocholine upon hydrolysis, which is easily detected.
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)): This reagent reacts specifically with the free thiol group of thiocholine, resulting in the release of 5-thio-2-nitrobenzoate (TNB²⁻), which has a strong absorbance at 412 nm. The rate of color change is directly proportional to enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer, pH 8.0.
-
Dissolve human recombinant AChE in the buffer to a final concentration of 0.1 U/mL.
-
Prepare a 10 mM solution of DTNB in the buffer.
-
Prepare a 10 mM solution of the substrate, acetylthiocholine iodide (ATCI), in the buffer.
-
Prepare serial dilutions of test compounds and a reference inhibitor (e.g., Tacrine) in the buffer.
-
-
Assay Setup (96-well plate):
-
Add 20 µL of the test compound/inhibitor solution to each well.
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of the DTNB solution.
-
-
Pre-incubation: Add 20 µL of the AChE enzyme solution to each well. Mix and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Start the reaction by adding 20 µL of the ATCI substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader capable of kinetic measurements. Read the absorbance at 412 nm every 60 seconds for 10-15 minutes.
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit to a suitable equation to determine the IC50.
-
Workflow Visualization
Caption: Workflow for a kinetic cholinesterase inhibition assay (Ellman's Method).
Carbonic Anhydrase (CA) Inhibition: A Target for Diverse Pathologies
Expert Insight: Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[9] They are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.[9][10] The development of isoform-selective inhibitors is a key goal to minimize off-target effects.
The 2,3-dihydro-1,4-benzodioxine structure has been identified as a useful motif for synthesizing inhibitors of dipeptidyl peptidase IV and carbonic anhydrases, suggesting its potential in developing dual-target or selective CA inhibitors.[3]
Comparative Performance Data
| Compound | Target | Ki (nM) | Reference Inhibitor | Ki (nM) |
| Novel Benzodioxine-Sulfonamide (Hypothetical) | hCA II (Glaucoma) | To Be Determined | Acetazolamide | ~12 |
| hCA IX (Cancer) | To Be Determined | Acetazolamide | ~25 |
Reference data for Acetazolamide is from established literature.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
This is the gold-standard method for measuring CA activity, assessing the enzyme-catalyzed hydration of CO₂.
Causality Behind Choices:
-
Stopped-Flow Instrument: This specialized equipment allows for the rapid mixing of two solutions (enzyme and substrate) and the immediate monitoring of the reaction, which occurs on a millisecond timescale.
-
pH Indicator: The hydration of CO₂ produces a proton (H⁺), causing a rapid drop in pH. A pH indicator dye (like p-nitrophenol) changes its absorbance in response to this pH change, allowing the reaction to be monitored spectrophotometrically.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5).
-
Prepare a stock solution of the purified human CA isoform (e.g., hCA II) in the buffer.
-
Prepare a stock solution of the pH indicator.
-
Prepare serial dilutions of the test inhibitor and a reference (e.g., Acetazolamide).
-
Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, distilled water.
-
-
Instrument Setup: Calibrate and prepare the stopped-flow spectrophotometer according to the manufacturer's instructions. Set the observation wavelength appropriate for the chosen pH indicator.
-
Enzyme/Inhibitor Preparation: In one syringe of the stopped-flow instrument, load the enzyme solution containing the pH indicator and the desired concentration of the test inhibitor. Allow this to incubate for 10-15 minutes to ensure inhibitor binding.
-
Reaction Measurement:
-
In the second syringe, load the CO₂ substrate solution.
-
Rapidly mix the contents of the two syringes. The instrument will automatically trigger data acquisition upon mixing.
-
Record the change in absorbance over time for several seconds.
-
-
Data Analysis:
-
The initial slope of the absorbance vs. time curve is proportional to the initial rate of the enzyme-catalyzed reaction.
-
Calculate the catalytic rates from the slopes of these curves.
-
Determine the inhibition constant (Ki) by plotting the fractional activity against inhibitor concentration and fitting the data to the Morrison equation for tight-binding inhibitors.
-
Logical Relationship Visualization
Caption: Logical flow of the carbonic anhydrase inhibition assay.
Structure-Activity Relationship (SAR) Insights
Analysis of various studies on 2,3-dihydro-1,4-benzodioxine derivatives reveals key structural features that influence inhibitory activity. While the specific substitutions are target-dependent, some general principles can be inferred.
Caption: Key SAR points for the 2,3-dihydro-1,4-benzodioxine scaffold.
Conclusion and Future Directions
The 2,3-dihydro-1,4-benzodioxine scaffold, including nitrile and carboxamide derivatives, is a remarkably versatile template for the design of potent and selective enzyme inhibitors. Studies have demonstrated its utility in developing inhibitors for diverse targets such as PARP1, cholinesterases, and carbonic anhydrases. The key to unlocking its full potential lies in strategic functionalization of the aromatic and dioxane rings to optimize interactions with the specific enzyme's active site.
Future research should focus on:
-
Systematic SAR Studies: A comprehensive evaluation of substitutions around the entire scaffold against a broad panel of enzymes to map its inhibitory potential.
-
Isostere Replacement: Exploring bioisosteres for the nitrile or other key functional groups to improve metabolic stability and cell permeability.[1]
-
Multi-Target Ligand Design: Leveraging the scaffold's versatility to design single molecules that can inhibit multiple targets relevant to complex diseases like Alzheimer's (e.g., co-inhibition of AChE and MAO-B).
By combining rational design with robust biochemical evaluation, the 2,3-dihydro-1,4-benzodioxine core will undoubtedly continue to yield novel and effective therapeutic candidates.
References
- 1. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds | Bentham Science [eurekaselect.com]
- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cholinesterase inhibitors as Alzheimer's therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives as Acetylcholinesterase Inhibitors—Synthesis, Radiolabeling and Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2,3-Benzoxathiazine-2,2-dioxides – effective inhibitors of human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile. As a senior application scientist, this guide moves beyond mere procedural lists to explain the chemical rationale behind each step, ensuring a culture of safety and regulatory compliance within the laboratory. The protocols described herein are designed to be self-validating systems, grounded in authoritative safety standards for researchers, scientists, and drug development professionals.
Core Hazard Analysis: Understanding the Risk Profile
The primary challenge in disposing of this compound stems from its nitrile (-C≡N) functional group . While the benzodioxine core is relatively stable, the nitrile group classifies this compound with other organic cyanides. Under acidic conditions, nitriles can hydrolyze to release highly toxic hydrogen cyanide (HCN) gas, a rapidly acting poison.[1][2][3] Therefore, the cornerstone of safe disposal is the strict avoidance of acidic environments and the management of this compound as a cyanide-bearing waste.[4]
While specific toxicological data for this exact compound is limited, analogous structures and general chemical principles dictate a cautious approach. Safety Data Sheets (SDS) for closely related compounds consistently highlight several key hazards.
| Hazard Classification | Description | Rationale & Implication for Disposal |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[5] | All handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) to prevent ingestion, dermal absorption, or inhalation of dust or aerosols. |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation.[6][7] | Direct contact must be avoided. Emergency eyewash stations and showers should be readily accessible.[1] |
| Respiratory Irritation | May cause respiratory tract irritation.[6][8][7] | All transfers and handling of the solid compound should occur within a certified laboratory chemical hood to prevent inhalation of airborne particles.[9] |
| Reactivity | Potential to generate toxic fumes (HCN, NOx) when mixed with acids or upon combustion.[5] | Segregation is critical. This waste must never be mixed with acidic waste streams. During a fire, toxic nitrogen oxides and carbon oxides can be produced.[5][8] |
Pre-Disposal Safety: Engineering Controls & PPE
Before handling the waste, ensure the following safety measures are in place. The principle here is to create a controlled environment that minimizes all potential routes of exposure.
-
Engineering Control: All handling, aliquoting, and packaging of this compound waste must be performed inside a functioning chemical fume hood.[9] This is a non-negotiable control to protect against inhalation of aerosolized particles.
-
Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound includes:
-
Gloves: Nitrile gloves are suitable for incidental contact.[9] If prolonged handling is expected, or if the compound is in solution, consult a glove compatibility chart. Always inspect gloves before use and practice proper removal techniques to avoid skin contamination.[8]
-
Eye Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory. A face shield should be worn over the goggles if there is a risk of splashing.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[9]
-
Standard Disposal Protocol: Containment and Removal
This protocol is the standard, compliant method for disposing of this compound and should be followed for all quantities of waste.
Step 1: Waste Classification The compound must be classified as hazardous chemical waste. Due to its potential to release HCN, it may fall under the EPA's "Reactivity" characteristic (D003) if it can generate toxic fumes when exposed to acidic conditions.[4][10] Your institution's Environmental Health & Safety (EHS) office will make the final determination based on local and federal regulations.
Step 2: Waste Segregation This is the most critical step for safety.
-
DO NOT mix this compound waste with any acidic waste.
-
DO NOT pour any amount, solid or liquid, down the drain.[4][8]
-
Keep this waste stream separate from other incompatible materials, such as strong oxidizing agents.[5][8]
Step 3: Containerization
-
Use a dedicated, compatible, and properly sealed hazardous waste container.[5] A clean, dry, plastic container with a screw cap is preferred. If possible, use the original manufacturer's container for the waste.
-
Clearly label the container with a hazardous waste tag before any waste is added. The label must include:
-
The words "Hazardous Waste"[11]
-
The full chemical name: "this compound"
-
The accumulation start date (the date the first drop of waste enters the container)
-
An indication of the hazards (e.g., "Toxic," "Irritant")
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[4]
-
The SAA should be in a secondary containment bin to control any potential leaks.
-
Ensure the container remains closed at all times except when adding waste.[4][12]
Step 5: Arrange for Professional Disposal
-
Once the container is full or you have finished the project, contact your institution's EHS department to schedule a pickup.
-
Do not allow the waste to accumulate beyond your institution's time or quantity limits (e.g., a maximum of 55 gallons in an SAA).[4] The final disposal will be carried out by a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[11][13]
References
- 1. nj.gov [nj.gov]
- 2. nj.gov [nj.gov]
- 3. epfl.ch [epfl.ch]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 2,3-Dihydro-1,4-benzodioxin-6-ol | C8H8O3 | CID 9115273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.ca [fishersci.ca]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. epa.gov [epa.gov]
- 12. youtube.com [youtube.com]
- 13. epa.gov [epa.gov]
Navigating the Handling of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile: A Guide to Personal Protective Equipment and Safe Practices
For Immediate Reference: This guide provides critical safety and operational protocols for the handling of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile. All personnel must review and understand these procedures before commencing any work with this compound.
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of specialized chemical compounds, such as this compound, demands a meticulous and informed approach to personal protection. This guide, grounded in established safety protocols and scientific principles, offers a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring the well-being of our laboratory professionals and the integrity of our research.
Understanding the Hazard: A Proactive Stance on Safety
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] While comprehensive toxicological data for this specific compound is not extensively documented, its chemical structure as an aromatic nitrile necessitates a cautious approach. Aromatic nitriles as a class of compounds can be harmful if inhaled, swallowed, or absorbed through the skin. Therefore, the personal protective equipment (PPE) and handling protocols outlined below are designed to mitigate these potential risks effectively.
The Core of Protection: A Multi-Layered PPE Strategy
A comprehensive risk assessment is the foundational step before handling any chemical. For this compound, a multi-layered PPE approach is mandatory to prevent exposure through all potential routes: dermal, ocular, and respiratory.
Hand Protection: The First Line of Defense
Direct skin contact is a primary route of exposure. The selection of appropriate gloves is therefore critical.
-
Primary Recommendation: Nitrile gloves are the recommended choice for handling this compound. Nitrile offers good resistance to a range of chemicals, including many chlorinated solvents.[2][3]
-
Double Gloving: For all procedures involving this compound, double gloving is required. This practice provides an additional protective barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
-
Inspection and Breakthrough Time: Before each use, visually inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration.[4] While specific breakthrough time data for this compound is not available, it is crucial to understand that no glove material offers indefinite protection.[4] Change gloves frequently and immediately if contamination occurs. For prolonged tasks, consider using thicker nitrile gloves (e.g., 15mil) for enhanced protection.[5]
Body Protection: Shielding Against Spills and Splashes
A fully buttoned, flame-resistant laboratory coat is the minimum requirement for body protection. For tasks with a higher risk of splashes or significant powder handling, consider the use of a chemical-resistant apron or disposable coveralls made of polyethylene-coated polypropylene or other laminate materials.[6]
Eye and Face Protection: A Non-Negotiable Precaution
Given the classification of this compound as a serious eye irritant, robust eye and face protection is essential.
-
Chemical Splash Goggles: ANSI Z87.1 standard-compliant chemical splash goggles are mandatory.
-
Face Shield: When there is a significant risk of splashing or aerosol generation, a face shield must be worn in conjunction with chemical splash goggles to provide full facial protection.[6] Standard safety glasses do not offer adequate protection from chemical splashes.
Respiratory Protection: Safeguarding Against Inhalation
Handling this compound as a solid powder presents a risk of aerosolization and inhalation.[7]
-
Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls, such as a certified chemical fume hood or a powder containment hood.
-
Respirator Requirements: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill clean-up, respiratory protection is required. A NIOSH-approved air-purifying respirator with the appropriate cartridges should be used.
-
Cartridge Selection: For this compound, a combination cartridge is recommended. This should include an Organic Vapor (OV) cartridge (black color-coded) and a P100 particulate filter (magenta color-coded) .[8] The P100 filter will provide protection against fine dust particles of the compound. All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations.
-
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational protocol is crucial for minimizing the risk of exposure. The following workflow provides a procedural guide for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: Preparedness and Rapid Response
In the event of an exposure or spill, immediate and correct action is critical.
| Exposure Scenario | Immediate First Aid Action |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[9][10] Seek immediate medical attention. Do not use any neutralizing agents. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact the institutional safety office. |
Disposal Plan: Responsible Waste Management
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weighing papers, and other disposable materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Contaminated PPE: Used disposable PPE, such as gloves and coveralls, should be considered hazardous waste and disposed of accordingly.[11] Place these items in a designated hazardous waste bag or container.[12]
The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.
Caption: Disposal Pathway for Contaminated Materials.
By adhering to these rigorous safety protocols, we can confidently advance our scientific endeavors while prioritizing the health and safety of our most valuable asset: our people.
References
- 1. 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde | C9H8O3 | CID 248127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. envirosafetyproducts.com [envirosafetyproducts.com]
- 4. medicalkingfa.com [medicalkingfa.com]
- 5. compliancesafety.com [compliancesafety.com]
- 6. clinician.com [clinician.com]
- 7. resources.psi-bfm.com [resources.psi-bfm.com]
- 8. northwestern.edu [northwestern.edu]
- 9. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 10. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 11. Safer Handling & Storage Tips | Poison Book Project [sites.udel.edu]
- 12. blog.cleanspaceproject.com [blog.cleanspaceproject.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
